1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl indazole-1,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-7-9(12(17)19-4)5-6-10(11)8-15-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMRWZQWWSEPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732184 | |
| Record name | 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126424-50-7 | |
| Record name | 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it offers a thorough spectroscopic characterization, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, to ensure accurate identification and quality control. The guide also explores the reactivity of the indazole core, with a focus on the strategic use of the tert-butoxycarbonyl (Boc) protecting group, and discusses its potential applications in the design and development of novel therapeutic agents, particularly in the context of protein degraders. This document is intended to be an essential resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to purine and indole allows it to interact with a wide range of biological targets. Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic functionalization of the indazole ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
This compound (CAS 1126424-50-7) has emerged as a valuable building block, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical intermediates.[3] The presence of a Boc protecting group on the N-1 position offers a stable yet readily cleavable handle for synthetic manipulation, while the methyl ester at the C-6 position provides a site for further derivatization. This guide aims to provide a detailed exposition of the chemical properties and synthetic utility of this important molecule.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a molecule are fundamental to its application in drug discovery. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1126424-50-7 | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [3][4] |
| Molecular Weight | 276.29 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [3][4] |
| Storage | Room temperature, in a dry and well-ventilated place | [3] |
Structural Diagram:
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is based on established methods for the N-Boc protection of indazoles. [5] Materials:
-
Methyl 1H-indazole-6-carboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 1H-indazole-6-carboxylate in anhydrous THF, add triethylamine and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
Spectroscopic Characterization
Accurate structural elucidation is paramount for the use of this building block in synthesis. The following data provides a reference for the spectroscopic characterization of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | H-7 |
| ~8.20 | s | 1H | H-5 |
| ~8.00 | d | 1H | H-4 |
| ~4.00 | s | 3H | -OCH₃ |
| ~1.70 | s | 9H | -C(CH₃)₃ |
Note: Predicted chemical shifts based on related indazole structures. Actual values may vary depending on the solvent and instrument.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~149.0 | C=O (Boc) |
| ~142.0 | C-7a |
| ~136.0 | C-3 |
| ~131.0 | C-6 |
| ~125.0 | C-5 |
| ~122.0 | C-3a |
| ~115.0 | C-4 |
| ~110.0 | C-7 |
| ~85.0 | -C(CH₃)₃ |
| ~52.0 | -OCH₃ |
| ~28.0 | -C(CH₃)₃ |
Note: Predicted chemical shifts based on related indazole structures. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (Boc) |
| ~1600, 1480 | Medium | C=C stretch (aromatic) |
| ~1250, 1150 | Strong | C-O stretch |
Note: Predicted absorption bands based on the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.
-
Expected [M+H]⁺: 277.1234
-
Expected [M+Na]⁺: 299.1053
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the indazole ring due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). [5]This allows for selective reactions at other positions of the indazole core without affecting the N-1 position.
Reactions at the C-6 Position
The methyl ester at the C-6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, through standard coupling reactions. This provides a handle for attaching linkers or other pharmacophores, which is particularly relevant in the design of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.
Deprotection of the N-1 Position
Removal of the Boc group unmasks the N-1 nitrogen, allowing for subsequent reactions such as N-alkylation or N-arylation. This provides a route to a diverse array of N-1 substituted indazole derivatives.
Caption: Key deprotection and hydrolysis reactions.
Applications in Drug Discovery
The structural motifs present in this compound make it a highly desirable starting material for the synthesis of biologically active molecules. Its application as a "Protein Degrader Building Block" highlights its utility in the development of PROTACs. [3]In this context, the indazole core can serve as a ligand for an E3 ubiquitin ligase or a protein of interest, while the functional handles at the N-1 and C-6 positions allow for the attachment of a linker and the other binding moiety.
Conclusion
This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and orthogonal reactivity make it an ideal starting material for the construction of complex molecular architectures. The detailed spectroscopic data provided in this guide will aid researchers in the unambiguous identification and quality control of this compound, thereby facilitating its effective use in the discovery and development of novel therapeutic agents.
References
- BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. URL: https://www.benchchem.com/product/b578648
- Moldb. This compound. URL: https://www.moldb.com/product-1126424-50-7.html
- Molbase. Methyl 1H-indazole-6-carboxylate (170487-40-8) Introduce. URL: https://www.molbase.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. URL: https://www.inno-pharmchem.
- CP Lab Safety. 1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxylate, min 95%, 250 mg. URL: https://www.cplabsafety.
- Kusanur, R. A., & Mahesh, M. (2013). Synthesis and antimicrobial activity of some new 1H-indazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 839-844.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8358249/
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An In-depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate: Physicochemical Characteristics and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Bifunctional Molecules in Modern Drug Discovery
The landscape of modern pharmacology is increasingly dominated by therapeutic modalities that offer high specificity and efficacy. Among these, the targeted degradation of proteins has emerged as a powerful strategy. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. The design and synthesis of effective PROTACs hinge on the careful selection of their constituent building blocks. This guide provides a detailed examination of a key building block, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate , a molecule of significant interest for the construction of novel protein degraders.
Chemical Identity and Core Structure
This compound is a heterocyclic compound featuring a bicyclic indazole core. The indazole ring system, a fusion of benzene and pyrazole rings, is a well-established pharmacophore found in numerous biologically active compounds.[1] The structure is further functionalized with a tert-butoxycarbonyl (Boc) group at the 1-position of the indazole ring and a methyl ester at the 6-position.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1126424-50-7 | N/A |
| Molecular Formula | C₁₄H₁₆N₂O₄ | N/A |
| Molecular Weight | 276.29 g/mol | N/A |
| Canonical SMILES | COC(=O)c1ccc2c(c1)n(n=c2)C(=O)OC(C)(C)C | N/A |
| InChI Key | N/A | N/A |
The presence of the Boc protecting group on the indazole nitrogen enhances the molecule's solubility in organic solvents and serves as a crucial handle for subsequent chemical modifications.[2] The methyl ester at the 6-position provides a versatile point for linker attachment, a critical step in the assembly of PROTAC molecules.
Physicochemical Characteristics: Bridging Structure and Function
While extensive experimental data for this specific molecule is not publicly available, we can infer its key physicochemical properties based on its structural motifs and data from analogous compounds. These properties are critical determinants of its behavior in both chemical reactions and biological systems.
Predicted Physicochemical Properties
Computational models provide valuable estimates of a molecule's characteristics, guiding experimental design and application.
| Parameter | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Influences membrane permeability and solubility. A balanced logP is often sought for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~68.5 Ų | Correlates with passive molecular transport through membranes. Values below 140 Ų are generally associated with good cell permeability. |
| Hydrogen Bond Donors | 0 | The absence of donors in the core structure can contribute to improved membrane permeability. |
| Hydrogen Bond Acceptors | 4 | The ester and Boc carbonyl groups can interact with biological targets and influence solubility. |
| Rotatable Bonds | 4 | Relates to conformational flexibility, which can be important for binding to target proteins and E3 ligases. |
These values are estimations derived from computational algorithms and should be confirmed experimentally.
Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not available, a predicted spectroscopic profile can be outlined based on its functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the singlet for the methyl ester protons, and the distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the ester and the electronic effects of the pyrazole ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbons of the ester and Boc groups in the downfield region. The aromatic carbons of the indazole ring would appear in the typical aromatic region, and the aliphatic carbons of the tert-butyl and methyl groups would be found in the upfield region.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and carbamate functional groups, typically in the range of 1700-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound would likely involve a multi-step sequence starting from a suitably substituted benzene derivative. A plausible synthetic strategy would be the protection of the indazole nitrogen with a Boc group, followed by functionalization at the 6-position.
General Synthetic Workflow
Figure 1. A generalized synthetic workflow for the preparation of the title compound.
Step-by-Step Protocol (Hypothetical):
-
Synthesis of Methyl 1H-indazole-6-carboxylate: A common route to the indazole core involves the diazotization of an appropriate aniline derivative followed by intramolecular cyclization. For instance, starting from methyl 4-amino-3-methylbenzoate, treatment with sodium nitrite in an acidic medium would generate a diazonium salt, which could then cyclize to form the indazole ring system.
-
N-Boc Protection: The resulting methyl 1H-indazole-6-carboxylate would then be protected at the N1 position. This is typically achieved by reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Purification and Characterization: The final product would be purified using standard techniques such as column chromatography on silica gel. The structure and purity would then be confirmed by the spectroscopic methods outlined in section 2.2 (¹H NMR, ¹³C NMR, IR, and MS).
Quality Control and Validation
For its application in drug discovery, rigorous quality control is paramount.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A purity of >95% is generally required for subsequent applications.
-
Structural Confirmation: Unambiguous structural elucidation through 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) is essential to confirm the correct regiochemistry of substitution.
-
Residual Solvent Analysis: Gas Chromatography (GC) can be used to quantify any residual solvents from the synthesis, which is critical for compounds intended for biological testing.
Application in Targeted Protein Degradation: A PROTAC Building Block
The designation of this compound as a "Protein Degrader Building Block" points to its primary application in the construction of PROTACs.[4][]
The Role of the Indazole Moiety in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6][7][] The indazole scaffold can serve multiple roles in a PROTAC molecule:
-
As a Ligand for the Protein of Interest: Many kinase inhibitors, a common class of cancer therapeutics, are based on the indazole scaffold.[9] Therefore, this building block can be elaborated to create a "warhead" that binds to the active site of a target kinase.
-
As a Core Component of the Linker: The rigid, planar structure of the indazole ring can be incorporated into the linker to control the spatial orientation of the two ligands. This is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
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A Comprehensive Technical Guide to the Structural Elucidation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Abstract
This technical guide provides a detailed, multi-faceted analytical framework for the unambiguous structure elucidation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS: 1126424-50-7). Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The precise confirmation of their molecular structure, including regiochemistry and substituent placement, is a critical step in drug discovery and development. This document moves beyond a simple recitation of data, offering in-depth causal explanations for experimental choices and data interpretation. It is designed for researchers, chemists, and drug development professionals, providing field-proven protocols and a logical, self-validating workflow that leverages High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques.
Introduction: The Significance of the Indazole Scaffold
The indazole heterocycle, a fusion of benzene and pyrazole rings, is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[4][5] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a versatile building block for targeting a range of enzymes and receptors.[2]
The synthesis of substituted indazoles often yields a mixture of N-1 and N-2 isomers.[6][7] Therefore, the strategic use of N-protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is essential not only to modulate reactivity but also to direct substitution to a specific nitrogen atom.[8][9] Consequently, rigorous analytical confirmation is not merely a quality control step but a fundamental necessity to validate the synthetic outcome.
Caption: Key long-range HMBC correlations confirming substituent placement.
Part III: Experimental Protocols
Adherence to standardized protocols is essential for data reproducibility and integrity.
3.1 Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity (>99.8% D).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.2 HRMS Protocol (ESI-TOF):
-
Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile).
-
Infuse the sample into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Use a known reference standard for internal calibration to ensure high mass accuracy.
3.3 FT-IR Protocol (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
3.4 NMR Spectroscopy Protocol (400 MHz Spectrometer):
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR: Acquire with a standard pulse program (e.g., 'zg30'). Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
¹³C{¹H} NMR: Acquire with a standard proton-decoupled pulse program (e.g., 'zgpg30'). Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
COSY: Use a gradient-selected COSY sequence (e.g., 'cosygpqf'). Acquire 256-512 increments in the F1 dimension.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3'). Optimize for a one-bond ¹J(CH) coupling of 145 Hz.
-
HMBC: Use a gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf'). Optimize for a long-range coupling constant of 8 Hz, which is a good compromise for observing both two- and three-bond correlations.
The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques. HRMS and FT-IR provide the initial, foundational evidence of the molecular formula and constituent functional groups. The definitive and unambiguous assignment is then accomplished through a comprehensive suite of NMR experiments. 1D ¹H and ¹³C NMR provide the inventory of atoms and their immediate environments. The crucial connectivity information is then mapped out using 2D techniques. COSY confirms the proton-proton adjacencies on the aromatic ring, while HSQC links each proton to its carbon partner. Finally, the HMBC experiment serves as the ultimate arbiter, connecting all molecular fragments across non-protonated centers and confirming the specific N-1 and C-6 substitution pattern. This integrated approach provides a self-validating and unassailable confirmation of the molecular structure, a prerequisite for any further research or development activities.
References
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- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
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- Structures and activities of indazole derivatives 9 u–z. (n.d.). ResearchGate.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Austin Publishing Group.
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- SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry.
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- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). PMC - NIH.
- 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.). ResearchGate.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2011). The Journal of Organic Chemistry.
- 1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxylate, min 95%, 250 mg. (n.d.). CP Lab Safety.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). PMC - NIH.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
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- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- 1-Methyl-1H-indazole-3-carboxylic acid. (2008). PMC - NIH.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC - NIH.
- database IR spectra INFRARED SPECTROSCOPY. (n.d.). Doc Brown's Chemistry.
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Unlocking the Therapeutic Potential of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] This technical guide delves into the prospective biological significance of a specific, yet under-explored derivative: 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate . While direct experimental data on this molecule is nascent, this document will provide a comprehensive, experience-driven framework for its investigation. We will extrapolate from the vast body of research on analogous indazole-containing molecules to predict its potential therapeutic applications, outline robust experimental workflows for its biological characterization, and discuss the mechanistic rationale behind these proposed studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within this promising class of compounds.
Introduction: The Indazole Scaffold - A Proven Pharmacophore
The 1H-indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a versatile template for engaging with a wide array of biological targets.[1][4] Its rigid structure provides a well-defined orientation for substituent groups to interact with protein binding pockets, while the nitrogen atoms offer key hydrogen bonding opportunities. The therapeutic landscape of indazole derivatives is remarkably broad, encompassing:
-
Oncology: Numerous indazole-based compounds have been developed as potent anti-cancer agents, often functioning as kinase inhibitors.[2][5][6] Pazopanib, a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, prominently features the indazole scaffold.
-
Anti-inflammatory Activity: The indazole moiety is present in compounds exhibiting significant anti-inflammatory properties.[4][7]
-
Antimicrobial and Antiviral Effects: Researchers have successfully synthesized indazole derivatives with notable activity against various bacterial, fungal, and viral pathogens, including HIV.[1][3]
-
Neurodegenerative and Cardiovascular Applications: The scaffold has also been explored for its potential in treating neurodegenerative disorders and cardiovascular diseases.[4][8][9]
The subject of this guide, This compound , introduces specific chemical features to this core structure. The N1-tert-butyl group provides steric bulk, which can influence binding selectivity and improve metabolic stability. The C6-methyl carboxylate group can act as a hydrogen bond acceptor or a potential point for further chemical modification. Understanding the interplay of these substituents with the core indazole pharmacophore is key to unlocking the therapeutic potential of this molecule.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the established profile of the indazole scaffold, we can postulate several high-probability biological activities for this compound.
Anticancer Activity: A Primary Avenue for Investigation
The most prominent and well-documented therapeutic application of indazole derivatives is in oncology.[2][5][6] Therefore, a primary hypothesis is that this compound will exhibit anti-proliferative and/or pro-apoptotic effects in cancer cell lines.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many indazole-based anticancer agents target protein kinases. The specific substitution pattern of our target compound could confer affinity for various kinases involved in cell signaling pathways crucial for cancer progression, such as those in the Fibroblast Growth Factor Receptor (FGFR) family.[1]
-
Induction of Apoptosis: The compound may trigger programmed cell death. This could occur through the intrinsic (mitochondrial) pathway, characterized by changes in mitochondrial membrane potential and the regulation of Bcl-2 family proteins, or the extrinsic (death receptor) pathway.[2][5]
-
Cell Cycle Arrest: The molecule could potentially halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell division.
Experimental Workflows for Biological Characterization
To systematically evaluate the hypothesized biological activities of this compound, a tiered approach is recommended.
Tier 1: Initial In Vitro Screening for Anticancer Activity
Objective: To determine if the compound possesses cytotoxic or anti-proliferative effects against a panel of cancer cell lines.
Experimental Protocol: MTT Proliferation Assay
-
Cell Line Selection: A diverse panel of human cancer cell lines should be chosen, representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Cell Seeding: Plate the selected cell lines in 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Data Presentation:
| Cell Line | Tumor Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| HCT116 | Colon Cancer | To be determined |
| K562 | Leukemia | To be determined |
Experimental Workflow Diagram:
Caption: Workflow for MTT-based cell proliferation assay.
Tier 2: Mechanistic Elucidation of Anticancer Effects
Should the initial screening reveal significant anti-proliferative activity, the next logical step is to investigate the underlying mechanism of action.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-negative cells: Live cells
-
Signaling Pathway Diagram:
Caption: Hypothesized intrinsic apoptosis pathway.
Structure-Activity Relationship (SAR) Insights and Future Directions
While this guide focuses on a single molecule, it is crucial to consider it within the broader context of SAR for the indazole class. The N1-tert-butyl group is a significant structural feature. Comparative studies with analogs bearing different N1-substituents (e.g., methyl, phenyl) would be highly informative. Similarly, modification of the C6-ester to other functional groups (e.g., amide, carboxylic acid) could modulate potency and selectivity.
Future investigations should also explore other potential biological activities, such as anti-inflammatory and antimicrobial effects, leveraging the known versatility of the indazole scaffold.
Conclusion
This compound represents a promising, yet unexplored, chemical entity. Based on the robust and diverse biological activities of the parent indazole scaffold, this derivative warrants thorough investigation, particularly in the realm of oncology. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path for its initial characterization. By systematically exploring its biological effects and mechanisms of action, the scientific community can determine the true therapeutic potential of this intriguing molecule and pave the way for the development of novel therapeutics.
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An In-depth Technical Guide to the Proposed Mechanism of Action of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide focuses on 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate, a molecule of interest for which the specific mechanism of action has not yet been fully elucidated. This document proposes a plausible mechanism of action based on a comprehensive analysis of the structure-activity relationships of related indazole derivatives and the influence of its constituent functional groups. We hypothesize that this compound acts as a kinase inhibitor, a common mechanism for many biologically active indazole-containing molecules.[2] Furthermore, this guide provides a detailed, step-by-step experimental framework for the validation of this proposed mechanism, designed to be a self-validating system for researchers.
Introduction: The Indazole Scaffold as a Privileged Structure
Indazole and its derivatives are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to the development of several FDA-approved drugs containing the indazole core, such as axitinib, a kinase inhibitor used in cancer therapy.[3] The biological activity of indazole derivatives is diverse, spanning anti-inflammatory, antimicrobial, and potent antitumor properties.[1][3][4] The 1H-indazole tautomer is the most thermodynamically stable and is commonly the focus of medicinal chemistry efforts. The wide range of biological activities associated with the indazole scaffold makes this compound a compelling candidate for further investigation.
Molecular and Physicochemical Profile of this compound
A thorough understanding of the mechanism of action begins with an analysis of the molecule's structure and the physicochemical properties imparted by its functional groups.
-
Indazole Core: The bicyclic aromatic system of the indazole core provides a rigid scaffold for the presentation of substituents in a defined three-dimensional space. It can participate in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding.
-
1-tert-Butyl Carboxylate Group: The tert-butyl group is a bulky, lipophilic moiety that can significantly influence a molecule's pharmacological profile.[5] Its steric hindrance can enhance selectivity for a specific biological target by preventing binding to off-target proteins.[5] The tert-butyl group can also shield adjacent functional groups from metabolic degradation, potentially increasing the compound's half-life.[6] Furthermore, its lipophilicity can improve cell membrane permeability. The tert-butyl group can be detected using NMR spectroscopy to identify the ligand's binding site on a target protein.[7]
-
6-Methyl Carboxylate Group: The methyl ester at the 6-position can act as a prodrug, undergoing hydrolysis by intracellular esterases to the corresponding carboxylic acid.[8] This transformation can be crucial for activity, as the resulting carboxylate anion can form strong ionic interactions or hydrogen bonds with key residues in a target's active site. The methyl group itself can also contribute to binding affinity by fitting into small hydrophobic pockets within the target protein.[6][9][10]
| Functional Group | Key Physicochemical Properties | Potential Influence on Bioactivity |
| Indazole Core | Rigid, aromatic, potential for H-bonding and π-stacking | Scaffold for optimal substituent orientation, interaction with target |
| 1-tert-Butyl Carboxylate | Bulky, lipophilic, sterically hindering | Enhances target selectivity, metabolic stability, and membrane permeability |
| 6-Methyl Carboxylate | Potential for hydrolysis to carboxylic acid, moderately lipophilic | Prodrug functionality, formation of key interactions post-hydrolysis |
A Proposed Mechanism of Action: Kinase Inhibition
Given the prevalence of kinase inhibition as a mechanism of action for anticancer indazole derivatives, we propose that this compound functions as a tyrosine kinase inhibitor . Many indazole-based compounds have been developed as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and others involved in oncogenic signaling pathways.[2]
The proposed signaling pathway below illustrates the potential point of intervention for our compound of interest.
Caption: Proposed mechanism of action via inhibition of a Receptor Tyrosine Kinase.
In this model, the compound is hypothesized to bind to the ATP-binding site of a receptor tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell proliferation and survival.
Experimental Validation of the Proposed Mechanism
A rigorous and systematic experimental approach is required to validate the hypothesized mechanism of action. The following workflow is designed as a self-validating system, where each step provides the foundation for the next.
Caption: Experimental workflow for validating the proposed mechanism of action.
Phase 1: In Vitro Characterization
Objective: To determine the biological activity of the compound and identify its direct molecular target.
Protocol 1: Cytotoxicity Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, PC-3 prostate cancer) and a non-cancerous cell line (e.g., HEK-293) for assessing selectivity.[3]
-
Treatment: Plate cells and treat with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Assay: Perform an MTT assay to measure cell viability.
-
Analysis: Calculate the IC50 (concentration that inhibits 50% of cell growth) for each cell line.
Expected Outcome: Potent cytotoxicity in cancer cell lines with lower activity in non-cancerous cells would suggest a cancer-relevant mechanism.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| HepG2 | Hepatocellular Carcinoma | 7.8 |
| PC-3 | Prostate Cancer | 6.1 |
| HEK-293 | Normal Kidney | > 50 |
Protocol 2: Target Identification via Affinity Chromatography
-
Ligand Immobilization: Synthesize an analogue of the compound with a linker for immobilization on chromatography beads.
-
Lysate Preparation: Prepare a protein lysate from a sensitive cancer cell line.
-
Affinity Chromatography: Incubate the lysate with the immobilized compound. Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Analysis: Identify the eluted proteins using mass spectrometry.
Expected Outcome: Identification of one or more protein kinases as potential binding partners.
Protocol 3: Kinase Inhibition Assay
-
Assay Setup: Use a commercial kinase assay kit for the candidate kinase(s) identified.
-
Inhibition: Measure the kinase activity in the presence of varying concentrations of the compound.
-
Analysis: Determine the IC50 for the inhibition of kinase activity.
Expected Outcome: Confirmation of direct inhibitory activity against a specific kinase.
Phase 2: Cell-Based Validation
Objective: To confirm that the compound engages and inhibits the target kinase within a cellular context.
Protocol 4: Western Blot Analysis
-
Cell Treatment: Treat a sensitive cancer cell line with the compound at concentrations around its IC50.
-
Protein Extraction: Extract total protein from the cells.
-
Western Blotting: Perform Western blotting using antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., p-ERK, ERK).
-
Analysis: Quantify the changes in protein phosphorylation.
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors.
Phase 3: In Vivo Evaluation
Objective: To assess the compound's pharmacokinetic properties and in vivo efficacy.
Protocol 5: Pharmacokinetic Studies in Rodents
-
Dosing: Administer the compound to mice or rats via oral and intravenous routes.
-
Sample Collection: Collect blood samples at various time points.
-
Analysis: Measure the concentration of the parent compound and its potential carboxylic acid metabolite in plasma using LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters (e.g., half-life, bioavailability, clearance).
Expected Outcome: Favorable pharmacokinetic properties and evidence of in vivo hydrolysis of the methyl ester to the active carboxylic acid.
Protocol 6: Xenograft Efficacy Study
-
Tumor Implantation: Implant a sensitive human cancer cell line subcutaneously in immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with the compound or a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement).
Expected Outcome: Significant inhibition of tumor growth in the treated group compared to the control group.
Conclusion
While the precise mechanism of action of this compound remains to be definitively established, this guide provides a strong, scientifically-grounded hypothesis centered on kinase inhibition. The proposed mechanism is based on the well-documented activities of the indazole scaffold and a rational analysis of the compound's functional groups. The detailed experimental workflow presented herein offers a clear and robust strategy for researchers to systematically investigate and validate this proposed mechanism, ultimately elucidating the therapeutic potential of this promising molecule.
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The Indazole Scaffold: From Fischer's Curiosity to a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, stands as a quintessential "privileged scaffold" in contemporary drug discovery. Its unique structural and electronic properties have enabled the development of a remarkable array of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive journey through the history of indazole derivatives, beginning with their initial discovery and the foundational synthetic chemistry that first brought them to light. We will deconstruct the evolution of synthetic methodologies, examining the causal drivers behind the shift from classical techniques to modern catalytic strategies. Furthermore, this guide traces the parallel history of their biological applications, from the first recognition of bioactivity to the development of blockbuster drugs. By synthesizing historical context with detailed experimental protocols and mechanistic insights, we aim to provide researchers with a deep, actionable understanding of this critical heterocyclic system.
Chapter 1: The Genesis - Emil Fischer and the Dawn of Indazole Chemistry
The story of the indazole ring system begins not with the parent heterocycle itself, but with a substituted derivative, a testament to the exploratory nature of 19th-century organic chemistry. The first synthesis is credited to the Nobel laureate Emil Fischer around 1883.[1][2][3] In his foundational work, Fischer demonstrated that heating ortho-hydrazinocinnamic acid resulted in an intramolecular condensation and cyclization, losing a molecule of water to form a new bicyclic system.[4][5] This pioneering experiment, while simple by today's standards, was the crucial first step that placed the indazole scaffold on the map of synthetic chemistry.
The chemical logic behind Fischer's experiment is elegant in its simplicity. The ortho-positioned hydrazine and carboxylic acid groups are perfectly poised for a cyclodehydration reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acid, leading to a tetrahedral intermediate which then eliminates water to form the stable, fused heterocyclic ring. This early work established a fundamental principle of indazole synthesis: the formation of the pyrazole ring from appropriately substituted benzene precursors.
Foundational Experimental Protocol: Fischer's Synthesis of Indazolone
This protocol is a representative reconstruction of the classical synthesis based on historical accounts.[4][6]
Objective: To synthesize 3-indazolone via intramolecular cyclization of o-hydrazinobenzoic acid.
Materials:
-
o-Hydrazinobenzoic acid
-
High-boiling point solvent (e.g., diphenyl ether) or neat conditions
-
Heating apparatus (e.g., sand bath, heating mantle)
-
Condenser and collection flask
Procedure:
-
Place o-hydrazinobenzoic acid into a round-bottom flask.
-
If using a solvent, add the high-boiling point solvent. For neat conditions, proceed without solvent.
-
Fit the flask with a condenser.
-
Heat the mixture to a high temperature (typically >200°C). The exact temperature and time were not meticulously documented in initial reports but are understood to be elevated to drive the condensation.
-
The reaction proceeds via the intramolecular elimination of water, which can be collected if the apparatus is so arranged.
-
Upon completion of the reaction (as determined by the cessation of water evolution or by time), the reaction mixture is cooled.
-
The resulting solid, 3-indazolone, is then isolated and purified, typically by recrystallization from a suitable solvent.
Causality: The choice to heat the substrate was driven by the need to overcome the activation energy for the intramolecular nucleophilic acyl substitution. The reaction is entropically favored due to the formation of a stable bicyclic aromatic system and the release of a small molecule (water). This foundational experiment provided the first tangible proof of the indazole ring's accessibility.
Caption: Fischer's foundational synthesis of an indazolone derivative.
Chapter 2: The Evolution of Synthetic Strategy
Following Fischer's discovery, the field of indazole synthesis lay relatively dormant until the 20th century, when the demand for novel chemical entities spurred the development of more versatile and efficient synthetic routes. The evolution of these methods reflects the broader advancements in organic chemistry, moving from harsh, classical reactions to sophisticated, metal-catalyzed transformations.
Classical Approaches: The Jacobson Synthesis
One of the most significant classical methods is the Jacobson indazole synthesis. This approach circumvents the need for pre-functionalized precursors like Fischer's, instead utilizing more readily available starting materials like o-toluidine.[7] The key transformation involves the nitrosation of an N-acylated o-alkylaniline, which then undergoes a base- or acid-catalyzed cyclization to form the indazole ring.[8]
The rationale for this development was to create a more practical and general route to the indazole core. The Jacobson method offered a different retrosynthetic disconnection, allowing access to substitution patterns that were difficult to achieve with the Fischer approach. However, a significant drawback of many classical methods, including this one, was the use of harsh reagents (e.g., nitrosating agents) and conditions that limited functional group tolerance.[9][10]
Experimental Protocol: Jacobson Synthesis of Indazole
Objective: To synthesize the parent 1H-indazole from N-acetyl-o-toluidine.
Materials:
-
N-acetyl-o-toluidine
-
Acetic acid
-
Sodium nitrite (NaNO₂)
-
Ice
-
Benzene (or a suitable extraction solvent)
-
Hydrochloric acid (HCl)
-
Ammonia (NH₃)
Procedure:
-
Nitrosation: Dissolve N-acetyl-o-toluidine in glacial acetic acid and cool the solution in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature. This forms the N-nitroso-N-acetyl-o-toluidine intermediate.
-
Decomposition & Cyclization: The nitroso intermediate is unstable. It is typically extracted into a solvent like benzene. Upon gentle warming or standing, the compound rearranges and cyclizes, eliminating acetic acid to form 1H-indazole.
-
Work-up and Isolation: The benzene solution containing the indazole is washed with water. The indazole product is then extracted from the organic layer into an aqueous acidic solution (e.g., HCl).
-
Precipitation: The acidic aqueous layer is collected and made basic with the addition of ammonia. This neutralizes the indazole, causing it to precipitate out of the solution.
-
Purification: The crude indazole solid is collected by filtration, washed with water, and can be further purified by recrystallization or vacuum distillation.[7]
A New Regioisomer: The Davis-Beirut Reaction
For decades, the synthesis of 2H-indazoles—the less thermodynamically stable tautomer—was challenging and often resulted in mixtures.[11] A major breakthrough came with the development of the Davis-Beirut reaction .[12][13] This powerful method provides a regioselective route to 2H-indazoles from inexpensive starting materials, typically involving the base-catalyzed cyclization of o-nitrobenzylamines.[4][14]
The causality behind this reaction's development was the need for specific and reliable access to the 2H-indazole scaffold, which was becoming increasingly important in medicinal chemistry.[15] The reaction proceeds via an N,N-bond forming heterocyclization, a distinct mechanistic pathway compared to classical methods.[14]
Experimental Protocol: Davis-Beirut Synthesis of a 2H-Indazole
Objective: To synthesize a 2-substituted-2H-indazole from an o-nitrobenzylamine.
Materials:
-
A 2-nitrobenzylamine derivative
-
A strong, non-nucleophilic base (e.g., DBU, KOH)
-
Anhydrous solvent (e.g., THF, an alcohol)
-
Inert atmosphere apparatus (e.g., nitrogen or argon)
Procedure:
-
Dissolve the starting 2-nitrobenzylamine in the anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., DBU) to the solution at room temperature or with gentle heating (e.g., 60°C).[4]
-
The reaction mixture is stirred for a specified time (e.g., 6 hours) until the starting material is consumed (monitored by TLC or LC-MS).
-
The mechanism involves the base deprotonating the benzylic position, followed by an intramolecular cyclization with the nitro group, ultimately leading to the formation of the N-N bond and the 2H-indazole product after elimination steps.[14]
-
Upon completion, the reaction is quenched (e.g., with water) and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the pure 2H-indazole.
The Modern Era: Catalysis and C-H Functionalization
The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, enabled the synthesis of indazoles from precursors like 2-bromobenzaldehydes and hydrazones, offering unparalleled functional group tolerance and substrate scope.[16] More recently, methods involving copper catalysis for N-N bond formation[9] and direct C-H functionalization have further streamlined the synthesis, reducing the need for pre-functionalized starting materials and improving atom economy.[17]
The driving force for these innovations is the relentless pursuit of efficiency, selectivity, and sustainability ("green chemistry") in drug development. These modern methods often operate under milder conditions, use less toxic reagents, and provide access to a wider chemical space of derivatives for biological screening.[4]
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An In-depth Technical Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] As a bioisostere of indole, indazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[1] This has led to the successful development of several FDA-approved drugs for various therapeutic areas. The versatility of the indazole nucleus allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.
This guide focuses on a key derivative, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS Number: 1126424-50-7), a valuable building block in contemporary drug discovery. Its structure incorporates two critical features for synthetic utility: a tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the indazole ring and a methyl ester at the 6-position. The Boc group provides a stable yet readily cleavable protecting group for the indazole nitrogen, allowing for selective chemical transformations at other sites of the molecule. The methyl ester at the 6-position serves as a versatile handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, to generate diverse libraries of compounds for biological screening. This compound is frequently classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[3][4][5][6]
Physicochemical Properties
While experimentally determined physical properties for this compound are not extensively reported in the public domain, the following table summarizes its basic chemical attributes and predicted properties based on its structure and data for related compounds.[3][7]
| Property | Value |
| CAS Number | 1126424-50-7 |
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.29 g/mol |
| Appearance | Predicted: White to off-white solid |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Mechanism
The synthesis of this compound is conceptually a two-step process from the readily available precursor, methyl 1H-indazole-6-carboxylate. The first step involves the synthesis of the indazole core, followed by the crucial N-Boc protection.
Part 1: Synthesis of Methyl 1H-indazole-6-carboxylate
The synthesis of the indazole ring system can be achieved through various methods. A common and effective route starts from 4-methyl-3-nitrobenzoic acid, which is first esterified and then undergoes reductive cyclization.[8]
Experimental Protocol: Synthesis of Methyl 1H-indazole-6-carboxylate
Materials:
-
4-methyl-3-nitrobenzoic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate or Hydrogen gas
-
Sodium nitrite
-
Acetic acid
Procedure:
-
Esterification: 4-methyl-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-methyl-3-nitrobenzoate. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Reduction of the Nitro Group: The resulting methyl 4-methyl-3-nitrobenzoate is then subjected to reduction. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or hydrazine hydrate) to afford methyl 3-amino-4-methylbenzoate.
-
Diazotization and Cyclization: The amino group of methyl 3-amino-4-methylbenzoate is diazotized using sodium nitrite in an acidic medium (e.g., acetic acid). The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the stable indazole ring, yielding methyl 1H-indazole-6-carboxylate.[8]
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure methyl 1H-indazole-6-carboxylate. The melting point of this intermediate is reported to be in the range of 142-144 °C.[7]
Part 2: N-Boc Protection of Methyl 1H-indazole-6-carboxylate
The protection of the N-1 position of the indazole ring is a critical step to modulate its reactivity for subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[9] The standard procedure involves the reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, typically 4-(dimethylamino)pyridine (DMAP).[10]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 1H-indazole-6-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq).
-
Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[11]
Causality in Experimental Choices:
-
Choice of Base (DMAP): DMAP is a highly effective acylation catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the indazole nitrogen. This significantly accelerates the rate of the Boc protection.[10]
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane or THF are used to prevent the hydrolysis of the highly reactive (Boc)₂O and the acylated DMAP intermediate.
-
Aqueous Work-up: The washing steps with water and sodium bicarbonate solution are crucial to remove unreacted (Boc)₂O, DMAP, and any acidic byproducts, simplifying the subsequent purification.
Reaction Workflow Diagram
Caption: Synthetic route to the target compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Indazole H-7 |
| ~8.0 | d | 1H | Indazole H-5 |
| ~7.8 | d | 1H | Indazole H-4 |
| ~7.7 | s | 1H | Indazole H-3 |
| ~3.9 | s | 3H | -OCH₃ |
| ~1.7 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (methyl ester) |
| ~149 | C=O (Boc) |
| ~142 | Indazole C-7a |
| ~135 | Indazole C-3a |
| ~128 | Indazole C-6 |
| ~125 | Indazole C-4 |
| ~122 | Indazole C-5 |
| ~115 | Indazole C-7 |
| ~110 | Indazole C-3 |
| ~85 | -C (CH₃)₃ |
| ~52 | -OC H₃ |
| ~28 | -C(C H₃)₃ |
Applications in Drug Discovery and Development
This compound is a strategically designed building block for the synthesis of complex molecules in drug discovery. Its primary utility lies in its bifunctional nature, offering two distinct points for chemical elaboration.
-
Scaffold for Library Synthesis: The indazole core is a well-established pharmacophore. This building block allows for the rapid generation of diverse chemical libraries by leveraging the reactivity of the methyl ester at the 6-position. This position is often solvent-exposed in protein binding pockets, making it an ideal site for modification to enhance potency and selectivity.
-
Synthesis of PROTACs and Molecular Glues: The classification of this compound as a "Protein Degrader Building Block" underscores its importance in the field of targeted protein degradation.[3][4][5][6] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker connected to an E3 ligase ligand, forming a PROTAC. Alternatively, the ester can be modified to incorporate functionalities that promote the formation of ternary complexes, acting as a molecular glue.
Logical Relationship Diagram
Caption: Potential synthetic applications of the title compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Specific toxicity data for this compound is not available, and it should be treated as a potentially hazardous substance. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategically protected and functionalized structure provides a robust platform for the synthesis of novel indazole-containing compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its synthetic accessibility and clear potential in the rapidly evolving field of targeted protein degradation position it as a key intermediate for the development of next-generation therapeutics.
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The Therapeutic Potential of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of substituted indazoles, designed for researchers, scientists, and drug development professionals. We will explore the fundamental chemistry, key synthetic strategies, diverse pharmacological applications, and the critical structure-activity relationships that drive the efficacy of these compounds. This guide will delve into the mechanistic underpinnings of their action in oncology, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols and a comprehensive review of clinical data for approved drugs. Our objective is to provide a holistic understanding of the indazole scaffold, from bench to bedside, to empower the rational design of next-generation therapeutics.
The Indazole Scaffold: A Foundation for Diverse Pharmacology
The indazole, or benzopyrazole, is a bicyclic aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[3] This arrangement can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] While rarely found in nature, the synthetic versatility of the indazole nucleus allows for substitutions at various positions, leading to a vast chemical space with a wide spectrum of biological activities.[2][5] This versatility is a key reason for its prevalence in modern drug discovery.
The ability to strategically modify the indazole core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles. Furthermore, the rigid, planar nature of the indazole ring system provides a robust scaffold for presenting functional groups in a well-defined three-dimensional orientation, facilitating specific interactions with biological targets.[6]
A number of indazole-containing drugs have received FDA approval, highlighting the clinical significance of this scaffold. Notable examples include:
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancer.[2][7]
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[8]
-
Pazopanib: A multi-target tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[7][8]
-
Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK) for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[9][10]
These examples underscore the broad therapeutic applicability of substituted indazoles, particularly in the realm of oncology.
Synthetic Strategies for Accessing the Indazole Core
The synthesis of the indazole ring is a critical first step in the development of novel therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several classical and modern methods have been developed, each with its own advantages and limitations.
Classical Synthetic Approaches
Historically, methods like the Jacobson synthesis, which involves the cyclization of o-toluidine derivatives, have been employed.[11] However, these often require harsh reaction conditions.
Modern Synthetic Methodologies
More contemporary approaches offer milder conditions and greater functional group tolerance, making them more amenable to the synthesis of complex molecules in a drug discovery setting.
The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzaldehydes and primary amines.[6][12] The reaction can be catalyzed by either acid or base and proceeds through an o-nitrosobenzylidine imine intermediate.[12]
-
Causality in Experimental Choice: This method is particularly advantageous when seeking to introduce substituents at the 2-position of the indazole ring, a common feature in many kinase inhibitors. The mild reaction conditions are also compatible with a wider range of functional groups, allowing for greater diversity in the synthesized library of compounds.
The Cadogan reaction is a reductive cyclization of o-nitro-substituted aromatic compounds, often imines or azobenzenes, to yield N-heterocycles.[13][14] This method is particularly useful for the synthesis of 2-substituted 2H-indazoles.[15]
-
Causality in Experimental Choice: The one-pot nature of some Cadogan protocols, where the ortho-imino-nitrobenzene substrate is generated in situ, offers operational simplicity and efficiency, which is highly desirable in a high-throughput chemistry environment.[13]
Therapeutic Applications of Substituted Indazoles
The pharmacological diversity of substituted indazoles is extensive, with significant therapeutic potential demonstrated in several key disease areas.
Oncology: A Pillar of Indazole Therapeutics
The most prominent application of substituted indazoles is in the treatment of cancer.[16][17] Many indazole-based compounds function as kinase inhibitors, targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer cells.[16]
Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Mutations or overexpression of certain kinases can lead to uncontrolled cell division, a hallmark of cancer. Indazole derivatives have been successfully designed to inhibit a range of kinases, including:
-
VEGFRs: Axitinib and Pazopanib are potent inhibitors of VEGFRs, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[18][19] By inhibiting VEGFR, these drugs effectively starve the tumor, leading to a reduction in its growth and metastasis.
-
PARP: Niraparib is an inhibitor of PARP, an enzyme involved in DNA repair.[2][20] In cancers with mutations in DNA repair genes like BRCA, inhibiting PARP leads to synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis.
-
TRK, ROS1, and ALK: Entrectinib targets these fusion kinases, which are oncogenic drivers in a variety of solid tumors.[9][21]
The following diagram illustrates the general mechanism of action of indazole-based tyrosine kinase inhibitors.
Caption: General mechanism of indazole-based receptor tyrosine kinase inhibitors.
The development of potent and selective indazole-based kinase inhibitors is guided by extensive SAR studies.[5][17] For example, in the case of VEGFR-2 inhibitors, the presence of hydrophobic groups on the pyrimidine ring can influence potency.[17] Similarly, for FGFR inhibitors, substitutions on the phenyl ring of the indazole are critical for activity.[22]
Table 1: FDA-Approved Indazole-Based Cancer Therapeutics
| Drug Name | Chemical Structure | Target(s) | Approved Indication(s) |
| Niraparib | 2-[4-[(3S)-3-Piperidyl]phenyl]indazole-7-carboxamide[2] | PARP1, PARP2 | Ovarian, fallopian tube, and primary peritoneal cancer[2] |
| Axitinib | N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide[1] | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | Advanced renal cell carcinoma[4][19] |
| Pazopanib | 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide[23] | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit | Renal cell carcinoma, soft tissue sarcoma[18][24] |
| Entrectinib | N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide[9] | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC[9][21] |
Anti-Inflammatory Potential
Substituted indazoles have also demonstrated significant anti-inflammatory properties.[12] The inflammatory response is a complex biological process involving a cascade of mediators, including cytokines and prostaglandins.
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate key inflammatory pathways:
-
Inhibition of Cytokine Release: Certain N-substituted indazolones have been shown to block the release of pro-inflammatory cytokines such as TNF-α and IL-1.[23]
-
Enzyme Inhibition: Indazole derivatives can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5'-lipoxygenase.[23]
-
Modulation of Calcium Channels: Some indazole-3-carboxamides act as blockers of calcium-release activated calcium (CRAC) channels, which are crucial for the activation of mast cells, key players in allergic and inflammatory responses.
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The Strategic Role of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. The indazole nucleus has emerged as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds and approved therapeutics.[1][2] This technical guide provides an in-depth exploration of a key derivative, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate , and elucidates its strategic importance as a versatile building block in medicinal chemistry. We will dissect its chemical architecture, explore its synthetic utility with a focus on the strategic implementation of the tert-butoxycarbonyl (Boc) protecting group, and present a detailed, field-proven workflow for its application in the synthesis of high-value therapeutic agents, particularly in the realm of targeted protein degradation and enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the creation of next-generation therapeutics.
Introduction: The Indazole Scaffold - A Cornerstone of Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[3] Its rigid structure provides a well-defined orientation for appended pharmacophores, while the two nitrogen atoms offer opportunities for hydrogen bonding and other key interactions with biological targets. This unique combination of properties has led to the incorporation of the indazole scaffold into a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory agents, antipsychotics, and potent anti-cancer drugs.[4]
A prime example of the clinical success of indazole-based drugs is Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][6] The indazole core of Niraparib is crucial for its high-affinity binding to the PARP enzyme.[5] The successful development of such drugs underscores the immense potential of functionalized indazole derivatives as starting points for novel drug candidates.
Unveiling this compound: A Strategically Designed Building Block
This compound (CAS Number: 1126424-50-7) is a strategically designed synthetic intermediate that offers medicinal chemists a high degree of control over the elaboration of the indazole scaffold.[7] Its key features are:
-
A Protected Indazole Core: The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group. This is crucial for preventing unwanted side reactions at the indazole nitrogen during subsequent synthetic transformations.[5] The Boc group is stable under a variety of reaction conditions but can be selectively removed under acidic or specific basic conditions, offering synthetic flexibility.[5][8]
-
Orthogonal Functional Groups: The presence of two distinct ester functionalities, a tert-butyl ester at the 1-position (as part of the Boc group) and a methyl ester at the 6-position, provides orthogonal handles for selective chemical modification. This allows for a stepwise and controlled introduction of different chemical moieties, a critical aspect in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
-
A "Protein Degrader Building Block": This compound is often categorized as a "protein degrader building block," highlighting its intended use in the synthesis of PROTACs.[7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The dicarboxylate structure of this indazole derivative makes it an ideal precursor for the synthesis of linkers used to connect the target-binding and E3 ligase-binding moieties of a PROTAC.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [7] |
| Molecular Weight | 276.29 g/mol | [7] |
| CAS Number | 1126424-50-7 | [7] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |
Synthetic Utility and Key Transformations
The primary value of This compound lies in its capacity for selective and sequential chemical modifications. The following sections outline the key transformations that underscore its role in drug discovery.
The Strategic Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen-containing heterocycles due to its stability and predictable cleavage conditions.[5] In the context of our target molecule, the Boc group at the N1 position directs reactivity away from the indazole nitrogen, allowing for selective modifications at other positions.
Diagram: Role of the Boc Protecting Group
Caption: Workflow illustrating the strategic use of the Boc protecting group.
Protocol: Boc Deprotection (Acidic Conditions)
This protocol describes the removal of the Boc group to liberate the N1 position of the indazole for further functionalization or to yield the final product.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected indazole derivative in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected indazole derivative.
Causality: The use of a strong acid like TFA protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, thus cleanly deprotecting the indazole nitrogen. DCM is an excellent solvent for this reaction as it is inert to acidic conditions and readily dissolves both the starting material and the product.
Selective Manipulation of the Carboxylate Groups
The orthogonal nature of the tert-butyl ester (part of the Boc group) and the methyl ester at the C6 position is a key feature of this building block. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions, leaving the Boc group intact. This allows for the introduction of a variety of functionalities at the C6 position via amide bond formation.
Diagram: Orthogonal Deprotection and Functionalization
Caption: Stepwise functionalization enabled by orthogonal protecting groups.
Protocol: Selective Hydrolysis of the C6-Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting material in a mixture of THF and water (typically 3:1 v/v).
-
Add lithium hydroxide (1.5-2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the corresponding carboxylic acid.
Causality: Lithium hydroxide is a mild base that selectively saponifies the methyl ester at the C6 position. The Boc group, being a tert-butyl ester, is resistant to these basic conditions, thus ensuring selective hydrolysis.
Application in the Synthesis of PARP Inhibitor Scaffolds
To illustrate the practical application of This compound , we present a hypothetical yet scientifically sound synthetic workflow for the preparation of a key intermediate for an indazole-6-carboxamide-based PARP inhibitor, conceptually similar to Niraparib's core structure.
Diagram: Synthetic Pathway to a PARP Inhibitor Intermediate
Caption: A plausible synthetic route from the title compound to a PARP inhibitor core.
Protocol: Synthesis of 1H-Indazole-6-carboxamide
This multi-step protocol demonstrates the conversion of the title compound into a core scaffold for PARP inhibitors.
Step 1: Selective Hydrolysis (as described in Protocol 3.2)
Step 2: Amide Formation
Materials:
-
1-(tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in MeOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid from Step 1 in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 10 minutes at room temperature.
-
Add the ammonia solution (1.5 equivalents) and continue stirring at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 6-carbamoyl-1H-indazole-1-carboxylate.
Causality: HATU is an efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by ammonia. DIPEA is a non-nucleophilic base used to neutralize the reaction mixture.
Step 3: Boc Deprotection (as described in Protocol 3.1)
This final step yields the desired 1H-Indazole-6-carboxamide , a key precursor for a range of PARP inhibitors. This intermediate can then be further functionalized at the N1 or N2 position to introduce the desired pharmacophores for potent and selective enzyme inhibition.
Future Perspectives and Conclusion
This compound represents a pivotal tool in the medicinal chemist's arsenal. Its strategic design, incorporating a stable protecting group and orthogonal functional handles, facilitates the efficient and controlled synthesis of complex, high-value molecules. While its primary application appears to be in the burgeoning field of targeted protein degradation, its utility extends to the synthesis of a wide range of enzyme inhibitors and other therapeutic agents built upon the privileged indazole scaffold.
As drug discovery continues to move towards more complex and targeted therapeutic modalities, the demand for such well-designed and versatile building blocks will only increase. A thorough understanding of the reactivity and synthetic potential of This compound , as outlined in this guide, will empower researchers to accelerate their drug discovery programs and unlock new therapeutic possibilities.
References
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A Strategic Approach to the Preliminary Bioactivity Screening of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a novel indazole derivative, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate. The proposed workflow is designed to efficiently assess its potential therapeutic value by systematically evaluating its cytotoxic, anti-inflammatory, and neuroprotective properties through a series of robust in vitro assays. Furthermore, this guide emphasizes the importance of early-stage ADME-Tox profiling to ensure the selection of drug candidates with favorable pharmacokinetic and safety profiles.[4][5][6] The methodologies described herein are grounded in established scientific principles and are intended to provide researchers, scientists, and drug development professionals with a logical and efficient framework for the initial characterization of novel chemical entities.
Introduction: The Therapeutic Potential of Indazole Derivatives
Indazole-containing compounds have garnered significant attention in the field of medicinal chemistry due to their versatile biological activities.[1][2] This class of heterocyclic compounds is a core component of several FDA-approved drugs, particularly kinase inhibitors used in oncology.[7][8] The rigid bicyclic structure of the indazole nucleus serves as an excellent scaffold for the development of potent and selective therapeutic agents.[1] Derivatives of indazole have been reported to exhibit a broad spectrum of pharmacological effects, including but not limited to:
-
Antitumor Activity: Many indazole derivatives have shown potent anti-proliferative effects against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.[8]
-
Anti-inflammatory Properties: The indazole motif has been explored for the development of novel anti-inflammatory agents.[1][9]
-
Neuroprotective Effects: Certain indazole derivatives have been investigated for their potential in treating neurodegenerative disorders.[9][10]
Given the established therapeutic potential of the indazole scaffold, the novel compound, this compound, represents a promising candidate for bioactivity screening. This guide details a systematic approach to unravel its potential pharmacological profile.
A Multi-Tiered Screening Strategy
A logical and cost-effective approach to preliminary bioactivity screening involves a tiered system.[11][12] This strategy begins with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more specific, target-oriented assays to elucidate the mechanism of action.
Figure 1: A multi-tiered workflow for preliminary bioactivity screening.
Tier 1: Foundational Screening
The initial tier focuses on establishing the fundamental properties of the compound, including its purity, general cytotoxicity, and early ADME-Tox profile.
Prior to any biological evaluation, it is imperative to ensure the identity and purity of this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. A purity of >95% is generally required for reliable bioactivity data.
A primary understanding of the compound's effect on cell viability is crucial. This is typically achieved through a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of human cell lines (e.g., a non-cancerous cell line like HEK293 and various cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical MTT Assay Results
| Cell Line | Compound IC50 (µM) |
| HEK293 (Non-cancerous) | > 100 |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 |
| HCT116 (Colon Cancer) | 12.5 |
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid late-stage drug development failures.[5][6][16] In silico models and high-throughput in vitro assays can provide valuable early insights.[4][17]
Key In Vitro ADME-Tox Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the rate of metabolic clearance.
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.
-
hERG Inhibition: A critical safety assay to assess the risk of cardiotoxicity.
-
Ames Test: A bacterial reverse mutation assay to evaluate mutagenic potential.
Tier 2: Focused Bioactivity Evaluation
Based on the results from Tier 1, a more focused investigation into the potential anticancer, anti-inflammatory, and neuroprotective activities can be initiated.
If the compound exhibits selective cytotoxicity towards cancer cell lines, further investigation into its anticancer properties is warranted.
Figure 2: Workflow for preliminary in vitro anticancer screening.
Key Anticancer Assays:
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Caspase-Glo (measuring caspase-3/7 activity) or Annexin V/PI staining (detecting early and late apoptotic cells) can be employed.[8]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, providing insight into the compound's long-term cytostatic or cytotoxic effects.[8]
-
Wound Healing/Transwell Migration Assays: These assays evaluate the compound's potential to inhibit cancer cell migration and invasion, which are hallmarks of metastasis.[8]
The potential anti-inflammatory activity of the compound can be assessed using several in vitro models.[18]
Key Anti-inflammatory Assays:
-
LPS-induced Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators like nitric oxide. The Griess assay can be used to quantify NO levels in the culture supernatant after treatment with the compound.
-
Inhibition of Pro-inflammatory Cytokine Production: The effect of the compound on the production of cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages can be measured by ELISA.
-
COX/LOX Inhibition Assays: Enzyme-based assays can determine if the compound directly inhibits cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are key targets for anti-inflammatory drugs.[18]
-
Protein Denaturation Inhibition Assay: This assay assesses the ability of the compound to prevent the denaturation of proteins, a process implicated in inflammation.[19][20][21]
Experimental Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations.
-
Incubation: Incubate the mixture at physiological temperature (37°C) followed by heating to induce denaturation.
-
Turbidity Measurement: Measure the turbidity of the solution using a spectrophotometer at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the compound.
To evaluate the neuroprotective potential of the compound, in vitro models of neuronal cell death are utilized.[22][23]
Key Neuroprotective Assays:
-
Oxidative Stress-Induced Neurotoxicity: Human neuroblastoma cells (e.g., SH-SY5Y) can be treated with an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) in the presence or absence of the test compound. Cell viability is then assessed using the MTT or LDH assay.[24][25]
-
Aβ-Induced Toxicity Model for Alzheimer's Disease: The ability of the compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides can be evaluated.[23][25]
-
Reactive Oxygen Species (ROS) Scavenging Assay: The intracellular ROS levels can be measured using fluorescent probes like DCFH-DA to determine the antioxidant capacity of the compound.[25]
Data Interpretation and Future Directions
The preliminary screening will generate a significant amount of data that needs to be carefully analyzed to guide the next steps.
Data Summary Table: Hypothetical Bioactivity Profile
| Assay | Endpoint | Result |
| Anticancer | ||
| MCF-7 Cell Viability (MTT) | IC50 | 15.2 µM |
| Caspase-3/7 Activation | Fold Increase | 3.5-fold at 20 µM |
| Cell Cycle Analysis | % Arrest in G2/M | 45% at 20 µM |
| Anti-inflammatory | ||
| NO Production Inhibition | IC50 | 8.7 µM |
| TNF-α Release Inhibition | IC50 | 11.3 µM |
| Neuroprotection | ||
| H2O2-induced Toxicity | % Protection | 60% at 10 µM |
| ADME-Tox | ||
| Microsomal Stability (t1/2) | minutes | 45 |
| hERG Inhibition | IC50 | > 30 µM |
Based on these hypothetical results, this compound shows promising anticancer and anti-inflammatory activities with a reasonable safety and metabolic profile. The next logical step would be to proceed to Tier 3, which involves target identification and validation studies to elucidate the precise mechanism of action, followed by lead optimization to improve potency and pharmacokinetic properties.
Conclusion
The systematic bioactivity screening of novel compounds like this compound is a cornerstone of modern drug discovery. The multi-tiered approach outlined in this guide provides a robust and efficient framework for identifying and characterizing promising therapeutic candidates. By integrating assessments of cytotoxicity, specific bioactivities, and early ADME-Tox properties, researchers can make informed decisions and focus resources on compounds with the highest potential for clinical success.
References
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Methodological & Application
Application Notes & Protocols for the Synthesis of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate , a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] This guide details a reliable four-step synthetic pathway, commencing from readily available starting materials. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the underlying chemical principles. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
Introduction and Synthetic Strategy
This compound is a versatile intermediate, featuring a protected indazole core with orthogonal functional handles—a tert-butoxycarbonyl (Boc) group on the N1 position and a methyl ester at the C6 position. This arrangement allows for selective chemical manipulation, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
The synthetic strategy outlined herein follows a logical and field-proven progression: construction of a substituted benzene ring, formation of the core indazole heterocycle via diazotization and cyclization, and finally, regioselective protection of the indazole nitrogen.
Retrosynthetic Analysis
The synthesis plan is broken down into four primary transformations:
-
Esterification: Conversion of the commercially available 4-methyl-3-nitrobenzoic acid to its corresponding methyl ester.
-
Nitro Group Reduction: Chemoselective reduction of the nitro group to a primary amine, yielding a key aniline intermediate.
-
Indazole Formation: Diazotization of the aniline followed by intramolecular cyclization to construct the bicyclic indazole core.
-
N-Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group onto the N1 position of the indazole ring to yield the final product.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate
Principle: This initial step involves a classic Fischer esterification. 4-Methyl-3-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst (sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. An excess of methanol is used to drive the equilibrium towards the product side.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| 4-Methyl-3-nitrobenzoic acid | 181.15 | 20.0 g | 0.110 |
| Methanol (anhydrous) | 32.04 | 250 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 5.0 mL | - |
| Saturated NaHCO₃ solution | - | ~200 mL | - |
| Brine | - | 100 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-3-nitrobenzoic acid (20.0 g, 0.110 mol).
-
Add anhydrous methanol (250 mL) to the flask and stir to suspend the solid.
-
Carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Pour the residue into ice-water (300 mL) and carefully neutralize with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a solid.
Expected Outcome: Methyl 4-methyl-3-nitrobenzoate is obtained as a pale yellow solid. The product can be used in the next step without further purification if TLC shows high purity.
Step 2: Synthesis of Methyl 3-amino-4-methylbenzoate
Principle: This step achieves the chemoselective reduction of an aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for its high efficiency and clean conversion.[2] Raney Nickel is an effective and economical catalyst for this transformation.[3] Hydrogen gas is adsorbed onto the surface of the catalyst, and the nitro group is sequentially reduced, passing through nitroso and hydroxylamine intermediates, to furnish the desired aniline. This method is highly selective for the nitro group, leaving the ester functionality intact.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| Methyl 4-methyl-3-nitrobenzoate | 195.17 | 20.0 g | 0.102 |
| Methanol | 32.04 | 200 mL | - |
| Raney Nickel (50% slurry in water) | - | ~4.0 g | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
| Celite® | - | - | - |
Protocol:
-
Caution: Raney Nickel is pyrophoric when dry. Handle with care. Hydrogen gas is flammable. Perform in a well-ventilated fume hood using appropriate equipment.
-
To a Parr hydrogenation apparatus bottle, add Methyl 4-methyl-3-nitrobenzoate (20.0 g, 0.102 mol) and methanol (200 mL).
-
Carefully add Raney Nickel (~4.0 g of a 50% slurry, washed with methanol) to the reaction vessel.
-
Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake and by TLC analysis.
-
Once complete, carefully vent the hydrogen and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL). Caution: Do not allow the filter cake to dry. Quench the Raney Nickel catalyst on the Celite pad with water.
-
Concentrate the filtrate under reduced pressure to yield the product.
Expected Outcome: Methyl 3-amino-4-methylbenzoate is obtained as an off-white to beige solid, which is typically of sufficient purity for the subsequent step.[3][4]
Step 3: Synthesis of Methyl 1H-indazole-6-carboxylate
Principle: This is the key ring-forming step. The synthesis of the indazole core from the ortho-methyl aniline intermediate proceeds via diazotization followed by an intramolecular cyclization.[1] The amino group is treated with a diazotizing agent (e.g., sodium nitrite in acidic medium, or an alkyl nitrite like isoamyl nitrite) to form a reactive diazonium salt. The adjacent methyl group can then be deprotonated, and the resulting carbanionic character facilitates a nucleophilic attack on the diazonium group, leading to cyclization and subsequent aromatization to form the stable indazole ring system.
Sources
detailed protocol for 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate synthesis
Application Note & Protocol
A Detailed Guide to the Two-Step Synthesis of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents approved by the FDA.[1][2] Their prevalence in drug discovery underscores the critical need for robust and scalable synthetic protocols. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a versatile intermediate for chemical library development. The synthesis begins with the Fischer esterification of commercially available 1H-indazole-6-carboxylic acid to yield methyl 1H-indazole-6-carboxylate. This intermediate is subsequently protected at the N1 position using di-tert-butyl dicarbonate (Boc₂O) to afford the final product. This guide offers a detailed methodology, mechanistic insights, characterization data, and practical troubleshooting advice tailored for researchers in organic synthesis and drug development.
Synthetic Strategy and Rationale
The synthesis of the target compound is achieved through a logical and efficient two-step sequence.
Overall Reaction Scheme:
-
Step 1: Fischer Esterification. The initial step involves the conversion of the carboxylic acid functionality of 1H-indazole-6-carboxylic acid into a methyl ester. The Fischer esterification method was selected for its simplicity, cost-effectiveness, and use of readily available reagents. This acid-catalyzed reaction utilizes an excess of methanol as both the solvent and the nucleophile, driving the equilibrium towards the ester product.
-
Step 2: N1-Boc Protection. The second step is the regioselective protection of the indazole nitrogen. The tert-butoxycarbonyl (Boc) group is an excellent choice for a protecting group due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[3] The reaction of methyl 1H-indazole-6-carboxylate with Boc anhydride in the presence of 4-(dimethylamino)pyridine (DMAP) provides a reliable method for installing the Boc group, primarily at the more thermodynamically stable N1 position.[4][5] DMAP acts as a potent nucleophilic catalyst, accelerating the acylation of the indazole nitrogen.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1H-Indazole-6-carboxylic acid | ≥97% | Commercial | 698-25-9 | Starting material |
| Methanol (MeOH) | Anhydrous | Commercial | 67-56-1 | Reagent and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Commercial | 7664-93-9 | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercial | 144-55-8 | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 141-78-6 | Extraction solvent |
| Dichloromethane (DCM) | Anhydrous | Commercial | 75-09-2 | Reaction solvent |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercial | 24424-99-5 | Protecting group source |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercial | 1122-58-3 | Catalyst |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | 7487-88-9 | Drying agent |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | N/A | For washing |
| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 | For chromatography |
Step 1: Synthesis of Methyl 1H-indazole-6-carboxylate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indazole-6-carboxylic acid (5.00 g, 30.8 mmol).
-
Add anhydrous methanol (100 mL) to the flask. Stir the suspension.
-
Carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material has a lower Rf than the product ester.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the majority of the methanol via rotary evaporation.
-
Extract the resulting aqueous slurry with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford methyl 1H-indazole-6-carboxylate as a white to off-white solid.
Expected Yield: 85-95%.
Step 2: Synthesis of this compound
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-indazole-6-carboxylate (4.50 g, 25.5 mmol), obtained from Step 1, in anhydrous dichloromethane (90 mL).
-
To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.31 g, 2.55 mmol, 0.1 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O) (6.13 g, 28.1 mmol, 1.1 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's completion by TLC (3:1 hexanes/ethyl acetate), observing the disappearance of the starting material spot.[5][6]
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Wash the organic solution sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Expected Yield: 80-90%.
Overall Process Workflow
The diagram below illustrates the complete synthetic workflow from starting material procurement to the isolation of the final, purified product.
Caption: Workflow diagram of the two-step synthesis.
Product Characterization
The identity and purity of the final product, This compound (CAS 1126424-50-7), should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.32 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.6 (s, 1H, indazole H-7), ~8.2 (s, 1H, indazole H-5), ~8.1 (d, 1H, indazole H-3), ~7.8 (d, 1H, indazole H-4), ~4.0 (s, 3H, -OCH₃), ~1.7 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~166 (Ester C=O), ~149 (Carbamate C=O), ~142, ~134, ~129, ~125, ~123, ~121, ~115 (Aromatic C), ~85 (Quaternary t-Butyl C), ~52 (-OCH₃), ~28 (-C(CH₃)₃) |
| Mass Spec (ESI+) | m/z: 291.13 [M+H]⁺, 313.11 [M+Na]⁺ |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
DMAP: Toxic if swallowed or in contact with skin.
-
Boc Anhydride: A lachrymator and irritant. Handle carefully.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Esterification | Insufficient reflux time; Inactive catalyst (H₂SO₄ absorbed water). | Extend reflux time and monitor by TLC. Use fresh, concentrated sulfuric acid. |
| Step 1: Low Yield after Work-up | Incomplete neutralization leading to product loss in the aqueous layer; Insufficient extraction. | Ensure pH is neutral or slightly basic before extraction. Increase the number of extractions with ethyl acetate. |
| Step 2: Incomplete Boc Protection | Moisture in the reaction; Insufficient Boc₂O or DMAP. | Ensure all glassware is flame-dried and use anhydrous solvents. Add a slight excess (1.1-1.2 equiv) of Boc₂O. |
| Step 2: Formation of Side Products | Reaction with residual impurities. | Ensure the intermediate from Step 1 is thoroughly purified before proceeding. |
| Purification Difficulties | Product co-elutes with impurities. | Adjust the solvent polarity for column chromatography. A shallower gradient (e.g., 0-15% EtOAc in hexanes) may improve separation. |
References
- Cerezo-Gálvez, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4255.
- Patil, S. A., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 12(45), 29555-29567.
- Kushwaha, N., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22595-22620.
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694.
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Boc protection principles).
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes & Protocols: Investigating 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions. In oncology, numerous indazole derivatives have been successfully developed as potent inhibitors of key signaling pathways that drive cancer progression. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and function as multi-targeted tyrosine kinase inhibitors.[1] The therapeutic success of these agents underscores the value of exploring novel indazole-containing molecules as potential anticancer agents.[2][3]
This document provides a detailed guide for the investigation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate , a specific derivative of the indazole family. While this compound is currently categorized as a potential building block for protein degraders, its structural features warrant a thorough investigation into its own potential bioactivity and its utility as a precursor for more complex anticancer compounds.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1126424-50-7[4] |
| Molecular Formula | C₁₄H₁₆N₂O₄[4] |
| Molecular Weight | 276.29 g/mol [4] |
| Class | Indazole Derivative; Protein Degrader Building Block[4] |
The structure of this compound is unique in that it possesses two carboxylate groups at positions 1 and 6. The tert-butyl ester at the N1 position provides steric bulk and influences the electronic properties of the indazole ring, while the methyl ester at the C6 position offers a site for further chemical modification. Its classification as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.
Part 1: Initial Screening for Anti-Cancer Activity - An Application Note
The primary objective of the initial screening is to determine if this compound exhibits any intrinsic anti-proliferative activity against cancer cells. A broad-spectrum screening approach is recommended to identify potential cancer types that are sensitive to this compound.
Rationale for Screening
Given that the indazole scaffold is a known pharmacophore for kinase inhibition, it is plausible that this derivative may interact with one or more protein kinases involved in cell proliferation. The dicarboxylate structure might also confer novel binding properties or cellular uptake characteristics.
Experimental Workflow: Broad-Spectrum Anti-Proliferative Assay
Caption: Workflow for initial anti-proliferative screening.
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X working stock of the compound by diluting the 10 mM DMSO stock in complete medium. Perform serial dilutions to obtain a range of concentrations (e.g., 200 µM down to 0.2 nM).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Part 2: Elucidating the Mechanism of Action
If the initial screening reveals significant anti-proliferative activity (i.e., a low micromolar or nanomolar IC₅₀ in one or more cell lines), the next step is to investigate the underlying mechanism of action. Based on the known activities of other indazole derivatives, key cellular processes to investigate include apoptosis, cell cycle arrest, and inhibition of specific signaling pathways.[5][6]
Investigative Workflow
Caption: Workflow for mechanism of action studies.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Hit cancer cell line(s)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 3: Western Blotting for Signaling Pathway Modulation
Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways commonly dysregulated in cancer and targeted by indazole derivatives.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated vs. control samples.
Potential Signaling Pathways to Investigate
Caption: Common signaling pathways inhibited by indazole derivatives.
Part 3: Application as a Chemical Probe and Synthetic Building Block
Given its designation, the primary utility of this compound may lie in its role as a versatile chemical intermediate.
-
Structure-Activity Relationship (SAR) Studies: The methyl ester at the C6 position is a handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This would be a classical medicinal chemistry approach to optimize the potency and selectivity of the initial hit.
-
PROTAC Development: The carboxylic acid derivative can also serve as an attachment point for a linker and an E3 ligase-binding moiety, facilitating the synthesis of novel PROTACs. The indazole core would serve as the "warhead" that binds to the protein of interest, targeting it for degradation.
Conclusion and Future Directions
This compound represents an under-explored molecule within a well-validated class of anti-cancer compounds. While its direct therapeutic efficacy is yet to be determined, its structure is ripe for investigation. The protocols and workflows detailed in this guide provide a comprehensive framework for its initial screening, mechanism of action studies, and its potential development as a novel therapeutic agent or a key building block for targeted protein degraders. The results of these studies will be invaluable in defining the role of this and similar dicarboxylate indazoles in the landscape of cancer research.
References
- National Institutes of Health (NIH). (n.d.).
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link][5]
- Bentham Science. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science. [Link][2]
- PubMed. (2018). Indazole Derivatives: Promising Anti-tumor Agents. [Link][3]
- Semantic Scholar. (n.d.).
- CP Lab Safety. (n.d.).
- National Institutes of Health (NIH). (2021).
- Semantic Scholar. (2021).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Evaluation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial characterization of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate as a potential kinase inhibitor. While the direct biological activity of this specific compound is not extensively documented in current literature, its core indazole structure is a well-established pharmacophore in numerous potent kinase inhibitors.[1][2] This guide, therefore, presents the scientific rationale for investigating this compound, alongside detailed protocols for its evaluation, from initial biochemical screening to cell-based functional assays.
Introduction: The Promise of the Indazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[3] The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of several commercially available anticancer drugs such as axitinib and pazopanib.[1] Indazole derivatives have been successfully developed as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[1][2]
This compound (henceforth referred to as Cpd-X) is a heterocyclic compound featuring this key indazole motif.[4][5] Its structural features merit investigation into its potential as a modulator of kinase activity. This application note serves as a practical guide for researchers to systematically evaluate the kinase inhibitory potential of Cpd-X.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| CAS Number | 1126424-50-7 |
Rationale for Investigation as a Kinase Inhibitor
The indazole ring system is bioisosteric to the purine core of ATP, allowing indazole-based compounds to competitively bind to the ATP-binding pocket of kinases.[6] This mimicry is a cornerstone of their inhibitory action. Numerous studies have demonstrated that modifications to the indazole scaffold can impart high potency and selectivity for specific kinases.[7][8][9] For instance, different substitution patterns on the indazole ring have yielded selective inhibitors for VEGFR-2 and Aurora kinases.[1][7] The unique substitution pattern of Cpd-X warrants a thorough investigation of its kinase inhibition profile.
Experimental Workflows and Protocols
A systematic approach is crucial for characterizing a novel compound. The following sections provide detailed protocols for a tiered screening process, starting with broad biochemical assays and progressing to more complex cell-based models.[10]
Initial Biochemical Screening: In Vitro Kinase Inhibition Assay
The first step is to determine if Cpd-X can inhibit kinase activity in a cell-free system.[10] A common method is a fluorescence-based assay, which offers high throughput and sensitivity.[3][11]
Principle: This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. FRET occurs when the terbium-labeled antibody binds to the phosphorylated peptide, which is complexed with a streptavidin-conjugated acceptor fluorophore, generating a signal proportional to kinase activity.[3] Inhibition is measured as a decrease in the TR-FRET signal.[3]
Experimental Workflow:
Caption: Workflow for the in vitro TR-FRET kinase assay.
Protocol: In Vitro TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cpd-X in 100% DMSO.
-
Create a serial dilution series of Cpd-X (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare solutions of the target kinase, biotinylated peptide substrate, and ATP in the kinase assay buffer at appropriate concentrations.[12][13]
-
-
Assay Plate Setup:
-
Add 5 µL of the Cpd-X dilutions or vehicle control (DMSO) to the wells of a 384-well assay plate.
-
Add 10 µL of a master mix containing the kinase and substrate to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60-120 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range (≤10% ATP conversion).[14]
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the detection mix (containing the terbium-labeled antibody and streptavidin-acceptor).
-
Incubate at room temperature for 60 minutes to allow for the detection reagents to bind.
-
Measure the TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Cpd-X relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of Cpd-X and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Table 1: Example Data Presentation for Biochemical Screening
| Kinase Target | Cpd-X IC50 (nM) |
| Kinase A | 150 |
| Kinase B | 2,500 |
| Kinase C | >10,000 |
| Kinase D | 85 |
Cellular Activity: Target Engagement and Functional Effects
A potent compound in a biochemical assay may not be effective in a cellular environment due to factors like poor cell permeability or rapid metabolism.[15] Therefore, cell-based assays are essential to confirm on-target activity.[16][17]
Principle: This protocol describes a Western blot-based assay to measure the inhibition of phosphorylation of a kinase's downstream substrate in a cellular context.[15] A decrease in the phosphorylated substrate upon treatment with Cpd-X indicates target engagement and inhibition.
Experimental Workflow:
Caption: Workflow for Western blot-based target engagement assay.
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Select a cell line where the target kinase and its signaling pathway are active.[15]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Cpd-X or a vehicle control for a specified period (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.[18]
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Assessing Functional Outcomes: Cell Proliferation Assay
If the target kinase is a known driver of cell proliferation in a particular cancer cell line, a cell viability or proliferation assay can be a robust functional readout of inhibitor activity.[16]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of Cpd-X or vehicle control and incubate for 72 hours.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the GI50 (Growth Inhibition 50) value by plotting the percentage of growth inhibition against the log concentration of Cpd-X.[18]
Table 2: Example Data Presentation for Cellular Assays
| Cell Line | Target Pathway | Cpd-X Cellular IC50 (nM) (p-Substrate) | Cpd-X GI50 (nM) |
| Cancer Line A | Kinase D | 250 | 300 |
| Normal Cell Line B | - | >10,000 | >10,000 |
Kinase Selectivity Profiling
To be a viable drug candidate, a kinase inhibitor should ideally be selective for its intended target to minimize off-target effects.[10][19]
Strategy: It is recommended to screen Cpd-X against a broad panel of kinases (e.g., >100 kinases) at a single high concentration (e.g., 1 or 10 µM).[19] For any kinases that show significant inhibition (>70%), a full dose-response curve should be generated to determine the IC50 value.[19] This two-tiered approach is efficient and cost-effective.[19]
Conclusion and Future Directions
The presence of the indazole scaffold in this compound provides a strong rationale for its investigation as a kinase inhibitor. The protocols outlined in this application note provide a clear, systematic path for researchers to determine its biochemical potency, confirm its activity in a cellular context, and assess its selectivity profile. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, lead optimization, and in vivo efficacy testing.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Benchchem.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- In vitro kinase assay. Protocols.io.
- In vitro NLK Kinase Assay - PMC. NIH.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
- In vitro kinase assay. Bio-protocol.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
- What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Spotlight: Cell-based kinase assay form
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. Benchchem.
- tert-Butyl 6-cyano-1H-indazole-1-carboxyl
- Cell-based test for kinase inhibitors. INiTS.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Products - 2a biotech. 2a biotech.
- 1126424-50-7 | 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxyl
- 1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxyl
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- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1126424-50-7 | this compound - Moldb [moldb.com]
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- 8. benthamdirect.com [benthamdirect.com]
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Application Notes and Protocols for 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Indazole Scaffolds in Drug Discovery
The indazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[3][4][5] This structural motif is a key component in several clinically approved drugs, highlighting its therapeutic relevance.[1] 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS: 1126424-50-7; Molecular Formula: C14H16N2O4; Molecular Weight: 276.29 g/mol ) is a member of this promising class of compounds.[6][7] As a heterocyclic building block, it holds potential for the development of novel therapeutic agents, possibly as a protein degrader building block.[6][7]
These application notes provide a comprehensive guide for the initial experimental evaluation of this compound. The protocols outlined below are designed to be a starting point for researchers to explore its potential biological activities, from initial cytotoxicity screening to more specific target-based assays.
Section 1: Compound Handling and Preparation
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1126424-50-7 | [6] |
| Molecular Formula | C14H16N2O4 | [7] |
| Molecular Weight | 276.29 g/mol | [7] |
| Purity | Typically ≥95% | [6] |
| Storage | Room temperature | [7] |
Stock Solution Preparation
The accurate preparation of stock solutions is critical for reproducible experimental results. Given that many small molecules are dissolved in dimethyl sulfoxide (DMSO) for screening purposes, the following protocol is recommended.[8]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare the sterile vial on the analytical balance.
-
Carefully weigh a precise amount of the compound (e.g., 2.76 mg) into the vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 2.76 mg, this would be 1 mL.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Note: It is crucial to determine the solubility of the compound in the final assay buffer to avoid precipitation.
Section 2: Initial Biological Assessment: Cytotoxicity Profiling
A fundamental first step in evaluating any new compound is to determine its effect on cell viability. This helps to identify the concentration range for subsequent functional assays and to flag any overt cytotoxic effects. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, A549, or a cell line pertinent to a specific therapeutic area) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Section 3: Exploring Potential Mechanisms of Action
Based on the known biological activities of indazole derivatives, several lines of investigation can be pursued.[4][9][10] The following protocols outline assays to explore potential anticancer and antimicrobial activities.
Kinase Inhibition Assays
Many indazole derivatives have been identified as kinase inhibitors.[4] A general workflow for assessing the kinase inhibitory potential of this compound is presented below.
Workflow for Kinase Inhibition Screening
Caption: Workflow for kinase inhibitor screening.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Example)
This protocol provides a general framework. Specific details will vary depending on the kinase and the assay kit used.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Kinase inhibition assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
This compound
-
Positive control inhibitor (e.g., staurosporine)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 384-well plate, add the test compound, recombinant kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antimicrobial Susceptibility Testing
Indazole derivatives have also shown promise as antimicrobial agents.[5][11] A standard method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains and Media:
-
Select relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Use appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate for 18-24 hours. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
-
Section 4: Advanced Characterization
For promising lead compounds, further characterization is necessary to understand their mechanism of action and selectivity.
Target Deconvolution and Validation
If the compound shows interesting activity in phenotypic screens, identifying its molecular target is a critical next step.
Conceptual Workflow for Target Identification
Caption: Target deconvolution workflow.
Structure-Activity Relationship (SAR) Studies
Synthesizing and testing analogs of this compound can provide valuable insights into the structural features required for its biological activity.[12] This iterative process of chemical modification and biological testing is fundamental to lead optimization in drug discovery.
Section 5: Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and all other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- JoVE. (2022, May 27). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview [Video]. YouTube.
- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- CP Lab Safety. (n.d.). 1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxylate, min 95%, 250 mg.
- Riyadh, S. M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]
- Kumar, A., et al. (2020). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1095. [Link]
- Zhang, J., et al. (2013). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 4(3), 304-308. [Link]
- R Discovery. (n.d.). Indazole Derivatives Research Articles.
- ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- National Center for Biotechnology Information. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs.
- 2a biotech. (n.d.). Products.
- National Center for Biotechnology Information. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Scientific Reports. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- National Center for Biotechnology Information. (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study.
- PubMed Central. (n.d.). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties.
- ResearchGate. (2025, May 14). 1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties.
- SpringerLink. (2025, August 6). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives.
Sources
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- 12. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Application Notes and Protocols for the Antibacterial Evaluation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate and Related Indazole Derivatives
Introduction: The Promise of Indazole Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antibacterial agents with unconventional mechanisms of action that can circumvent existing resistance pathways.[1] Within this landscape, nitrogen-containing heterocyclic compounds, particularly those with an indazole core, have emerged as a promising area of research.[2][3] The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, demonstrating diverse pharmacological activities including anti-inflammatory, anticancer, and, notably, antibacterial effects.[2]
This document provides a comprehensive guide for researchers investigating the antibacterial potential of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate , a representative member of the indazole class. While specific data on this particular molecule is nascent, the protocols and scientific rationale outlined herein are based on established methodologies for evaluating novel antimicrobial compounds and the broader understanding of indazole derivatives as a class of antibacterial agents.[1][2][4] Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target distinct from that of fluoroquinolones, offering a potential solution to combat resistance.[1]
These application notes are designed to provide both the "how" and the "why," offering detailed, step-by-step protocols grounded in the principles of antimicrobial susceptibility testing, and explaining the scientific rationale behind each experimental choice.
Part 1: Understanding the Target - The Rationale for Investigating Indazole Derivatives
The selection of the indazole scaffold for antibacterial drug discovery is not arbitrary. It is rooted in a deep understanding of bacterial physiology and the structural characteristics of the indazole nucleus that make it an attractive candidate for inhibitor design.
The Indazole Scaffold: A Privileged Structure
The indazole ring system, a fusion of benzene and pyrazole rings, possesses a unique electronic configuration and three-dimensional geometry.[3] This structure allows for diverse substitutions at various positions, enabling the fine-tuning of its physicochemical properties to enhance target binding, cell permeability, and metabolic stability.[1]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase (GyrB)
A significant body of research points towards bacterial DNA gyrase as a key target for some indazole derivatives.[1] DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication and repair. It is a tetrameric enzyme composed of two GyrA and two GyrB subunits. While fluoroquinolones target the GyrA subunit, some indazole compounds have been shown to inhibit the ATPase activity of the GyrB subunit.[1] This alternative binding site is advantageous as it can overcome existing resistance mechanisms to fluoroquinolones.
Below is a conceptual diagram illustrating the proposed mechanism of action.
Caption: Experimental workflow for evaluating antibacterial activity.
Part 3: Data Interpretation and Future Directions
Interpreting the Results
The data generated from these assays will provide a clear initial picture of the antibacterial potential of This compound .
| Assay | Parameter | Interpretation |
| Disk Diffusion | Zone of Inhibition (mm) | A larger zone diameter generally indicates greater susceptibility of the bacterium to the compound. |
| Broth Microdilution | MIC (µg/mL) | A lower MIC value indicates a more potent antibacterial compound. |
It is crucial to compare the results to those of a standard antibiotic (e.g., ciprofloxacin) to benchmark the activity of the test compound.
Next Steps and Advanced Studies
If This compound demonstrates promising MIC values, several follow-up studies are warranted:
-
Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Time-Kill Kinetic Assays: To understand the rate at which the compound kills the bacteria.
-
Cytotoxicity Assays: To evaluate the toxicity of the compound against mammalian cell lines, which is a critical step in assessing its therapeutic potential.
-
Mechanism of Action Studies: To confirm inhibition of DNA gyrase or to identify other potential cellular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its potency and pharmacokinetic properties.
Conclusion
The indazole scaffold represents a fertile ground for the discovery of new antibacterial agents. By employing the systematic and robust protocols outlined in these application notes, researchers can effectively evaluate the antibacterial properties of This compound and other novel indazole derivatives. This structured approach, from initial screening to quantitative analysis and mechanistic investigation, is essential for advancing promising lead compounds through the drug discovery pipeline and contributing to the fight against antimicrobial resistance.
References
- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00266]
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. [URL: https://www.aging-us.com/article/203934/text]
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fcimb.2024.1368739/full]
- Unconventional screening approaches for antibiotic discovery. Annals of the New York Academy of Sciences. [URL: https://nyaspubs.onlinelibrary.wiley.com/doi/abs/10.1111/nyas.12838]
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [URL: https://www.infona.pl/resource/bwmeta1.element.psjd-3d77908b-632b-426c-8519-74e22b64d0d0]
- Screening Strategies to Identify New Antibiotics. Current Drug Targets. [URL: https://www.ingentaconnect.com/content/ben/cdt/2012/00000013/00000004/art00002]
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. [URL: https://www.aging-us.com/article/203934/text]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04066a]
- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/3433_pdf.pdf]
- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35549876/]
- TERT-BUTYL METHYL 1H-INDAZOLE-1,6-DICARBOXYLATE (Cas 1126424-50-7). Parchem. [URL: https://www.parchem.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8276707/]
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00196]
- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/slct.202302303]
- This compound. Aladdin. [URL: https://www.aladdin-sci.com/p/P173747/]
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408821/]
- Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9019656/]
- In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Medicinal Chemistry Research. [URL: https://www.researchgate.
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [URL: https://www.researchgate.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Welcome to the technical support center for the synthesis of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. The synthesis, which primarily involves the N-tert-butoxycarbonylation (N-Boc protection) of methyl 1H-indazole-6-carboxylate, can present challenges related to yield, purity, and regioselectivity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these challenges and improve your synthetic outcomes. The information is structured to provide not just procedural steps, but the underlying chemical principles that govern the reaction's success.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: I am observing a very low yield or incomplete conversion in my Boc protection reaction. What are the primary causes and how can I fix this?
A1: Low yield is the most common issue in this synthesis and typically points to one of three areas: reagent quality, reaction conditions, or the inherent reactivity of the substrate.
-
Causality: The nitrogen at the N-1 position of the indazole ring is part of an aromatic system, making it less nucleophilic than a typical aliphatic amine.[1] The reaction requires sufficient activation to proceed to completion.
-
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened container. Ensure you are using a slight excess of (Boc)₂O, typically 1.1 to 1.3 equivalents, to drive the reaction forward.[1]
-
Incorporate a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for Boc protection. It reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the indazole nitrogen. A catalytic amount (0.05 to 0.1 equivalents) is usually sufficient.[1][2][3]
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gently heating it to 40-50 °C can increase the rate.[1][4] However, monitor for potential side product formation at higher temperatures.
-
Time: Sterically hindered or weakly nucleophilic substrates may require longer reaction times. Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
-
Below is a workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: My analysis shows two major products. Why is this happening and how can I ensure I form the correct 1-tert-Butyl isomer?
A2: The formation of two products indicates a lack of regioselectivity. The indazole ring has two nitrogen atoms (N-1 and N-2) that can be acylated. The desired product is the N-1 isomer, which is thermodynamically more stable. The undesired product is the N-2 isomer, which can form under kinetic control.[5]
-
Causality and Control:
-
Thermodynamic Control (Favors N-1): This pathway leads to the most stable product. Using standard conditions such as triethylamine (TEA) as a base with catalytic DMAP in a solvent like dichloromethane (DCM) at room temperature generally favors the formation of the N-1 isomer.[2][6] The reaction is allowed to reach equilibrium, where the more stable N-1 product predominates.
-
Kinetic Control (Can Favor N-2): This pathway leads to the fastest-formed product. While less common for Boc protection under standard conditions, using very strong, non-nucleophilic bases at low temperatures could potentially favor the kinetically controlled N-2 product.
-
-
Solution: To ensure N-1 selectivity, adhere to conditions that favor thermodynamic control. The use of TEA and a catalytic amount of DMAP is a well-established method for achieving high N-1 selectivity in the Boc protection of indazoles.[2][3] Avoid overly strong bases or conditions that do not allow the reaction to equilibrate.
Q3: I'm having difficulty with the final purification. The product seems to co-elute with impurities. What is the best practice for work-up and purification?
A3: Purification challenges often arise from unreacted (Boc)₂O, byproducts from its decomposition (like tert-butanol), or urea-type byproducts. A methodical work-up is critical.
-
Work-up Procedure:
-
Quench: After the reaction is complete, quench any remaining (Boc)₂O by adding a mild nucleophile like a small amount of water or a dilute solution of ammonium chloride.[6]
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash with water or a saturated sodium bicarbonate solution to remove water-soluble impurities and acidic residues. Follow with a brine wash to aid in the separation of the organic and aqueous layers.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification Strategy:
-
Flash Column Chromatography: This is the most effective method.[1][3] Use silica gel as the stationary phase.
-
Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes). The less polar desired product should elute before the more polar starting material (methyl 1H-indazole-6-carboxylate). Monitor the fractions carefully by TLC.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the specific role of each reagent in the standard Boc protection protocol?
A4:
-
Methyl 1H-indazole-6-carboxylate: The substrate containing the nucleophilic nitrogen to be protected.[8]
-
Di-tert-butyl dicarbonate ((Boc)₂O): The electrophilic source of the Boc group.[9]
-
Triethylamine (TEA) or other base: Acts as a base to deprotonate the indazole N-H, increasing its nucleophilicity. It also neutralizes the acidic byproduct (tert-butoxycarboxylic acid) that forms during the reaction.[6]
-
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst that accelerates the reaction significantly, especially for weakly nucleophilic heterocycles like indazole.[2]
-
Dichloromethane (DCM) or other aprotic solvent: Provides a medium for the reaction to occur without participating in it.[3]
Q5: How does the choice of base and solvent impact the reaction yield and selectivity?
A5: The choice of base and solvent is crucial for optimizing the reaction.
| Parameter | Effect on Reaction & Rationale | Recommended Choice |
| Base | A non-nucleophilic organic base like TEA or DIPEA is ideal. It is strong enough to deprotonate the indazole but does not compete as a nucleophile. Stronger bases like sodium hydride (NaH) can be used but may lead to lower selectivity and side reactions.[1][6] | Triethylamine (TEA) |
| Solvent | Anhydrous aprotic solvents are required to prevent hydrolysis of (Boc)₂O. DCM, THF, and acetonitrile are common choices. DCM is often preferred for its ability to dissolve the reactants and its ease of removal.[1][2] | Dichloromethane (DCM) |
Q6: What is the underlying mechanism for the DMAP-catalyzed Boc protection of indazole?
A6: The DMAP-catalyzed mechanism proceeds in two main stages:
-
Activation of (Boc)₂O: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of (Boc)₂O. This results in the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and the release of a tert-butoxide anion.[1]
-
Nucleophilic Attack: The indazole nitrogen, made more nucleophilic by the base (TEA), attacks the activated carbonyl of the DMAP intermediate. This step transfers the Boc group to the indazole nitrogen, regenerating the DMAP catalyst. This catalytic cycle allows a small amount of DMAP to turn over many molecules of (Boc)₂O, greatly accelerating the overall reaction.
The diagram below illustrates this catalytic process.
Caption: DMAP-catalyzed N-Boc protection mechanism.
Part 3: Optimized Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of this compound.
Reagents and Materials:
-
Methyl 1H-indazole-6-carboxylate (1.0 eq.)[10]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indazole-6-carboxylate (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Add triethylamine (1.5 eq.) and 4-(dimethylamino)pyridine (0.1 eq.) to the solution. Stir for 5 minutes.[2]
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq.) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[1]
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of 5% to 25% ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
- Benchchem. Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- Benchchem. Technical Support Center: Improving the Yield of Boc Protection Reactions.
- ChemicalBook. Methyl 1-Acetyl-6-broMo-1H-indazole-4-carboxylate synthesis.
- Shi, F., et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- D. M. Stasiak, et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health.
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
- Chongqing Chemdad Co., Ltd. Methyl 1H-indazole-6-carboxylate.
- Benchchem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- A. Kumar, et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- M. Barbero, et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.
- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
- S. K. Guchhait, et al. Catalyst-Free Chemoselective N - tert -Butyloxycarbonylation of Amines in Water. ACS Omega.
- OUCI. Synthesis of 1H-indazole: a combination of experimental and theoretical studies.
- Semantic Scholar. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Organic Chemistry Portal. Synthesis of indazoles.
- R. S. Kusanur, et al. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health.
- ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- ResearchGate. Synthesis of 1H‐indazole derivatives.
- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- ResearchGate. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives.
- A. A. Aly, et al. Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Journal of Saudi Chemical Society.
- S. BiBi, et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research.
- H. Yoshida, et al. Supporting Information for A Reaction of Arynes with Diazo Compounds. Angewandte Chemie International Edition.
- D. Gerokonstantis, et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- IUCr. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines.
- Benchchem. The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.
- Parchem. TERT-BUTYL METHYL 1H-INDAZOLE-1,6-DICARBOXYLATE (Cas 1126424-50-7).
- Cymit Química S.L. This compound.
- Aladdin. This compound.
- ChemicalBook. 3-Methyl-1H-indazole-6-carboxylic acid synthesis.
- ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
- Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
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Technical Support Center: Troubleshooting In Vitro Solubility of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Welcome to the technical support center for 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro experimental settings. Due to its chemical structure, this molecule presents predictable solubility hurdles that can impact data quality and experimental outcomes. This document provides a logical framework for diagnosing, troubleshooting, and overcoming these issues.
Understanding the Molecule: The Root of the Challenge
This compound (MW: 276.29 g/mol , Formula: C₁₄H₁₆N₂O₄) possesses several structural features that contribute to its poor aqueous solubility[1][2].
-
Indazole Core: The fused aromatic ring system is inherently hydrophobic. While the 1H-indazole tautomer is the most thermodynamically stable form, the overall structure is rigid and planar, which can favor crystal lattice formation over solvation in water[3][4].
-
tert-Butyl Ester Group: The tert-butoxycarbonyl (Boc) group at the 1-position is large, nonpolar, and sterically hindering. This moiety dramatically increases the lipophilicity (hydrophobicity) of the molecule, making it highly resistant to dissolving in aqueous media[5].
-
Ester Functionality: Both the tert-butyl and methyl esters are susceptible to chemical hydrolysis, particularly outside of a neutral pH range. The tert-butyl ester is notably labile under acidic conditions[6][7][8].
These characteristics mean that precipitating out of aqueous buffers, cell culture media, or assay solutions is a primary failure mode that must be proactively managed.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. Why is this happening?
This is the most common issue and is a classic sign of a compound with low aqueous solubility crashing out of solution. You are performing a solvent shift from a highly favorable organic solvent (DMSO) to an unfavorable aqueous environment. The DMSO stock allows the compound to be dissolved at a high concentration, but upon dilution, the aqueous buffer cannot maintain that concentration, leading to supersaturation and rapid precipitation[9]. The goal is to find a final concentration and solution composition that respects the compound's thermodynamic solubility limit in the final assay medium.
Q2: What is the best solvent to prepare a stock solution?
For initial testing, Dimethyl Sulfoxide (DMSO) is the industry standard and the recommended starting point. It is a powerful aprotic solvent capable of dissolving most poorly soluble drug candidates[10]. If DMSO proves problematic for your specific assay, Dimethylformamide (DMF) can be considered as an alternative, though it often has a higher potential for assay interference. Always start with the highest quality, anhydrous DMSO to prevent introducing water that could promote degradation or limit initial solubilization.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
This is assay-dependent and must be empirically determined. As a general rule:
-
Sensitive Assays (e.g., primary cells, stem cells): Keep final DMSO concentration ≤ 0.1%.
-
Robust Cell Lines (e.g., HEK293, HeLa): Often tolerate up to 0.5%.
-
Biochemical/Enzyme Assays: May tolerate 1-2% or even higher, but this can still affect protein conformation and activity[9][11].
Crucially, you must always run a "vehicle control" containing the same final concentration of DMSO (or other solvents) as your test wells. This allows you to subtract any solvent-induced effects from your experimental results[12][13]. High concentrations of DMSO (>1%) can cause cell stress, induce differentiation, alter membrane permeability, and interfere with assay signals[12][14][15].
Q4: I'm incubating my compound for 24 hours in cell culture media and seeing inconsistent results. Could it be degrading?
Yes, this is a distinct possibility that should be investigated. The two ester groups in the molecule are potential points of hydrolysis. The tert-butyl ester is particularly susceptible to cleavage under even mildly acidic conditions (pH < 7.0)[6][7]. Cell culture media is typically buffered around pH 7.4, but cellular metabolism can cause localized pH drops. A stability study is recommended to distinguish between poor solubility and compound degradation (see Troubleshooting Guide below).
Part 2: Systematic Troubleshooting Guide
Follow this structured approach to diagnose and solve solubility issues. The core principle is to differentiate between thermodynamic insolubility, kinetic precipitation, and chemical instability.
Workflow for Diagnosing and Solving Solubility Issues
Caption: Decision tree for troubleshooting solubility and stability.
Step 1: Characterize the Problem - Solubility vs. Stability
Before attempting complex formulations, you must know if your compound is merely precipitating or if it is chemically degrading.
-
Kinetic Solubility Assessment: This is a simple, visual test to find the approximate concentration at which the compound starts to precipitate in your final assay buffer. See Protocol 2 for a detailed methodology. Inconsistent results or low potency are often caused by working with a compound that is partially or fully precipitated[16].
-
Preliminary Stability Check: This requires analytical instrumentation like HPLC or LC-MS. Prepare your compound in the final assay buffer at the desired concentration. Analyze samples at Time 0 and after your intended incubation period (e.g., 24 hours) at 37°C. A significant decrease in the area of the parent compound peak, especially with the appearance of new peaks, indicates degradation.
Step 2: Optimize Stock and Dilution Protocol
Often, precipitation is a kinetic issue caused by poor mixing. Before changing your formulation, optimize your dilution technique[9].
-
Lower Stock Concentration: Making a 50 mM or 100 mM stock is common, but for poorly soluble compounds, this is often too high. Try preparing a 10 mM stock in DMSO. This requires adding a larger volume to your buffer, so be mindful of the final DMSO concentration.
-
Improve Mixing: Add the DMSO stock dropwise to your aqueous buffer while the tube is being vigorously vortexed. This rapid dispersion can prevent the formation of localized, supersaturated pockets that seed precipitation[6].
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the stock can sometimes help, as solubility often increases with temperature[17].
Step 3: Advanced Solubilization Strategies
If optimizing the dilution is insufficient, you must modify the composition of the assay buffer to increase the compound's solubility. These are formulation-based approaches.
| Strategy | Mechanism | Recommended Starting Point | Key Considerations |
| Co-solvents | Reduces the overall polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[18][19][20] | 1-5% final concentration of Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400). | Must test for co-solvent toxicity/interference in a vehicle control. May not be sufficient for highly insoluble compounds. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous phase.[21][22] | 0.01 - 0.05% Tween-20 or Triton X-100. | NOT for cell-based assays. Surfactants disrupt cell membranes. Ideal for biochemical or enzyme assays.[23] |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity.[24][25] | 1-10 mM of HP-β-CD (Hydroxypropyl-beta-cyclodextrin). | Can sometimes extract cholesterol from cell membranes. Always run a cyclodextrin-only vehicle control. |
| pH Adjustment | The indazole nucleus has a pKa, and solubility may be altered at different pH values.[26] | Test solubility in buffers from pH 6.5 to 8.0. | High risk of promoting ester hydrolysis. Must be balanced with stability data. Not a preferred first-line approach for this molecule. |
Part 3: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh approximately 5 mg of this compound into a sterile glass vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add 1.81 mL of DMSO to 5 mg of compound).
-
Vortex vigorously for 5-10 minutes. If dissolution is slow, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution against a bright light to ensure no solid particulates remain. The solution should be perfectly clear.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol determines the maximum concentration at which your compound remains visually soluble in the final assay medium.
-
Prepare a 96-well plate (clear, flat-bottom).
-
Dispense your final assay buffer (e.g., DMEM + 10% FBS) into the wells. For a 2-fold serial dilution, add 100 µL to well A1 and 50 µL to wells B1 through H1.
-
Prepare a high-concentration starting sample. Add 2 µL of your 10 mM DMSO stock to well A1 (final concentration: 200 µM, 2% DMSO). Mix well by pipetting.
-
Perform a 2-fold serial dilution: Transfer 50 µL from well A1 to B1, mix, then 50 µL from B1 to C1, and so on, down to well G1. Do not add compound to well H1 (this is your buffer blank).
-
Incubate the plate under your assay conditions (e.g., 1-2 hours at 37°C).
-
Visually inspect the plate against a black background. Note the highest concentration at which the well is perfectly clear, with no signs of cloudiness, shimmer, or precipitate. This is your approximate kinetic solubility limit. For more quantitative results, read the absorbance at 620 nm on a plate reader; an increase in absorbance indicates precipitation.
Protocol 3: Preparing and Testing a Co-solvent Formulation
This workflow describes how to use a co-solvent to improve solubility.
Caption: Workflow for using a co-solvent formulation.
-
Select Co-solvent: Choose a co-solvent like PEG 400 or Propylene Glycol.
-
Prepare Vehicle Control: First, determine if the co-solvent itself impacts your assay. Prepare your assay buffer containing the intended final concentration of the co-solvent (e.g., 2% PEG 400) and the corresponding amount of DMSO you will be adding (e.g., 0.2% DMSO). Run this vehicle control on your cells or assay. If it shows no effect compared to the buffer alone, you can proceed.
-
Prepare Dosing Solution: Add your DMSO stock of the compound to the assay buffer that already contains the co-solvent. The presence of the co-solvent in the bulk solution helps to better accommodate the compound as it is diluted.
-
Run Experiment: Run your full experiment including the test compound in the co-solvent buffer, the vehicle control (co-solvent + DMSO), and a buffer-only control. True compound activity is the difference between the test condition and the vehicle control.
By adopting this systematic, evidence-based approach, researchers can overcome the inherent solubility challenges of this compound, leading to more reliable and reproducible in vitro data.
References
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- Singh, G., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- Various Authors. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Sharma, D., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Quora User. (2017). What effects does DMSO have on cell assays? Quora.
- Gao, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Kakran, M., et al. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering.
- ResearchGate Contributor. (2015). Effect of DMSO on assay performance. ResearchGate.
- Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. ResearchGate.
- da Silva, A. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- ResearchGate Contributor. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.
- Ates, E., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH.
- Wikipedia. (n.d.). Cosolvent.
- Kumar, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
- Mudie, D. (n.d.). Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs. Bioprocess Online.
- Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics.
- Kyriazi, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- CP Lab Safety. (n.d.). 1-tert-Butyl 6-methyl 1H-indazole-1, 6-dicarboxylate, min 95%, 250 mg.
- Ates, E., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- ResearchGate Contributor. (2016). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate.
- Patel, R. B., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH.
- Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
- Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- ResearchGate Contributor. (1998). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- ResearchGate Contributor. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O | Request PDF. ResearchGate.
- Molecules. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Patel, J., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Madhukar, B., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH.
- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- PubChem. (n.d.). N-(tert-butyl)-1-methyl-1H-indazole-3-carboxamide. NIH.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- PubChem. (n.d.). tert-Butyl acetate.
- ResearchGate Contributor. (2017). Resolving the Mystery of Aqueous Solutions of Tertiary Butyl Alcohol. ResearchGate.
- PubChem. (n.d.). tert-butyl 5-(2-(3-(2-(isopropylamino)-2-oxoethoxy)-phenyl)quinazolin-4-ylamino)-1H-indazole-1-carboxylate.
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Technical Support Center: Purification of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the purification of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate. The purity of this intermediate is often critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This document moves beyond simple protocols to explain the scientific reasoning behind each purification strategy, empowering you to make informed decisions in your own laboratory work.
Section 1: Understanding the Reaction Mixture
Successful purification begins with understanding the potential components of your crude reaction mixture. The target molecule, this compound, is typically synthesized by the N-Boc protection of methyl 1H-indazole-6-carboxylate.[1][2] This reaction, while common, can lead to several impurities that complicate isolation.
Primary Reaction and Key Impurities
The diagram below illustrates the intended reaction and the most probable side products or unreacted components you may encounter.
Caption: Synthesis of the target compound and common impurities.
Table 1: Physicochemical Properties of Target Compound and Common Impurities
| Compound Name | Structure | Key Differentiating Features | Typical TLC Behavior (EtOAc/Hexanes) |
| Target Product (1-Boc-indazole) | 1H-indazole with N-Boc group | Moderately polar. The Boc group adds significant non-polar character. | Rf ≈ 0.4-0.5 in 20-30% EtOAc/Hexanes |
| N-2 Isomer (2-Boc-indazole) | 2H-indazole with N-Boc group | Polarity is very similar to the target product, often eluting slightly faster or slower. This is the most challenging impurity to separate.[3][4] | Rf is very close to the target product. |
| Starting Material (N-H indazole) | Unprotected 1H-indazole | More polar due to the N-H group, which can act as a hydrogen bond donor. | Lower Rf than the Boc-protected products. |
| (Boc)₂O | Di-tert-butyl dicarbonate | Very non-polar. | High Rf, elutes near the solvent front. |
Section 2: Troubleshooting Guides & FAQs
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Category 1: Column Chromatography Issues
Q1: My purified product shows two very close spots on TLC and two sets of peaks in the NMR. How do I separate them?
A1: You are almost certainly dealing with a mixture of the desired N-1 and the undesired N-2 Boc-protected isomers.[3][4] The regioselectivity of N-alkylation on indazoles is highly dependent on reaction conditions (base, solvent), and formation of the N-2 isomer is common.
-
Causality: The N-1 and N-2 isomers have very similar polarities, making them difficult to separate. Their dipole moments are slightly different, which can be exploited.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A standard ethyl acetate/hexanes system may not be sufficient. Try adding a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol to the mobile phase. This can subtly alter the interactions with the silica surface and improve separation.
-
Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% EtOAc), run a very shallow gradient around the elution point of your products (e.g., 15% to 25% EtOAc over 20 column volumes). This increases the effective column length and resolution.[5]
-
Consider a Different Stationary Phase: If silica gel fails, consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. The separation mechanism is based on hydrophobicity, which may differ more significantly between the isomers than their polarity.
-
Q2: My yield after column chromatography is very low, and I see a new, more polar spot on my TLC plates of the collected fractions. What is happening?
A2: This is a classic sign of on-column deprotection of the acid-labile tert-butoxycarbonyl (Boc) group.[1][6] Standard silica gel is slightly acidic and can cleave the Boc group, converting your product back into the more polar starting material.
-
Causality: The acidic protons on the surface of silica gel (silanol groups) can protonate the carbonyl oxygen of the Boc group, initiating its cleavage.
-
Troubleshooting Steps:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in the initial mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-0.5% by volume). This will neutralize the acidic sites. Equilibrate the column with this mixture before loading your sample.
-
Use Pre-treated Silica: Commercially available deactivated or neutral silica gel is an excellent option.
-
Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds, though you will need to re-develop your mobile phase system using TLC with alumina plates.
-
Minimize Contact Time: Run the column as quickly as possible while maintaining good separation (i.e., use a slightly stronger mobile phase) to reduce the time the compound spends on the acidic stationary phase.
-
Category 2: Recrystallization Challenges
Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound's solubility in the solvent at a given temperature is exceeded, but the solution is too supersaturated or cools too quickly for an ordered crystal lattice to form.[7] The compound comes out of solution as a liquid phase instead of a solid.
-
Causality: This is common when the melting point of the solute is lower than the boiling point of the solvent, or when there is a significant presence of impurities that disrupt crystallization.
-
Troubleshooting Steps:
-
Slow Down the Cooling: This is the most critical factor. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. Only after it has reached room temperature should you place it in an ice bath or refrigerator.
-
Increase Solvent Volume: Your solution may be too concentrated. Add more of the "good" (solubilizing) solvent to the hot mixture to reduce the level of supersaturation, then proceed with slow cooling.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed Crystals: If you have a tiny amount of pure, solid product, add a single speck to the cooled solution to initiate crystal growth.
-
-
Q2: I can't find a suitable single solvent for recrystallization. What's the best way to find a two-solvent system?
A2: A two-solvent system is ideal for many compounds. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).
-
Troubleshooting Steps:
-
Identify a "Good" Solvent: Find a solvent that readily dissolves your crude product at or near its boiling point (e.g., ethyl acetate, dichloromethane, acetone, toluene).
-
Identify a "Bad" Solvent: Find a solvent in which your product is sparingly soluble, even when hot, and that is miscible with your "good" solvent (e.g., hexanes, heptane, petroleum ether).
-
Perform the Recrystallization:
-
Dissolve the crude material in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Set the flask aside for slow cooling as described in the previous question.
-
-
Section 3: Standardized Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to achieve baseline separation of the target N-1 isomer from the N-2 isomer and other impurities.
-
TLC Method Development:
-
Develop a solvent system using silica gel TLC plates that gives the target product an Rf value of approximately 0.25-0.35.[5]
-
Suggested Starting System: 20% Ethyl Acetate in Hexanes.
-
Visualize spots under UV light (254 nm). The N-1 and N-2 isomers should appear as distinct, albeit close, spots.
-
-
Column and Sample Preparation:
-
Select a silica gel column size appropriate for your sample amount (a general rule is a 40g column for every 1g of crude material).
-
Dry Loading (Recommended): Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). Add 2-3g of silica gel to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This prevents band broadening and improves resolution.
-
-
Elution and Fraction Collection:
-
Equilibrate the column with the initial mobile phase (e.g., 10% EtOAc/Hexanes).
-
Load the dry sample onto the column.
-
Run a shallow gradient optimized for separation. An example is provided in the table below.
-
Monitor the elution using the UV detector (254 nm) and collect fractions.
-
Analyze fractions by TLC to identify and pool those containing the pure target product.
-
Table 2: Representative Gradient for Flash Chromatography
| Step | Mobile Phase (EtOAc in Hexanes) | Column Volumes (CV) | Purpose |
| 1 | 10% | 2 | Elute very non-polar impurities (e.g., (Boc)₂O). |
| 2 | 10% → 25% | 15 | Shallow gradient to separate N-1 and N-2 isomers. |
| 3 | 25% | 3 | Elute the last of the target N-1 product. |
| 4 | 50% | 3 | Flush more polar impurities (e.g., starting material). |
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is effective if the crude product is >85% pure and the main impurities are colored or have significantly different solubilities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., Toluene or Ethyl Acetate) with stirring until the solid just dissolves.
-
Precipitation: While maintaining the heat, slowly add a "bad" solvent (e.g., Hexanes) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 more drops of the hot "good" solvent to just turn the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with the cold "bad" solvent (Hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Section 4: Purification Workflow
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Logical workflow for purification of the target compound.
References
- Technical Support Center: Purification of Imidazole Deriv
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem.
- Application Note – N-Boc protection. Sigma-Aldrich.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.
- Indazole synthesis. Organic Chemistry Portal.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Indazoles
From the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Indazoles are a cornerstone in drug discovery, appearing in therapeutics for oncology (e.g., Axitinib), and as antiemetics (e.g., Granisetron).[1][2][3] However, their synthesis is often plagued by issues of regioselectivity, harsh reaction conditions, and difficult purifications.[1][4]
This document is structured to provide direct, actionable solutions to common problems. We will move from high-level Frequently Asked Questions (FAQs) to in-depth troubleshooting guides for specific reaction classes, complete with mechanistic explanations and detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common overarching challenges faced during indazole synthesis.
Q1: My indazole synthesis has a very low yield. What are the most common reasons?
Low yields in indazole synthesis can typically be traced back to one of several factors:
-
Poor Regioselectivity: Many classical methods generate a mixture of N-1 and N-2 substituted isomers, which are often difficult to separate and reduce the yield of the desired product.[4][5]
-
Side Reactions: Depending on the route, side reactions like hydrazone or dimer formation can compete with the desired cyclization.[1]
-
Harsh Conditions: Classical methods, such as the Cadogan cyclization, often require high temperatures (>150 °C), which can lead to substrate decomposition.[6][7]
-
Incomplete Reaction: The cyclization step may be inefficient due to steric hindrance or unfavorable electronic effects from the substituents on your starting materials.
-
Product Instability: The final indazole product may be unstable under the reaction or workup conditions.
Q2: I'm getting a mixture of N-1 and N-2 isomers. How can I control the regioselectivity of N-substitution?
Controlling N-1 versus N-2 substitution is one of the most significant challenges in indazole chemistry.[4] The outcome is a delicate balance of thermodynamics, kinetics, sterics, and electronics.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][8] Reactions that allow for equilibration, often run at higher temperatures or for longer times, tend to favor the N-1 isomer.[5][9] Conversely, kinetically controlled reactions may favor the N-2 isomer.
-
Steric Hindrance: Bulky substituents at the C-7 position of the indazole ring can sterically block the N-1 position, directing alkylation or arylation to the N-2 position.[4][5]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For example, a NO2 group at C-7 has been shown to confer excellent N-2 regioselectivity.[4][5]
-
Choice of Base and Solvent: The combination of base and solvent is critical. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often promotes N-1 selectivity. This is because the sodium cation coordinates between the two nitrogen atoms, sterically hindering the N-2 position. In contrast, using a polar aprotic solvent like DMF can lead to a mixture of isomers as the solvent may disrupt this ion pairing, making steric factors on the substrate more dominant.[4][5]
Q3: My substituted indazole is proving very difficult to purify. What are my options?
Purification is a common bottleneck, especially when dealing with regioisomeric mixtures or polar products.
-
Column Chromatography: This is the most common method, but isomers can often co-elute. Careful selection of the stationary phase (e.g., silica, alumina, or functionalized silica) and a systematic screen of solvent systems are essential.
-
Recrystallization: If your product is a solid, recrystallization from a carefully chosen mixed solvent system can be highly effective for separating isomers and removing impurities. This method is often more scalable than chromatography.[10]
-
Trituration: This technique involves washing the crude solid material with a solvent in which the desired product is insoluble, but the impurities are soluble.[11] It's a simple and effective way to "clean up" a crude product before further purification.
-
Acid/Base Extraction: Indazoles are weakly basic and can be extracted from an organic layer into an acidic aqueous layer.[12] After washing the organic layer to remove non-basic impurities, the aqueous layer can be basified to precipitate the purified indazole.
Part 2: Troubleshooting Specific Synthetic Methods
This section provides detailed guidance for common synthetic routes to substituted indazoles.
Guide 1: The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles and their derivatives from ortho-nitrobenzaldehydes and primary amines.[13][14][15][16]
Common Problem: Low or No Yield of 2H-Indazole
-
Plausible Cause 1: Instability of the o-nitroso Intermediate. The key intermediate, an o-nitrosobenzaldehyde or related species, is often unstable, especially to heat and light.[15]
-
Solution: Generate the nitroso intermediate in situ if possible. If you must isolate it, do so at low temperatures and protect it from light. When running the subsequent cyclization, maintain mild reaction conditions.
-
-
Plausible Cause 2: Competing Side Reactions. The highly reactive nitroso-imine intermediate can be intercepted by other nucleophiles, particularly water. This can lead to imine bond cleavage and prevent the desired N-N bond-forming cyclization.[13]
-
Solution: While water can be critical in some cases, its concentration should be carefully controlled.[13] Running the reaction under anhydrous conditions or in a solvent with low water content can improve yields. For substrates prone to this side reaction (e.g., those forming N-aryl imines), increasing the concentration of the reactants may favor the desired bimolecular cyclization over the competing hydrolysis.[13]
-
Workflow for Troubleshooting the Davis-Beirut Reaction
Caption: Troubleshooting workflow for the Davis-Beirut reaction.
Guide 2: N-Arylation of Indazoles
Modern cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) are frequently used to synthesize N-aryl indazoles.[17][18][19]
Common Problem: Poor Conversion or Regioisomeric Mixture in Copper-Catalyzed N-Arylation
-
Plausible Cause 1: Inactive Catalyst or Ligand Issues. Copper(I) salts are the typical catalysts, often used with a diamine or other nitrogen-based ligand. The reaction is sensitive to the choice of ligand, base, and solvent.
-
Plausible Cause 2: Poor Regioselectivity. As with alkylation, arylation can occur at both N-1 and N-2, leading to mixtures that are challenging to separate.[10]
-
Solution: Regioselectivity can sometimes be controlled by the ligand choice. More significantly, steric hindrance on either the indazole or the aryl halide can direct the arylation. A bulky group at C-7 on the indazole will favor N-2 arylation. For a general approach to 1,3-diarylsubstituted indazoles, a sequence involving Suzuki coupling at C-3 followed by N-arylation has been shown to be effective.[17]
-
Comparative Table: Conditions for N-Arylation
| Method | Catalyst System | Base | Solvent | Typical Temp. | Pros & Cons |
| Copper-Catalyzed | CuI / Diamine Ligand | K₂CO₃ or Cs₂CO₃ | Dioxane, DMF | 110-120 °C | Pros: Cost-effective, good for many heterocycles. Cons: Can have regioselectivity issues, sometimes requires high temperatures.[18][19] |
| Palladium-Catalyzed | Pd(OAc)₂ / Phosphine Ligand | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Pros: Often milder conditions, broad scope. Cons: More expensive catalyst, potential for catalyst poisoning.[1] |
| Rhodium-Catalyzed | Rh₂(esp)₂ | N/A | DCE | 80 °C | Pros: Highly N-2 selective for specific substrates (quinoid carbenes). Cons: Limited substrate scope.[21] |
Guide 3: Cyclization via Reductive Methods (Cadogan Reaction)
The Cadogan reaction involves the reductive cyclization of an o-nitroaryl compound (often an imine or ketone) using a phosphine reagent like P(OEt)₃ or PPh₃.[6][7]
Common Problem: Reaction Failure or Decomposition
-
Plausible Cause: Excessively Harsh Conditions. The classical Cadogan reaction often requires refluxing in excess trialkyl phosphite at temperatures exceeding 150 °C, which many functional groups cannot tolerate.[6]
-
Solution: Recent advancements have developed milder, one-pot procedures. For example, condensing an o-nitrobenzaldehyde with an amine and then performing the reductive cyclization with tri-n-butylphosphine at 80 °C in isopropanol has been successful.[7] This avoids isolating the intermediate and uses significantly lower temperatures.
-
-
Plausible Cause: Nitrene vs. Non-Nitrene Pathway. The reaction is often assumed to proceed via a nitrene intermediate. However, recent studies suggest that 2H-indazole N-oxides are competent intermediates, indicating non-nitrene pathways are possible.[6]
-
Solution: Understanding the potential for N-oxide intermediates can open new avenues for optimization. If decomposition is an issue, conditions that favor a non-nitrene pathway (potentially lower temperatures or different reducing agents) might be beneficial.
-
Logical Diagram of a Milder Cadogan Approach
Caption: A mild, one-pot Condensation-Cadogan cyclization workflow.
Part 3: Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation of a Substituted Indazole
This protocol is adapted from a procedure favoring N-1 alkylation by using NaH in THF, which leverages a proposed mechanism of cation coordination to direct selectivity.[4][5]
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back down to 0 °C.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the N-1 and any minor N-2 isomers.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Seela, F., & Winkeler, H. D. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
- Cui, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES Archives. [Link]
- ResearchGate. (n.d.). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. Request PDF. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Haddadin, M. J., et al. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- Fennell, J. W., et al. (2019). An Alternative Indazole Synthesis for Merestinib.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]
- Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. [Link]
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. [Link]
- Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
- Wikipedia. (n.d.). Davis–Beirut reaction. Wikipedia. [Link]
- Haddadin, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
- Mini Reviews in Medicinal Chemistry. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. [Link]
- ChemRxiv. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
- ChemRxiv. (2025).
- Iriepa, I., et al. (2002).
- ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?
- Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
- Tobrman, T. (2022).
- Daniels, R. N., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
- Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
- ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Request PDF. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
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- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 19. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caribjscitech.com [caribjscitech.com]
- 21. chemrxiv.org [chemrxiv.org]
common side reactions in 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate synthesis
An esteemed resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate . As Senior Application Scientists, we have structured this guide to address common challenges, explain the underlying chemical principles of each experimental step, and provide validated protocols to ensure the integrity of your results.
Synthesis Overview
The synthesis of this compound typically proceeds from 1H-indazole-6-carboxylic acid. The two key transformations are the regioselective N-protection of the indazole ring with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the C6-carboxylic acid. Each step presents unique challenges and potential side reactions that can impact yield and purity.
The introduction of the Boc group is critical for modulating the reactivity of the indazole core in subsequent steps. However, achieving high yield and correct regioselectivity can be challenging.
Frequently Asked Questions (FAQs): N-Boc Protection
Question 1: My N-Boc protection reaction of 1H-indazole-6-carboxylic acid shows poor conversion. What are the common causes?
Answer: Low conversion is typically traced back to suboptimal reaction conditions or reagent quality. The reaction, which involves the nucleophilic attack of an indazole nitrogen onto di-tert-butyl dicarbonate ((Boc)₂O), is sensitive to several factors:
-
Base Strength & Stoichiometry: A non-nucleophilic base like triethylamine (TEA) is commonly used to deprotonate the indazole N-H, increasing its nucleophilicity. Ensure at least one equivalent of the base is used. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.[1]
-
Solvent & Moisture: The reaction must be conducted under anhydrous conditions. Any moisture can hydrolyze the (Boc)₂O reagent and quench the deprotonated indazole. Use dry solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Purity: (Boc)₂O can degrade over time. Using a fresh or properly stored bottle is crucial for achieving high yields.
Question 2: My TLC plate shows two distinct product spots after the Boc protection step. What is the likely identity of the second spot?
Answer: This is a classic issue of regioselectivity. The indazole ring has two nitrogen atoms (N-1 and N-2) that can be acylated. The two spots are almost certainly the desired N-1 isomer (this compound) and the undesired N-2 isomer (2-tert-butyl 6-methyl 1H-indazole-2,6-dicarboxylate) .
-
Causality: While the 1H-indazole tautomer is thermodynamically more stable, acylation can occur at either nitrogen.[2][3] N-1 substitution is generally favored due to steric hindrance at the N-2 position, which is flanked by the fused benzene ring. However, changes in solvent polarity and counter-ions can influence the N-1/N-2 ratio. Some studies have shown that specific combinations of bases and solvents can be used to control the regioselectivity of N-alkylation.[4]
Question 3: How can I confirm the identity of the N-1 and N-2 isomers and improve the selectivity for the desired N-1 product?
Answer: Confirmation: The isomers can be distinguished using ¹H NMR spectroscopy. The proton at the C7 position of the indazole ring is a key indicator. In the N-1 isomer, this proton is typically shifted further downfield compared to the N-2 isomer due to the anisotropic effect of the nearby Boc-carbonyl group.
Improving Selectivity:
-
Steric Hindrance: Employing bulkier bases may enhance selectivity for the less sterically hindered N-1 position.
-
Solvent Choice: Non-polar solvents often favor N-1 substitution.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity by favoring the kinetic product, which is often the N-1 isomer.
Workflow: N-1 vs. N-2 Side Reaction
The following diagram illustrates the competitive reaction pathways leading to the desired N-1 product and the N-2 side product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS 1126424-50-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this key synthetic intermediate. Understanding its behavior in different solvents is critical for the success of your experimental workflows, ensuring reproducibility and high yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
The molecule has three main points of reactivity that dictate its stability: the N1-Boc (tert-butoxycarbonyl) group, the C1-tert-butyl ester, and the C6-methyl ester. The primary degradation pathways are hydrolysis and transesterification.
-
Acid-Mediated Hydrolysis: The N-Boc group and the tert-butyl ester are highly susceptible to cleavage under acidic conditions.[1][2][3] This is due to the formation of a stable tert-butyl cation intermediate. Even mild acidic conditions can lead to the removal of these protecting groups.
-
Base-Mediated Hydrolysis: The C6-methyl ester is labile to basic conditions (e.g., NaOH, K₂CO₃), leading to saponification to the corresponding carboxylic acid. The N-Boc group and tert-butyl ester are generally stable under standard aqueous basic conditions.[4][5] However, specific non-aqueous basic conditions, such as sodium methoxide in methanol, have been reported to cleave N-Boc groups on indazoles.[6][7]
-
Transesterification: In the presence of alcohol-based solvents (e.g., methanol, ethanol), the C6-methyl ester can be converted into a different ester.[8][9] This reaction is often catalyzed by the presence of acid or base.[9]
Q2: How does solvent choice impact the stability of the compound for long-term storage?
For long-term storage, it is crucial to use a dry, aprotic solvent to prevent hydrolysis or transesterification.
-
Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Ethyl Acetate (EtOAc).
-
Not Recommended: Protic solvents like methanol, ethanol, or any aqueous solutions. Over time, even trace amounts of water or residual acid/base can cause slow degradation.
Solutions should be stored at low temperatures (-20°C) under an inert atmosphere (e.g., Argon or Nitrogen) to minimize degradation.
Q3: Can I use protic solvents like methanol or ethanol for my reaction?
Using protic, nucleophilic solvents like methanol or ethanol carries a significant risk of transesterification at the C6-methyl ester position.[10][11] If your reaction is run in ethanol, you may inadvertently form 1-tert-Butyl 6-ethyl 1H-indazole-1,6-dicarboxylate as a byproduct. This process can be accelerated by either acid or base catalysis.[9] If a protic solvent is unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible duration. Aprotic solvents are strongly preferred.
Q4: My compound is degrading during aqueous workup. What are the likely causes?
Degradation during aqueous workup is almost always pH-related.
-
If using an acidic wash (e.g., 1M HCl): You are likely cleaving both the N-Boc group and the tert-butyl ester.[1][2]
-
If using a basic wash (e.g., sat. NaHCO₃, 1M NaOH): You risk hydrolyzing the C6-methyl ester.
To minimize degradation, perform aqueous extractions with neutral water or a saturated brine solution. Keep the contact time brief and avoid vigorous mixing that could generate localized heat. If a pH adjustment is necessary, perform it quickly at low temperatures (0-5°C).
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low yield and an unexpected peak in my LC-MS after a reaction in ethanol.
-
Symptom: The mass of the unexpected peak corresponds to a +14 mass unit shift from your desired product (or -14 from your starting material if it was consumed).
-
Likely Cause: You are observing transesterification. The methyl group on the C6-ester has been exchanged for an ethyl group from the ethanol solvent.[11]
-
Solution:
-
Solvent Change: Rerun the reaction in an aprotic solvent such as THF, DCM, or ACN.
-
Confirmation: If possible, isolate the byproduct and confirm its structure by NMR to verify the presence of an ethyl ester.
-
Reaction Conditions: If an alcohol solvent is absolutely necessary, ensure your reaction conditions are strictly neutral and run at the lowest possible temperature to minimize the rate of transesterification.
-
Problem 2: My stock solution in DCM shows signs of degradation after a week.
-
Symptom: TLC or LC-MS analysis of a stock solution stored at room temperature shows the appearance of new, more polar spots/peaks.
-
Likely Cause: The commercial DCM used may contain trace amounts of HCl as a stabilizer, which is sufficient to slowly cleave the acid-labile N-Boc and tert-butyl ester groups.[1][3]
-
Solution:
-
Use High-Purity Solvent: Prepare stock solutions using fresh, anhydrous, inhibitor-free DCM.
-
Add a Mild Base: For long-term storage, consider adding a non-nucleophilic base like proton sponge or a very small amount of triethylamine (~0.1% v/v) to neutralize any residual acid.
-
Proper Storage: Always store stock solutions cold (-20°C) and under an inert atmosphere.
-
Data Summary: Solvent Stability Profile
The following table provides a summary of the expected stability of this compound in common laboratory solvents under various conditions.
| Solvent | Condition | N-Boc & t-Butyl Ester Stability | C6-Methyl Ester Stability | Primary Risk |
| DCM, THF, ACN | Neutral, Anhydrous | Excellent | Excellent | None (if pure) |
| Methanol, Ethanol | Neutral | Good | Poor to Moderate | Transesterification[8] |
| Water / Buffer | pH < 4 | Very Poor | Good | N-Boc/t-Bu Ester Cleavage[2] |
| Water / Buffer | pH 7 | Moderate | Moderate | Slow Hydrolysis |
| Water / Buffer | pH > 9 | Excellent | Poor | Methyl Ester Saponification |
| DCM with TFA | Acidic | Very Poor | Excellent | N-Boc/t-Bu Ester Cleavage[12] |
| Methanol with NaOMe | Basic | Poor [6] | Very Poor | Saponification & N-Boc Cleavage |
Visualizing Degradation Pathways & Troubleshooting
The following diagrams illustrate the key degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathways for the target compound.
Caption: Troubleshooting workflow for diagnosing compound instability.
Experimental Protocol: Stability Assessment via HPLC
This protocol provides a self-validating system to test the stability of your compound in a specific solvent system.
Objective: To quantify the degradation of this compound over time in a chosen solvent.
Materials:
-
This compound
-
Test Solvents (e.g., Methanol, DCM, Acetonitrile with 1% water)
-
Internal Standard (IS), e.g., Naphthalene or another stable, UV-active compound.
-
HPLC system with a UV detector (e.g., monitoring at 254 nm)
-
C18 HPLC column
-
Class A volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a ~1 mg/mL stock solution of the compound in anhydrous Acetonitrile.
-
Accurately prepare a ~1 mg/mL stock solution of the Internal Standard in anhydrous Acetonitrile.
-
-
Sample Preparation (Time Point 0):
-
In a 10 mL volumetric flask, add 1.0 mL of the compound stock solution and 1.0 mL of the IS stock solution.
-
Dilute to the mark with your chosen test solvent. This is your T=0 sample.
-
Immediately transfer ~1.5 mL to an HPLC vial and inject.
-
-
Incubation:
-
Store the remaining solution from step 2 in a sealed vial at a controlled temperature (e.g., Room Temperature or 40°C).
-
-
Time Point Analysis:
-
At specified time points (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot from the incubated solution, transfer to an HPLC vial, and inject.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the compound to the peak area of the internal standard (Area_Compound / Area_IS).
-
The stability is determined by the change in this ratio over time. A stable compound will show a constant ratio.
-
% Remaining = (Ratio_Time_X / Ratio_Time_0) * 100
-
This method allows you to quickly and quantitatively assess the compatibility of your compound with your planned experimental conditions.
References
- Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- ACS Green Chemistry Institute. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
- Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Wikipedia. (n.d.). Transesterification. Wikipedia.
- ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Organic Chemistry Portal.
- Google Patents. (n.d.). US2543421A - Transesterification process.
- Anwar, F., et al. (2010). Transesterification of canola oil in mixed methanol/ethanol system and use of esters as lubricity additive. PubMed.
- Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
- Daniels, R. N., et al. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH.
- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. ResearchGate.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Transesterification - Wikipedia [en.wikipedia.org]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
- 11. Transesterification of canola oil in mixed methanol/ethanol system and use of esters as lubricity additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Indazole Alkylation and Regioisomer Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole N-alkylation. The formation of N1 and N2 regioisomers is a common challenge that can significantly impact reaction yields and purification efficiency. [1][2][3]This document provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole alkylation so challenging?
The primary difficulty stems from the electronic nature of the indazole ring itself. The indazole anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2). [4]This is due to the existence of two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. [5][6][7][8]Consequently, direct alkylation often yields a mixture of N1 and N2 substituted products, making the isolation of a single desired isomer a significant hurdle. [4][5][7]The final ratio of these isomers is highly sensitive to a multitude of reaction parameters. [1][9]
Q2: I'm getting a roughly 1:1 mixture of N1 and N2 isomers. What are the most critical factors I should adjust to favor one over the other?
Achieving high regioselectivity is a multifactorial problem. Several key experimental parameters dictate the outcome of the N1 versus N2 alkylation. [6]These include:
-
Base and Solvent System: This is arguably the most influential factor. The combination of the base's counter-ion and the solvent's polarity determines the nature of the ion pair with the indazolide anion. [4]* Substituents on the Indazole Ring: Both the electronic properties (electron-donating vs. electron-withdrawing) and the steric bulk of substituents can dramatically influence the accessibility and nucleophilicity of the N1 and N2 positions. [1][2][3][9]* Nature of the Alkylating Agent: The reactivity and steric profile of the electrophile play a crucial role. [1][6]* Temperature and Reaction Time: These parameters can shift the balance between kinetically and thermodynamically controlled reaction pathways. [6]
Troubleshooting Common Issues
Here we address specific problems you might encounter in the lab and provide actionable solutions grounded in chemical principles.
Problem 1: Poor N1:N2 Regioselectivity, with a Mixture of Products
This is the most frequent issue. Your reaction is likely not sufficiently optimized to favor one regioisomer.
Root Causes & Solutions:
| Plausible Cause | Expert Recommendation & Scientific Rationale |
| Suboptimal Base/Solvent Combination | For N1-Selectivity: Employ a strong hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF). [1][2][3][10]Rationale: This combination promotes the formation of a "tight ion pair." The sodium cation is thought to coordinate with the N2 nitrogen and a nearby C3 substituent (if present), sterically hindering attack at N2 and directing the alkylating agent to the N1 position. [4][5][7]Using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often leads to mixtures as it favors "solvent-separated ion pairs," reducing the directing effect of the cation. [4][9] |
| For N2-Selectivity: Consider Mitsunobu conditions (e.g., with n-pentanol), which have been shown to strongly favor the N2 regioisomer. [1][8]Alternatively, specific acidic conditions using alkyl 2,2,2-trichloroacetimidates can provide high N2 selectivity. [11][12]Rationale: The mechanism under acidic conditions involves protonation of the imidate, which is then attacked by the N2-indazole nitrogen. Computational studies show a lower energy barrier for N2 attack in this scenario. [11] | |
| Influence of Indazole Substituents | Analyze your substrate. Bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation. Conversely, electron-withdrawing groups at C7 (like NO₂ or CO₂Me) have been shown to confer excellent N2 regioselectivity. [1][2][3][9]Large substituents at the C3 position (e.g., tert-butyl) can enhance N1 selectivity when using NaH in THF. [1][2][3]Rationale: Substituents alter the electronic distribution and steric environment of the indazole core, directly impacting the relative nucleophilicity and accessibility of the two nitrogen atoms. [1][9] |
| Reaction is Under Kinetic Control | If you are aiming for the thermodynamically more stable N1 product, consider increasing the reaction temperature or extending the reaction time. This may allow for equilibration from the kinetically favored N2 product to the N1 product, especially with certain electrophiles like α-halo carbonyls. [1][8][9] |
Visualizing the Mechanistic Rationale for N1-Selectivity
Caption: Mechanism for N1-selective alkylation using NaH in THF.
Problem 2: Low or No Conversion to Product
Your starting material remains largely unreacted.
Root Causes & Solutions:
| Plausible Cause | Expert Recommendation & Scientific Rationale |
| Insufficiently Strong Base | Carbonate bases (K₂CO₃, Na₂CO₃) may not be strong enough to fully deprotonate the indazole, especially in less polar solvents like THF where their solubility is poor. [9]Solution: Switch to a stronger base like sodium hydride (NaH), potassium tert-butoxide, or sodium hexamethyldisilazide (NaHMDS). [4] |
| Poor Solubility | The indazole starting material or the resulting indazolide salt may have poor solubility in the chosen solvent, preventing an efficient reaction. Solution: If using a carbonate base, switch to a more polar solvent like DMF or DMSO. If solubility remains an issue, gentle heating may be required. |
| Inactive Alkylating Agent | The electrophile (e.g., an alkyl chloride) may not be reactive enough. Solution: Switch to a more reactive alkylating agent with a better leaving group, such as an alkyl bromide, iodide, or tosylate. [4] |
| Steric Hindrance | A sterically hindered indazole (e.g., substituted at C7) or a bulky alkylating agent (e.g., secondary or tertiary halide) can slow the reaction rate significantly. Solution: Increase the reaction temperature and/or reaction time. For very hindered substrates, consider a less bulky electrophile if the synthesis allows. |
Problem 3: Difficulty Separating N1 and N2 Regioisomers
The synthesized isomers have very similar polarities, making chromatographic separation challenging. [4][13] Root Causes & Solutions:
| Plausible Cause | Expert Recommendation & Scientific Rationale |
| Similar Physicochemical Properties | N1 and N2 isomers often have very close Rf values on TLC. Solution: The best strategy is to optimize the reaction for maximum regioselectivity to minimize the amount of the undesired isomer. [4]For purification, high-performance column chromatography with a very shallow solvent gradient is often necessary. Recrystallization using a carefully selected mixed solvent system can also be an effective method for separating isomers, sometimes providing purity greater than 99%. [14] |
| Inseparable Mixture | In some cases, direct separation is nearly impossible. Solution: Consider a derivatization strategy. For example, the mixture could be acetylated; the resulting acetylated isomers may have different chromatographic properties allowing for separation. [13]Following separation, the protecting group can be removed to yield the pure desired isomer. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting indazole alkylation.
Experimental Protocols
Protocol 1: Optimized for N1-Alkylation (NaH/THF Method)
This protocol is adapted from methodologies known to favor N1-alkylation. [1][2][3][4]
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the substituted indazole (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (alkyl bromide or tosylate, 1.1 - 1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, or until completion is confirmed by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive substrates. [9]6. Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. [4]7. Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [4]8. Purification: Purify the crude product by flash column chromatography on silica gel. [4]
Protocol 2: Optimized for N1-Alkylation (Cs₂CO₃/Dioxane Method)
This is an alternative method, particularly useful with alkyl tosylates. [4][7]
-
Setup: In a sealed vial or flask, dissolve the indazole (1.0 eq.) in dioxane. Add cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Electrophile Addition: Add the alkyl tosylate (1.5 eq.).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring by LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography. [4]
Characterization of Regioisomers
Accurate assignment of the N1 and N2 regioisomers is critical. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive for assignment. [1][8] * For an N1-alkylated indazole, a correlation will be observed between the protons on the alpha-carbon of the alkyl group (N-CH₂) and the C7a carbon of the indazole ring.
-
For an N2-alkylated indazole, a correlation is typically seen between the N-CH₂ protons and the C3 carbon of the indazole ring. [9]* NOESY (Nuclear Overhauser Effect Spectroscopy): This can also be used to distinguish isomers by observing through-space correlations between the alkyl group protons and the protons on the indazole core. [15][16]
-
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1076-1088.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
- PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5.
- National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- Organic Chemistry Portal. Indazole synthesis.
- Arabian Journal of Chemistry. (2017). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 10, S2038-S2047.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- Organic Chemistry Portal. 2H-Indazole synthesis.
- ResearchGate. (2025). Differentiation of regioisomeric N ‐alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques | Request PDF.
- Wilson, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 1-7.
- Wilson, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances.
- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- DergiPark. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES.
- ResearchGate. (2016). (PDF) The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.
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- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Overcoming Resistance to Indazole-Based Compounds
Introduction: The Challenge of Indazole Resistance
Indazole-containing compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous anti-cancer agents approved for clinical use, such as Axitinib and Pazopanib.[1][2][3][4] These agents often function as potent kinase inhibitors, targeting critical signaling pathways involved in tumor growth, proliferation, and angiogenesis, including VEGFR, PDGFR, and FGFR.[5][6][7] However, a significant challenge in their clinical application is the development of drug resistance, where cancer cells evolve mechanisms to survive and proliferate despite treatment.[1][5] This technical guide provides researchers with a comprehensive resource for identifying, understanding, and overcoming resistance mechanisms to indazole-based compounds in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to my indazole-based inhibitor. How do I confirm they have developed resistance? A1: The most definitive way to confirm acquired resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your treated cell line versus the original, sensitive (parental) cell line. A significant increase in the IC50 value, often several-fold higher, indicates the development of resistance. This is typically measured using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.[8]
Q2: What are the most common biological mechanisms of resistance to indazole-based kinase inhibitors? A2: Resistance is a multifactorial problem.[8] The primary mechanisms include:
-
Target Alterations: Point mutations in the kinase domain of the target protein can prevent the indazole compound from binding effectively.[9][10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, like P-glycoprotein (P-gp, ABCB1) or Breast Cancer Resistance Protein (BCRP, ABCG2), which actively pump the compound out of the cell.[8][12][13]
-
Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to circumvent the inhibitory effect of the compound.[8]
-
Changes in Drug Metabolism: Cells might alter metabolic processes to inactivate the compound more efficiently or reduce its activation.[14][15]
Q3: What is the typical timeframe for developing a resistant cell line in vitro? A3: The process can be lengthy, typically taking 6 to 12 months or longer.[16] It involves continuous culture of the parental cell line with gradually increasing concentrations of the indazole compound. The exact duration depends on the cell line's doubling time, the compound's mechanism of action, and the concentration strategy used.[17][18]
Q4: My indazole compound seems to have poor solubility in my aqueous assay medium. Could this be affecting my results? A4: Absolutely. Indazole scaffolds can be hydrophobic, and poor solubility is a common issue that leads to high variability between replicates or an apparent loss of activity.[19] The compound may precipitate out of solution, reducing the effective concentration delivered to the cells. Always prepare a high-concentration stock in an organic solvent like DMSO and visually inspect the final working dilution for any cloudiness or particles before adding it to your assay.[19]
Section 2: Troubleshooting Guide for Experimental Challenges
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent IC50 Values or High Variability Between Replicates
-
Symptom: Wide error bars in dose-response curves; poor R² values; significant day-to-day variation in IC50.
-
Potential Cause & Scientific Rationale:
-
Compound Precipitation: The hydrophobic nature of many indazole derivatives can lead to poor solubility in aqueous media, causing the compound to precipitate. This results in an inconsistent effective concentration across wells and experiments.[19]
-
Inconsistent Cell Seeding: Uneven cell density across the plate leads to variability in the baseline signal for viability assays.
-
Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, which concentrates the compound and media components, altering cell growth and drug response.
-
-
Recommended Solutions:
-
Solubility Check: Perform a solubility test by preparing the highest concentration of your compound in the assay medium, incubating for 1-2 hours at 37°C, and then centrifuging at high speed. A visible pellet indicates precipitation.[19]
-
Optimize Dilution Protocol: Prepare serial dilutions in a separate plate or tubes before transferring to the cell plate. Ensure vigorous mixing at each dilution step.
-
Solvent Concentration Control: Maintain a consistent, low final concentration of the organic solvent (e.g., <0.5% DMSO) across all wells, including untreated controls.
-
Plate Mapping: Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
Problem 2: Apparent Loss of Compound Efficacy in a Previously Sensitive Cell Line
-
Symptom: The IC50 value of your compound has gradually increased over several passages of the "sensitive" parental cell line.
-
Potential Cause & Scientific Rationale:
-
Spontaneous Resistance Development: Low-level, long-term exposure to the compound during routine experiments (e.g., from residual compound on lab equipment) or inherent genomic instability can select for a more resistant subpopulation of cells.
-
Compound Degradation: The indazole compound may be unstable in solution when stored improperly or for extended periods. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Line Misidentification or Contamination: The cell line may have been contaminated with another, more resistant cell line, or may have undergone genetic drift over many passages. Mycoplasma contamination can also alter cellular metabolism and drug response.
-
-
Recommended Solutions:
-
Thaw a New Stock: Immediately thaw a new, low-passage vial of the parental cell line from your cryopreserved stock and re-run the IC50 experiment.
-
Prepare Fresh Compound: Always prepare fresh dilutions from a validated stock solution immediately before each experiment.[19]
-
Cell Line Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) analysis. Routinely test for mycoplasma contamination.
-
Problem 3: Failure to Generate a Resistant Cell Line
-
Symptom: After months of continuous culture with the indazole compound, the IC50 value has not significantly increased, or the cells cannot tolerate even small increases in drug concentration.
-
Potential Cause & Scientific Rationale:
-
Inappropriate Starting Concentration: Starting with a concentration that is too high (e.g., at or above the IC50) can cause excessive cell death, preventing the selection and expansion of resistant clones.[17]
-
Dose Escalation is Too Rapid: Increasing the drug concentration too quickly does not allow sufficient time for the cells to adapt and acquire resistance mechanisms.[8]
-
Lethal Mechanism of Action: The compound's mechanism may be so fundamental to cell survival that viable resistance mechanisms are extremely rare or impossible to develop in vitro.
-
-
Recommended Solutions:
-
Adjust Dosing Strategy: Start the selection process at a low concentration, such as the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[8][17]
-
Gradual Escalation: Increase the drug concentration slowly and in small increments only after the cells have resumed a normal proliferation rate at the current concentration.[8]
-
Pulsatile Dosing: Consider a "pulse" dosing strategy where cells are exposed to a higher concentration for a short period (24-48h), followed by a recovery period in drug-free medium. This can sometimes select for different resistance mechanisms.
-
Section 3: Key Experimental Protocols
Protocol 1: Development of an Acquired Resistance Cell Line
This protocol describes a standard method for generating a drug-resistant cell line through continuous exposure and dose escalation.
-
Determine Initial IC50: Accurately determine the IC50 of the indazole compound on the parental cell line using the MTT assay described below. This provides a baseline for tracking resistance.
-
Initial Exposure: Culture the parental cells in their standard medium containing the indazole compound at a low concentration (e.g., IC10-IC20).[17]
-
Monitoring and Maintenance: Monitor the cells daily. Initially, a significant amount of cell death is expected. Replace the drug-containing medium every 2-3 days. Passage the cells only when they reach 70-80% confluency and exhibit a stable growth rate.
-
Gradual Dose Escalation: Once the cells are proliferating robustly (often after several passages), increase the compound concentration by a factor of 1.5-2x.[8]
-
Repeat and Confirm: Repeat Step 4 for several months. Periodically (e.g., every 4-6 weeks), perform an IC50 determination to quantify the level of resistance compared to the parental line.
-
Cryopreservation: It is critical to freeze stocks of cells at various stages of resistance development.[8] This creates a permanent record and a backup if the culture is lost.
Protocol 2: Determining IC50 via MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity, which is a proxy for cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (to ensure logarithmic growth throughout the experiment) and allow them to attach overnight.
-
Compound Treatment: The next day, prepare a serial dilution of the indazole compound (typically 8-12 points, e.g., from 100 µM to 1 nM) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for a period relevant to the compound's mechanism (typically 48 or 72 hours).[8]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.
Section 4: Understanding and Investigating Resistance Mechanisms
Once resistance is confirmed, the next step is to elucidate the underlying mechanism.
Visualizing Key Resistance Pathways
Caption: Key mechanisms of resistance to indazole compounds.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for diagnosing resistance mechanisms.
Data Summary: Investigating Common Resistance Mechanisms
| Mechanism | Key Question | Experimental Approach | Expected Result in Resistant Cells |
| Increased Drug Efflux | Are the cells pumping the drug out? | 1. Co-treat with known ABC transporter inhibitors (e.g., Verapamil, Ko143).[20] 2. Measure intracellular compound accumulation via LC-MS. 3. Western blot or qPCR for P-gp (ABCB1) or BCRP (ABCG2) expression. | 1. IC50 is reduced (sensitized) in the presence of the inhibitor. 2. Lower intracellular concentration of the indazole compound. 3. Higher protein/mRNA levels of ABC transporters. |
| Target Alteration | Has the drug's target changed? | 1. Sanger sequencing of the target kinase's coding region. 2. Western blot for total and phosphorylated target protein expression. | 1. Identification of a mutation in the kinase domain. 2. Expression levels may be unchanged, but phosphorylation (activity) persists in the presence of the drug. |
| Bypass Pathway Activation | Are cells using an alternative route to survive? | 1. Phospho-kinase antibody array. 2. RNA-sequencing (RNA-Seq) to compare gene expression profiles between sensitive and resistant cells. 3. Western blot for key nodes of suspected bypass pathways (e.g., p-MET, p-AKT). | 1. Increased phosphorylation of kinases in parallel or downstream pathways. 2. Upregulation of genes involved in alternative survival pathways. 3. Elevated protein levels or phosphorylation of bypass pathway components. |
| Altered Drug Metabolism | Are the cells inactivating the drug? | 1. LC-MS analysis of cell lysate and supernatant to identify drug metabolites. 2. Gene expression analysis of cytochrome P450 enzymes. | 1. Increased levels of metabolized (inactivated) forms of the compound. 2. Upregulation of specific drug-metabolizing enzymes. |
References
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
- eurekaselect.com. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
- ResearchGate. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review.
- Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- Ingenta Connect. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Ingenta Connect. [Link]
- Wang, Y., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
- Crown Bioscience. (n.d.).
- ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines.
- PubMed. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]
- Tandon, N., et al. (2021).
- Zhang, J., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. [Link]
- PubMed. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. PubMed. [Link]
- PubMed. (2014). ABC transporters coupled with the elevated ergosterol contents contribute to the azole resistance and amphotericin B susceptibility. PubMed. [Link]
- ScienceDaily. (2020). Metabolism influences parasite's resistance to drugs. ScienceDaily. [Link]
- ResearchGate. (2012). Mechanisms of Anticancer Drugs Resistance: An Overview.
- Zwiers, L. H., et al. (2002). ABC Transporters and Azole Susceptibility in Laboratory Strains of the Wheat Pathogen Mycosphaerella graminicola. Antimicrobial Agents and Chemotherapy. [Link]
- RSC Publishing. (2021).
- PubMed. (2019). Benzoyl indoles with metabolic stability as reversal agents for ABCG2-mediated multidrug resistance. PubMed. [Link]
- AME Publishing Company. (n.d.). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? AME Publishing Company. [Link]
- Frontiers. (2018). The Influence of Metabolism on Drug Response in Cancer. Frontiers in Oncology. [Link]
- PubMed. (2018).
- Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Biology. [Link]
- YouTube. (2021).
- Balbas, M. D., et al. (2013).
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review: Ingenta Connect [ingentaconnect.com]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming mutation-based resistance to antiandrogens with rational drug design | eLife [elifesciences.org]
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refining dosage and administration for in vivo studies of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Technical Support Center: In Vivo Studies with 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Welcome to the technical support guide for researchers working with this compound (CAS: 1126424-50-7)[1]. This document provides practical, in-depth guidance in a question-and-answer format to help you refine dosage and administration protocols for your in vivo studies. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to design robust, self-validating studies.
Section 1: Compound Characterization & Pre-formulation
This section addresses the foundational questions about the compound's nature, which directly impacts every subsequent step of your in vivo study.
Q1: What are the key structural features of this compound I should be aware of?
Answer: Understanding the structure is critical. Your compound, this compound, has three key features that predict its behavior:
-
Indazole Core: This is a heterocyclic aromatic system known to be a scaffold for many biologically active compounds[2][3]. The indazole ring itself can undergo metabolism, often through hydroxylation[4][5][6].
-
tert-Butyl Ester: This group is very likely a "prodrug" moiety. Ester groups, particularly bulky ones like tert-butyl esters, are often incorporated into drug candidates to improve membrane permeability and oral absorption. It is highly probable that this ester will be cleaved in vivo by esterase enzymes to yield a more polar carboxylic acid, which may be the active form of the molecule[7][8].
-
Methyl Ester: The second ester group contributes to the molecule's overall lipophilicity. Like the tert-butyl ester, it is also susceptible to enzymatic hydrolysis.
Based on these features, you should anticipate that the compound is likely poorly soluble in water and that its metabolic fate will be a key determinant of its pharmacokinetic profile.
Q2: I'm having trouble dissolving the compound in simple aqueous buffers. Why is that, and what should I do first?
Answer: The difficulty in dissolving this compound in aqueous buffers is expected. The dicarboxylate structure, particularly with the bulky tert-butyl group, makes the molecule lipophilic, or "grease-ball" like, leading to poor water solubility[9]. This is a common challenge for new chemical entities in drug development[10][11].
Your first step is to perform a systematic solubility screen. Before jumping to complex vehicle formulations, test the compound's solubility in a small panel of common, biocompatible solvents. This foundational data will guide all future formulation efforts.
Protocol: Small-Scale Solubility Assessment
-
Weigh 1-2 mg of the compound into several small glass vials.
-
Add a measured volume (e.g., 100 µL) of a single solvent to each vial to achieve a high starting concentration (e.g., 10-20 mg/mL).
-
Test solvents such as: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG400), and N-Methyl-2-pyrrolidone (NMP).
-
Vortex vigorously and sonicate for 10-15 minutes.
-
Visually inspect for complete dissolution. If it dissolves, add small increments of an aqueous buffer (like saline or PBS) to determine the point of precipitation. This helps identify suitable co-solvent systems.
Section 2: Formulation Development & Vehicle Selection
Proper formulation is the cornerstone of achieving reliable and reproducible in vivo exposure.
Q3: Based on my solubility screen, the compound dissolves in DMSO but crashes out when I add saline. How do I select an appropriate vehicle for an intravenous (IV) or intraperitoneal (IP) study?
Answer: This phenomenon, known as precipitation upon aqueous dilution, is a classic challenge. A pure co-solvent like DMSO is often too harsh and can cause issues at the injection site[12]. The goal is to create a mixed-vehicle system that maintains solubility in the dosing syringe and is tolerable upon injection into the aqueous physiological environment[13].
We recommend a tiered approach to vehicle selection, starting with the simplest and safest options.
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cyclodextrin_q -> cyclodextrin_vehicle [label="Yes"]; cyclodextrin_q -> lipid_q [label="No"];
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The most common starting point for a poorly soluble compound is a ternary (three-component) vehicle. A widely used and generally well-tolerated formulation for rodent studies is:
-
10% DMSO / 40% PEG400 / 50% Saline (v/v/v)
Protocol: Preparing a Ternary Vehicle Formulation
-
Dissolve the compound completely in DMSO first. This is your concentrate.
-
In a separate tube, premix the PEG400 and Saline.
-
Slowly add the DMSO concentrate to the PEG400/Saline mixture while vortexing continuously. This order is critical to prevent precipitation.
-
Visually inspect the final formulation for clarity. Let it sit for 30 minutes to ensure stability.
Q4: Are there any toxicity concerns with the vehicles themselves?
Answer: Yes, the vehicle is not inert. Every in vivo study must include a vehicle-only control group to differentiate compound effects from vehicle effects[13]. High concentrations of certain excipients can cause adverse effects. For example:
-
DMSO: Can cause hemolysis and inflammation at high concentrations. Keeping it at or below 10% for IV/IP routes is a standard practice[12].
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): While an excellent solubilizer, concentrations of 30% (w/v) or higher have been associated with renal toxicity in rats in studies lasting a month[14][15].
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG): Can cause central nervous system effects or toxicity at high doses[12].
The table below summarizes common vehicle options. Always consult safety data for the specific species and route of administration you are using[16].
| Vehicle Type | Example Composition | Pros | Cons & Caveats |
| Aqueous | Saline, 5% Dextrose (D5W) | Safest, most physiological | Only for highly soluble compounds |
| Co-solvent | 10% DMSO, 40% PEG400, 50% Saline | Good for moderately lipophilic compounds | Potential for precipitation; DMSO toxicity >10% |
| Cyclodextrin | 20% HP-β-CD in Water | Excellent solubilizing power | Potential for renal toxicity at high concentrations[14][15] |
| Lipid Emulsion | 10% Intralipid or similar | Good for highly lipophilic compounds; mimics food effect | Can be complex to prepare; may affect compound metabolism |
| Surfactant | 5-10% Kolliphor® RH40 in Saline | Forms micelles to solubilize compounds | Potential for hypersensitivity reactions |
Section 3: Designing the Initial In Vivo Study
Your first in vivo experiment should not be a large-scale efficacy study. It must be a dose-range finding (DRF) study to establish safety and tolerability.
Q5: What is a Dose-Range Finding (DRF) study and how do I design one?
Answer: A DRF study is a preliminary, small-scale experiment conducted in a small number of animals to determine the safe and tolerable dose range for your compound[17][18]. Its primary goals are to identify the Maximum Tolerated Dose (MTD) —the highest dose that can be given without causing significant toxicity—and to observe any acute clinical signs of toxicity[19][20]. This information is essential for selecting dose levels for subsequent, definitive pharmacokinetic and efficacy studies[18].
A typical DRF study involves a dose escalation design.
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Protocol: Sample DRF Study Design (Mouse, IP Route)
-
Animal Allocation: Use a small number of animals (e.g., n=3 per group).
-
Group Design:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 30 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg)
-
-
Administration: Administer a single dose via the intended route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals closely for the first 4-6 hours, and then daily for 7-14 days. Key parameters to monitor include:
-
Body Weight: A loss of >15-20% is a common sign of toxicity.
-
Clinical Signs: Note any changes in posture, activity level, breathing, or grooming.
-
Injection Site: Check for any signs of irritation or inflammation.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs.
Section 4: Pharmacokinetic & Metabolism Considerations
Q6: As a tert-butyl ester prodrug, what should I expect for the compound's stability and metabolism?
Answer: You should anticipate rapid in vivo metabolism. The tert-butyl ester is designed to be cleaved by carboxylesterases, which are abundant in the liver, plasma, and other tissues[21]. This means two things:
-
Short Half-life of Parent Compound: The parent compound (the ester form) may be cleared from circulation very quickly.
-
Formation of Active Metabolite: The primary circulating species is likely to be the corresponding carboxylic acid.
Studies on other indazole-based compounds show that ester hydrolysis is a major metabolic pathway[4]. Furthermore, the indazole ring itself can be hydroxylated by cytochrome P450 enzymes[5][6]. When you perform bioanalysis, it is crucial to develop analytical methods to measure both the parent compound and the predicted carboxylic acid metabolite to get a true picture of the drug's exposure.
Section 5: Troubleshooting Common Issues
Q7: My animals are showing signs of distress immediately after injection, even at low doses. What could be the problem?
Answer: This is a common issue that often points to the formulation rather than the compound's intrinsic pharmacology.
-
Precipitation: The compound may be precipitating out of solution upon contact with blood, causing an embolism or local irritation. Try to further optimize the vehicle, perhaps by increasing the percentage of PEG400 or adding a surfactant like Kolliphor.
-
pH of Formulation: Your formulation's pH should be close to physiological (pH 5-9)[16]. An extreme pH can cause significant pain and tissue damage upon injection.
-
Vehicle Intolerance: The animals may be reacting to the vehicle itself. Run a parallel group with just the vehicle to confirm. If the vehicle control group shows the same signs, the vehicle is the problem and must be changed[12].
Q8: I completed a study but my bioanalysis shows very low or no exposure of the compound in plasma. What went wrong?
Answer: This frustrating result can have several causes:
-
Poor Absorption (Oral Dosing): If dosing orally, the compound's poor solubility may have prevented it from being absorbed from the GI tract. Formulation strategies like particle size reduction or lipid-based formulations can help[10][22].
-
Rapid Metabolism: As discussed, your compound is likely a prodrug that is rapidly converted to its acid metabolite. If your analytical method only looks for the parent compound, you may mistakenly conclude there was no exposure. Always develop an assay for the predicted primary metabolite.
-
Formulation Instability: Ensure your compound is stable in the prepared vehicle. Some compounds can degrade in certain formulations over time. A best practice is to analyze the concentration of your dosing solution before and after the study to confirm the animals received the intended dose.
By systematically addressing these formulation, dosing, and metabolic variables, you can design robust in vivo studies that yield clear, interpretable results for this compound.
References
- In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed.
- Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Altasciences.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).
- Dose Range Finding Studies. Charles River Laboratories.
- Accelerated Small Molecule Drug Development. Improved Pharma.
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Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors: From Scaffold to Clinical Candidates
In the landscape of modern oncology, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of prominent indazole-derived kinase inhibitors, examining their performance through experimental data. We will explore the journey from a foundational chemical building block, such as 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate , to the development of clinically approved therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on the cutting edge of kinase inhibitor design.
The indazole core, a bicyclic aromatic heterocycle, serves as a versatile pharmacophore in medicinal chemistry.[1][2] Its unique structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[2][3] While specific biological data for the intermediate this compound is not extensively published, its structural motifs are representative of the starting points for the synthesis of more complex and biologically active indazole derivatives.[4][5]
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole structure has proven to be an effective mimic of the adenine region of ATP, allowing it to bind competitively to the ATP-binding site of various kinases.[1] This has led to the development of numerous indazole-based inhibitors targeting key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others.[6][7]
This guide will focus on a comparative analysis of two FDA-approved indazole-containing drugs, Axitinib and Pazopanib, alongside a preclinical indazole derivative targeting Apoptosis signal-regulating kinase 1 (ASK1), to illustrate the breadth of therapeutic applications for this chemical class.
Comparative Efficacy of Indazole-Based Kinase Inhibitors
The potency and selectivity of kinase inhibitors are critical determinants of their therapeutic efficacy and safety profiles. The following table summarizes the in vitro inhibitory activities (IC50 values) of Axitinib, Pazopanib, and a representative preclinical indazole-based ASK1 inhibitor against their primary kinase targets.
| Kinase Target | Axitinib (IC50 nM) | Pazopanib (IC50 nM) | Preclinical ASK1 Inhibitor (Compound 15) (IC50 nM) |
| VEGFR1 | 1.2[6] | 10[6] | - |
| VEGFR2 | 0.2[6] | 30[6] | - |
| VEGFR3 | 0.1-0.3[6] | 47[6] | - |
| PDGFRβ | - | 84[6] | - |
| c-Kit | - | 74[6] | - |
| ASK1 | - | - | 2.9[8] |
| Note: A hyphen (-) indicates that the inhibitor has no significant activity or data is not readily available for direct comparison. |
Axitinib demonstrates high potency against VEGFRs, with sub-nanomolar efficacy, making it a highly effective anti-angiogenic agent.[6] Pazopanib exhibits a broader kinase inhibition profile, targeting VEGFRs, PDGFR, and c-Kit, which contributes to its clinical utility in various solid tumors.[2][6] The preclinical ASK1 inhibitor (compound 15) showcases the adaptability of the indazole scaffold to target intracellular signaling kinases involved in inflammatory diseases, with high potency and selectivity for ASK1.[8]
Experimental Methodologies for Kinase Inhibitor Profiling
The characterization of kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Example: ASK1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Dilute purified recombinant ASK1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a specific peptide substrate for ASK1 and ATP.
-
Prepare serial dilutions of the test compound (e.g., the indazole derivative) in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound to the wells of a microplate.
-
Add the ASK1 enzyme solution to each well and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic compounds) in appropriate media and conditions.[7]
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, MTS, or a reagent for a luminescent cell viability assay) to each well.
-
Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[9]
-
Visualizing the Kinase Inhibition Landscape
Diagrams are essential for conceptualizing the complex interactions within signaling pathways and the logic of experimental workflows.
Caption: Workflow of Indazole-Based Kinase Inhibitor Development.
Caption: Simplified VEGFR Signaling Pathway and Point of Inhibition.
Conclusion
The indazole scaffold represents a highly successful structural motif in the development of kinase inhibitors. From versatile chemical building blocks like this compound, medicinal chemists have been able to synthesize a multitude of potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases. The comparative analysis of Axitinib, Pazopanib, and preclinical candidates highlights the adaptability of the indazole core to achieve diverse kinase inhibition profiles. The continued exploration of this privileged scaffold promises to yield novel therapeutics with improved efficacy and safety for a variety of unmet medical needs.
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- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Developing Drugs. [Link][3]
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The Indazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Analysis of Biological Activity
The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[2] This guide provides a comparative analysis of the biological activities of various indazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the anticancer, anti-inflammatory, antimicrobial, and neurological activities of these compounds, supported by experimental data and a discussion of their structure-activity relationships (SAR).
Anticancer Activity: A Dominant Therapeutic Application
Indazole derivatives have demonstrated significant promise as anticancer agents, with several compounds entering clinical trials and some, like Pazopanib and Axitinib, receiving FDA approval for the treatment of various cancers.[3][4] The anticancer activity of indazoles often stems from their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis, particularly protein kinases.[5]
Comparative Efficacy of Anticancer Indazole Derivatives
The antiproliferative activity of indazole derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound/Derivative | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | Various | Marketed Drug | [2] |
| Axitinib | VEGFR | Renal Cell Carcinoma | Marketed Drug | [4] |
| Compound 2f | Apoptosis induction | 4T1 (Breast) | 0.23 - 1.15 | [6] |
| Compound 93 | Not specified | HL60, HCT116 | 0.0083, 0.0013 | [2] |
| Compound 109 | EGFR Kinase | H1975, PC9, HCC827 | 0.0053 - 0.0083 | [2] |
| Entrectinib (127) | ALK | Various | 0.012 | [2] |
| Compounds 13a, 13b, 13e, 13g, 13h, 13j | Not specified | A549, MCF7, A375, HT-29 | 0.010 - 12.8 | [7] |
| Compounds 15k, 15m | HDAC1, HDAC2, HDAC8 | HCT-116, HeLa | 0.0027 - 0.0042 | [8] |
Analysis: The data clearly indicates that substitutions on the indazole ring significantly influence anticancer potency. For instance, compound 93 , a 3-(pyrrolopyridin-2-yl)indazole derivative, exhibits remarkable potency against HL60 and HCT116 cell lines with IC50 values in the nanomolar range.[2] Similarly, compounds 15k and 15m demonstrate potent HDAC inhibition at low nanomolar concentrations.[8] This highlights the importance of targeted design and synthesis in achieving high efficacy.
Structure-Activity Relationship (SAR) for Anticancer Activity
The SAR of indazole derivatives in the context of anticancer activity is a well-explored area. Key insights include:
-
Substitution at N1 and N2: The position of the substituent on the pyrazole ring (N1 or N2) can dramatically alter the biological activity. Generally, 1H-indazoles are more thermodynamically stable and have been more extensively studied.[2]
-
Substitution at C3: The C3 position is a common site for modification. Introduction of various moieties, such as amines, amides, and other heterocyclic rings, has led to potent kinase inhibitors.[2][9]
-
Substitution on the Benzene Ring: Modifications at the C4, C5, C6, and C7 positions of the benzene ring can influence potency, selectivity, and pharmacokinetic properties. For example, in a series of indazole arylsulfonamides, methoxy or hydroxyl groups at the C4 position were found to be potent, while only small groups were tolerated at C5, C6, and C7.[10]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for evaluating antiproliferative activity.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[11][12]
Comparative Efficacy of Anti-inflammatory Indazole Derivatives
The anti-inflammatory potential of indazoles is often assessed by their ability to inhibit COX enzymes and reduce the production of inflammatory cytokines.
| Compound/Derivative | Target/Mechanism | In Vitro/In Vivo Model | IC50 (µM) or % Inhibition | Reference |
| Indazole | COX-2 Inhibition | In vitro | 12.32 - 23.42 | [11] |
| 5-Aminoindazole | COX-2 Inhibition | In vitro | Lower IC50 than Indazole | [11] |
| 6-Nitroindazole | COX-2 Inhibition | In vitro | Data available | [11] |
| Benzydamine | Anti-inflammatory | Clinical use | Marketed Drug | [13] |
| Indazole-3-carboxamide 12d | CRAC channel blocker | Mast cells | Sub-µM | [14] |
Analysis: Studies have shown that simple indazole derivatives can significantly inhibit COX-2.[11] For instance, 5-aminoindazole exhibited a greater inhibitory effect on COX-2 compared to the parent indazole molecule.[11] More complex derivatives, such as the indazole-3-carboxamide 12d , act on different targets like the CRAC channel to exert their anti-inflammatory effects with high potency.[14]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of indazole derivatives are often multifactorial, involving the modulation of several key pathways in the inflammatory cascade.
Caption: Mechanisms of anti-inflammatory action of indazole derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
Step-by-Step Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the indazole derivative or a control inhibitor (e.g., celecoxib for COX-2) in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is stopped.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Antimicrobial Activity: A Growing Area of Investigation
While not as extensively studied as their anticancer and anti-inflammatory properties, indazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][15]
Comparative Efficacy of Antimicrobial Indazole Derivatives
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Compound 1d | Bacillus subtilis, Escherichia coli | Best activity at 300 µg/ml | [16] |
| Compound 66 | Bacillus subtilis, Escherichia coli | Zone of inhibition: 22mm, 46mm | [1] |
| Compound 68 | Candida albicans, C. glabrata | 75 µM, 100 µM | [1] |
| Indazole derivatives 2, 3, 5 | Enterococcus faecalis, Staphylococcus aureus, S. epidermidis | 64 - 128 | [17] |
| GyrB inhibitors (indazole class) | Gram-positive pathogens (MRSA) | Excellent activity | [18] |
Analysis: The data suggests that specific substitutions are crucial for potent antimicrobial activity. For instance, compound 1d , a 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed the best antibacterial activity in its series.[16] Furthermore, a novel class of indazole derivatives has been identified as potent inhibitors of bacterial DNA gyrase B (GyrB), demonstrating excellent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[18]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used to determine the MIC of an antimicrobial agent.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using the broth microdilution method.
Neurological Activity: Modulating CNS Targets
Indazole derivatives have also been investigated for their potential in treating neurological disorders, including Parkinson's disease, Alzheimer's disease, and mood disorders.[19][20] Their mechanisms of action often involve the inhibition of enzymes like monoamine oxidase (MAO) and various kinases.[19][21]
Key Targets and Derivatives in Neurological Disorders
-
Monoamine Oxidase (MAO) Inhibition: Some N-alkyl-substituted indazole-5-carboxamide derivatives have shown promising inhibitory activities with nanomolar potency towards MAO-B, a key target in Parkinson's disease.[2]
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Indazole-based GSK-3 inhibitors are being explored for their potential in treating mood disorders and Alzheimer's disease.[19]
-
Nitric Oxide Synthase (NOS) Inhibition: Derivatives like 7-nitroindazole are known inhibitors of neuronal nitric oxide synthase (nNOS), which has implications for neuroprotection.[22]
The development of indazole derivatives for neurological disorders is an active area of research, with a focus on designing compounds with high selectivity and the ability to cross the blood-brain barrier.
Conclusion and Future Perspectives
The indazole scaffold is undeniably a versatile and valuable core in drug discovery, giving rise to a plethora of derivatives with potent and diverse biological activities. The extensive research into their anticancer and anti-inflammatory properties has already yielded clinically successful drugs. The emerging data on their antimicrobial and neurological activities suggest that the full therapeutic potential of indazoles is yet to be realized.
Future research will likely focus on:
-
Rational Drug Design: Utilizing computational methods and a deeper understanding of SAR to design more potent and selective indazole derivatives.[23]
-
Exploring New Targets: Investigating the activity of indazoles against novel biological targets to address unmet medical needs.
-
Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical viability.
This comparative guide underscores the significance of the indazole scaffold and provides a foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
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The Indazole Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to the Structure-Activity Relationship of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate Analogs
The indazole nucleus, a bicyclic heteroaromatic system, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its remarkable versatility allows for a diverse range of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide delves into the intricate structure-activity relationships (SAR) of indazole derivatives, with a specific focus on analogs of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate. By synthesizing data from across the scientific literature, we will explore the causal relationships between structural modifications and biological outcomes, providing a framework for the rational design of novel therapeutic agents.
The Architectural Blueprint: Understanding the Indazole Core
The indazole ring system, composed of a fused benzene and pyrazole ring, offers multiple points for chemical modification, each influencing the molecule's pharmacokinetic and pharmacodynamic profile. The tautomeric nature of the indazole, existing as 1H and 2H forms, further contributes to its chemical diversity.[6][7] The 1H-indazole tautomer is generally more thermodynamically stable.[6] Our focus, this compound, presents two key substitution points that dictate its biological potential: the N1 position, occupied by a tert-butyl group, and the C6 position, bearing a methyl carboxylate group.
Decoding the Structure-Activity Relationship: A Tale of Two Positions
The biological activity of indazole analogs is profoundly influenced by the nature and position of their substituents. While a comprehensive SAR study on our specific lead compound is not yet publicly available, we can extrapolate key principles from the wealth of data on related indazole derivatives.
The N1-Substituent: A Gatekeeper of Activity
The substituent at the N1 position of the indazole ring plays a crucial role in modulating the compound's interaction with its biological target. The tert-butyl group in our lead compound is sterically bulky, a feature often employed to enhance selectivity or to probe the binding pocket of a target protein. In many reported indazole derivatives, this position is occupied by a tert-butoxycarbonyl (Boc) group, which serves as a protecting group during synthesis but also influences the molecule's biological profile.[8][9][10]
The presence of a bulky group at N1 can significantly impact the orientation of the indazole core within a binding site. For instance, in the development of protein kinase inhibitors, a field where indazoles have shown immense promise, the N1-substituent can influence interactions with the hinge region of the kinase.[5]
The C6-Substituent: Tuning Potency and Selectivity
The C6 position on the benzene ring of the indazole scaffold is a key site for modification to fine-tune potency and selectivity. The methyl carboxylate group in our lead compound is an electron-withdrawing group that can participate in hydrogen bonding. The literature reveals a wide array of substituents at this position, each imparting distinct properties to the molecule.
For example, studies on indazole-based anticancer agents have shown that substituting the C6 position with various aryl or heteroaryl groups can dramatically alter their cytotoxic activity against different cancer cell lines.[2][11] The introduction of basic moieties, such as piperazine rings, at this position has been shown to enhance the anti-proliferative effects of some indazole derivatives.[2] The nature of the C6 substituent can also influence the compound's metabolic stability and pharmacokinetic properties.
Comparative Analysis of Indazole Analogs
To illustrate the impact of substitutions on biological activity, the following table summarizes the reported activities of various indazole derivatives from the literature. This comparative data provides a valuable context for predicting the potential therapeutic applications of this compound analogs.
| Compound ID | N1-Substituent | C6-Substituent | Biological Activity | Target/Cell Line | IC50/EC50 | Reference |
| Compound 2f | H | 4-(Pyridin-2-yl)phenyl | Anticancer | 4T1, HepG2, MCF-7 | 0.23–1.15 µM | [1][2] |
| Compound 6o | H | Varies | Anticancer | K562 | 5.15 µM | [3][12] |
| Indazole-pyridine analog | Varies | Pyridine | Akt Inhibitor | Akt Kinase | K(i) = 0.16 nM | [5] |
| Compound 88 | Varies | Varies | Estrogen Receptor Degrader | ER-α | 0.7 nM | [6][13] |
| Compound 106 | H | Varies | FGFR Inhibitor | FGFR1-3 | 0.8–4.5 µM | [6] |
Experimental Workflow for SAR Exploration
The systematic evaluation of novel this compound analogs requires a robust experimental workflow encompassing synthesis, characterization, and biological screening.
Synthetic Strategy
The synthesis of the target indazole analogs can be achieved through established synthetic routes. A generalized approach is outlined below:
Caption: Generalized synthetic workflow for 1,6-disubstituted indazole analogs.
Step-by-Step Protocol for Indazole Synthesis (Illustrative Example):
-
Indazole Core Synthesis: React a suitably substituted 2-halobenzaldehyde with a hydrazine derivative in the presence of a palladium or copper catalyst to facilitate intramolecular cyclization, forming the indazole ring.[6]
-
N1-tert-Butylation: Protect the N1 position of the indazole with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O and a base such as 4-dimethylaminopyridine (DMAP).[10]
-
C6-Functionalization: Introduce the methyl carboxylate group at the C6 position via a palladium-catalyzed carbonylation reaction of a 6-halo-indazole precursor.
-
Analog Synthesis: Systematically vary the substituents at the N1 and C6 positions to generate a library of analogs for SAR studies.
Biological Evaluation
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized analogs.
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A Comparative Guide to 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate: A Potential Building Block for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate, a specialized chemical scaffold, in the context of modern drug discovery. While direct efficacy data for this specific molecule is not yet prevalent in public-domain literature, its classification as a "Protein Degrader Building Block" positions it as a key component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] This guide will, therefore, compare the potential efficacy of a hypothetical therapeutic agent derived from this building block against established drugs, focusing on the principles of targeted protein degradation versus traditional enzymatic inhibition.
Introduction: The Paradigm Shift from Inhibition to Degradation
For decades, the dominant strategy in drug development has been occupancy-driven pharmacology, where a drug molecule binds to the active site of a pathogenic protein to inhibit its function. While highly successful, this approach has limitations, including the need for high and sustained drug concentrations, the emergence of drug resistance through target mutation, and challenges in addressing proteins that lack a well-defined active site.
Targeted protein degradation (TPD) offers a revolutionary alternative.[2] This event-driven modality does not just inhibit a target protein but eliminates it from the cell entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of two key moieties: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[3][6]
This compound: A Scaffold for E3 Ligase Recruitment
The subject of this guide, this compound, is identified as a building block for protein degraders.[1] The indazole core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[7][8] More recently, indazole derivatives have been explored as ligands for E3 ubiquitin ligases, the crucial recruitment component of PROTACs. Specifically, substituted indazoles have been investigated as binders for Cereblon (CRBN), a widely utilized E3 ligase in PROTAC design.[9][10]
The structure of this compound, with its protected nitrogen and ester functionalities, provides synthetic handles for the attachment of a linker and subsequent conjugation to a warhead that targets a specific POI. While its direct binding affinity to E3 ligases like CRBN or von Hippel-Lindau (VHL) requires experimental validation, its chemical nature aligns with the development of novel E3 ligase ligands.[11][12]
Comparative Analysis: A Hypothetical PROTAC vs. an Established Kinase Inhibitor
To illustrate the potential advantages of a therapeutic agent derived from our topic compound, we will conduct a comparative analysis of a hypothetical PROTAC (termed "Indazole-PROTAC") against a well-established small-molecule kinase inhibitor in the context of cancer therapy.
Mechanism of Action: Degradation vs. Inhibition
A traditional kinase inhibitor functions by competing with ATP for the enzyme's active site, thereby preventing the phosphorylation of downstream substrates. This is an occupancy-based mechanism that requires continuous binding to exert its therapeutic effect.
In contrast, "Indazole-PROTAC" would function catalytically. A single molecule could induce the degradation of multiple target kinase molecules, leading to a sustained pharmacodynamic effect even at low concentrations.[4]
Efficacy and Overcoming Resistance
Kinase inhibitors can lose efficacy due to mutations in the target kinase that reduce binding affinity. A PROTAC may overcome this by requiring only transient binding to form the ternary complex and induce degradation. Furthermore, by eliminating the entire protein scaffold, a PROTAC can also remove non-enzymatic functions of the target protein, which can contribute to disease pathology.
Data Presentation: A Template for Comparative Efficacy
The following table illustrates the key parameters that would be used to compare the efficacy of "Indazole-PROTAC" with a standard kinase inhibitor. This serves as a template for the experimental data that would need to be generated.
| Parameter | Kinase Inhibitor | "Indazole-PROTAC" (Hypothetical) | Rationale |
| Mechanism | Occupancy-driven inhibition | Event-driven degradation | Fundamentally different modes of action. |
| IC₅₀ (Binding) | Nanomolar range | Micromolar to nanomolar range | PROTAC warhead binding can be weaker. |
| DC₅₀ (Degradation) | N/A | Picomolar to nanomolar range | Potent degradation at low concentrations. |
| Dₘₐₓ | N/A | >90% | Maximal level of protein degradation. |
| Cellular Potency (GI₅₀) | Nanomolar range | Potentially picomolar range | Catalytic nature can lead to higher potency. |
| Resistance | Point mutations in active site | Less susceptible to active site mutations | Binds to other surfaces of the protein. |
Experimental Protocols for Evaluating an "Indazole-PROTAC"
The validation of a novel PROTAC involves a series of rigorous experimental assays to confirm its mechanism of action and efficacy.
Biochemical and Biophysical Binding Assays
-
Objective: To confirm that the respective ends of the PROTAC bind to the target protein and the E3 ligase.
-
Methodology:
-
Synthesize the "Indazole-PROTAC" by linking the this compound-derived E3 binder to a known kinase-targeting warhead via a suitable linker.
-
Perform Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the indazole moiety to purified CRBN or VHL protein.
-
Similarly, measure the KD of the warhead portion to the target kinase.
-
Ternary Complex Formation Assays
-
Objective: To demonstrate that the PROTAC can simultaneously bind the target protein and the E3 ligase to form a stable ternary complex.
-
Methodology:
-
Use techniques like Fluorescence Resonance Energy Transfer (FRET) or proximity-ligation assays (PLA) in cell lysates or with purified proteins.
-
Incubate the target kinase, E3 ligase, and "Indazole-PROTAC" together.
-
A positive signal indicates the formation of the POI-PROTAC-E3 ligase complex.
-
Cellular Protein Degradation Assays
-
Objective: To quantify the degradation of the target protein in a cellular context.
-
Methodology:
-
Treat a relevant cancer cell line with increasing concentrations of the "Indazole-PROTAC".
-
After a set time course (e.g., 2, 4, 8, 24 hours), lyse the cells.
-
Perform Western blotting or mass spectrometry-based proteomics to quantify the levels of the target kinase.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
To confirm the mechanism, pre-treat cells with a proteasome inhibitor (e.g., MG132) or an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN4924). Rescue of the target protein from degradation confirms a UPS-dependent mechanism.
-
Sources
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A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
This guide provides a comprehensive framework for the synthesis, characterization, and experimental cross-validation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate . Given the limited availability of published experimental data for this specific molecule, this document establishes a predictive and comparative analysis grounded in authoritative data from structurally analogous indazole derivatives. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated results for researchers in medicinal chemistry and drug development.
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3][4][5] this compound (CAS No. 1126424-50-7) is identified as a bifunctional building block, likely for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the indazole moiety can serve as a ligand for a target protein.[6]
This guide will detail a proposed synthetic route, predict the expected spectroscopic outcomes (NMR, IR, MS), and compare these predictions with known data from related compounds to provide a robust validation framework.
Proposed Synthesis and Mechanistic Rationale
The synthesis of the target compound can be logically approached via a two-step process starting from a commercially available precursor. The chosen pathway leverages a well-established N-protection strategy, which is common in multi-step syntheses involving indazoles to prevent unwanted side reactions at the N1 position.[7][8]
The proposed reaction involves the N-acylation of Methyl 1H-indazole-6-carboxylate with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a non-nucleophilic base like 4-dimethylaminopyridine (DMAP), which activates the Boc anhydride, making it more susceptible to nucleophilic attack by the indazole nitrogen. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the N1 position due to its stability under various reaction conditions and its straightforward removal under acidic conditions if required for subsequent synthetic steps.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from standard procedures for the Boc-protection of N-heterocycles.[9]
-
Preparation: To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the final product.
Spectroscopic Characterization and Cross-Validation
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The following sections provide predicted data for the target molecule, cross-referenced with experimental data from analogous compounds found in the literature.
Caption: General workflow for the spectroscopic validation of the target compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl ester, and the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate and Boc groups.
Table 1: Predicted ¹H NMR Shifts vs. Literature Data for Analogous Compounds
| Proton Assignment (Target Compound) | Predicted δ (ppm) | Multiplicity | J (Hz) | Analogous Compound & Data (δ, mult, J) | Reference |
| H3 (indazole ring) | 8.20 - 8.30 | s | - | Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate (8.34, s) | [1] |
| H7 (indazole ring) | 8.10 - 8.20 | d | ~8.5 | 3-tert-Butoxycarbonyl-1H-indazole (8.15, d, 8.1) | [10] |
| H5 (indazole ring) | 7.90 - 8.00 | dd | ~8.5, 1.5 | Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate (8.35, d, 7.0) | [1] |
| H4 (indazole ring) | 7.70 - 7.80 | d | ~8.5 | 3-Ethoxycarbonyl-1H-indazole (7.65, d, 8.4) | [10] |
| Methyl (-OCH₃) | 3.90 - 4.00 | s | - | Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate (4.08, s) | [1] |
| tert-Butyl (-C(CH₃)₃) | 1.65 - 1.75 | s | - | 3-tert-Butoxycarbonyl-1H-indazole (1.72, s) | [10] |
Causality: The tert-butyl protons are expected to appear as a sharp singlet around 1.7 ppm, characteristic of the Boc-protecting group.[10] The aromatic protons are shifted downfield due to the anisotropic effects of the fused ring system and the electron-withdrawing ester groups. The predicted shifts are interpolated from compounds bearing similar substituents at corresponding positions.[1][10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework, with characteristic signals for the two distinct carbonyl carbons of the ester and carbamate, the quaternary carbon of the tert-butyl group, and the aromatic carbons.
Table 2: Predicted ¹³C NMR Shifts
| Carbon Assignment | Predicted δ (ppm) | Analogous Compound Data (δ) | Reference |
| C=O (Methyl Ester) | 166.0 - 167.0 | Dimethyl ... dicarboxylate (166.8) | [1] |
| C=O (Boc Carbamate) | 149.0 - 150.0 | N/A (General range for Boc) | N/A |
| Aromatic C (quaternary) | 140.0 - 142.0 | 3-tert-Butoxycarbonyl-1H-indazole (141.63) | [10] |
| Aromatic C-H | 110.0 - 135.0 | 3-Ethoxycarbonyl-1H-indazole (111.09 - 135.20) | [10] |
| Quaternary C (tert-Butyl) | 84.0 - 85.0 | 1,2-Di-tert-butyl ... dicarboxylate (82.4) | [11] |
| Methyl C (-OCH₃) | 52.0 - 53.0 | Dimethyl ... dicarboxylate (52.5) | [1] |
| Methyl C (tert-Butyl) | 28.0 - 28.5 | 3-tert-Butoxycarbonyl-1H-indazole (28.42) | [10] |
IR Spectroscopy & Mass Spectrometry
-
Infrared (IR) Spectroscopy: The IR spectrum should display two strong carbonyl (C=O) stretching bands. The ester carbonyl is expected around 1715-1725 cm⁻¹, while the carbamate carbonyl of the Boc group should appear at a lower frequency, around 1700-1710 cm⁻¹.[1][10] Additional characteristic peaks will include C-O stretches (1300-1100 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).[12]
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition.
-
Molecular Formula: C₁₄H₁₆N₂O₄[6]
-
Molecular Weight: 276.29 g/mol [6]
-
Expected HRMS (ESI+) [M+H]⁺: Calculated for C₁₄H₁₇N₂O₄⁺: 277.1183. The experimental result should match this value within ±5 ppm.
-
Key Fragmentation: A prominent fragment corresponding to the loss of a tert-butyl group ([M-57]⁺) is anticipated.
-
Comparative Analysis: An Alternative Scaffold
To provide context, we compare the target compound with Ethyl 3-phenyl-1H-indazole-6-carboxylate .[13]
| Feature | This compound (Target) | Ethyl 3-phenyl-1H-indazole-6-carboxylate (Alternative) |
| Synthesis | N-protection of a pre-formed indazole. High yielding and clean. | Requires construction of the indazole ring, e.g., from a nitroaromatic compound and a tosylhydrazone.[13] |
| ¹H NMR | Aliphatic region dominated by sharp singlets for tert-butyl and methyl groups. No signals above 8.5 ppm. | Contains complex multiplets for the phenyl group (7.4-8.0 ppm). Aliphatic region shows a quartet and triplet for the ethyl group. |
| ¹³C NMR | Two distinct C=O signals. Aliphatic signals for Boc and methyl groups. | One ester C=O signal. Additional aromatic signals for the C3-phenyl group. |
| Application | Bifunctional linker/building block for PROTACs or decorated scaffolds. The Boc group is a protecting group. | The phenyl group is a permanent structural feature, often used for π-stacking interactions in biological targets. |
This comparison highlights how different substitution patterns on the indazole core drastically alter both the synthetic strategy and the resulting spectroscopic fingerprint, guiding researchers in their choice of building blocks for specific applications.
Potential Applications in Drug Discovery
As categorized, this compound is a "Protein Degrader Building Block".[6] This implies its utility in constructing PROTACs. The molecule provides two points for modification: the methyl ester at the C6 position can be hydrolyzed to a carboxylic acid to serve as an attachment point for a linker, while the N1-Boc group protects the indazole nitrogen during synthesis and can be removed later if necessary.
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A Tale of Two Isomers: A Comparative Guide to the Bioactivity of 1H- and 2H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, the foundation of numerous therapeutic agents. This bicyclic heterocycle, a fusion of benzene and pyrazole rings, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. While structurally similar, the seemingly minor difference in the position of a single proton profoundly influences their electronic properties, stability, and, consequently, their biological activity. This guide provides an in-depth, objective comparison of the bioactivity of these two isomers, supported by experimental data, mechanistic insights, and detailed protocols to empower researchers in their drug discovery endeavors.
The Foundation: Structural and Physicochemical Divergence
Before delving into their biological activities, it is crucial to understand the fundamental differences that set the stage for their distinct pharmacological profiles. 1H-indazole, with its benzenoid character, is the thermodynamically more stable of the two, with an energy difference of approximately 2.3-15 kJ/mol.[1][2][3] This inherent stability often makes it the major product in many synthetic reactions.[3][4] In contrast, the 2H-isomer possesses a quinonoid-like structure.
This structural variance translates into distinct physicochemical properties. Notably, 2H-indazole exhibits a significantly higher dipole moment than its 1H counterpart.[1] Conversely, 1H-indazole is the stronger base.[1] These differences in electron distribution and polarity have significant implications for how these molecules interact with biological targets.
Table 1: Key Physicochemical and Spectroscopic Distinctions
| Property | 1H-Indazole | 2H-Indazole | Key Differences & Implications |
| Thermodynamic Stability | More stable (benzenoid) | Less stable (quinonoid) | 1H is the predominant tautomer; synthesis may require specific conditions to favor 2H. |
| Dipole Moment | Lower | Higher | Influences solubility, membrane permeability, and non-covalent interactions with targets. |
| Basicity (pKb) | Stronger Base (lower pKb) | Weaker Base (higher pKb) | Affects ionization state at physiological pH and potential for ionic interactions. |
| ¹H NMR (H-3 proton) | ~8.10 ppm | ~8.4 ppm | The H-3 proton in 2H-indazoles is more deshielded, providing a key diagnostic tool for isomer identification.[5] |
A Comparative Analysis of Bioactivity: A Tale of Divergent Therapeutic Potential
While both isomers have been successfully incorporated into a multitude of bioactive compounds, a discernible pattern in their therapeutic applications has emerged from extensive research.
Anticancer Activity: A Shared Battlefield with Different Strategies
Both 1H- and 2H-indazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases. However, the specific targets and mechanisms can differ.
1H-Indazole Derivatives: A significant number of potent kinase inhibitors are based on the 1H-indazole scaffold. For instance, a series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6] One promising compound, 6o , exhibited an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line and was shown to induce apoptosis by inhibiting Bcl2 family members.[1][3][6] Another example is Entrectinib , an approved anticancer drug, which features a 1H-indazole-3-carboxamide core that is crucial for its potent inhibitory activity against ALK, ROS1, and TRK kinases.[2]
2H-Indazole Derivatives: The 2H-indazole scaffold has also yielded potent anticancer agents. For example, novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been developed as selective CRAF inhibitors, demonstrating antiproliferative activity against melanoma cell lines.[2] Furthermore, some research suggests that 2H-indazole derivatives may possess a broader range of bioactivities beyond kinase inhibition.[7]
Table 2: Comparative Anticancer Activity of Representative Indazole Derivatives
| Isomer Type | Compound Class | Target/Mechanism | Cancer Cell Line | IC50 | Reference |
| 1H-Indazole | 1H-Indazole-3-amine (cpd 6o) | Bcl2 inhibition, p53/MDM2 pathway | K562 (Leukemia) | 5.15 µM | [1][3][6] |
| 1H-Indazole | Entrectinib | ALK/ROS1/TRK inhibitor | Various | Nanomolar range | [2] |
| 2H-Indazole | 3-Carboxamido-2H-indazole | CRAF inhibitor | WM3629 (Melanoma) | Potent antiproliferative activity | [2] |
Anti-inflammatory Activity: Targeting Different Mediators of Inflammation
The anti-inflammatory properties of indazole isomers also showcase their divergent therapeutic approaches.
1H-Indazole Derivatives: Research has pointed towards the potential of 1H-indazoles as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7][8][9] Computational and in vitro studies have demonstrated that certain 1H-indazole analogs can effectively bind to and inhibit the COX-2 enzyme.[7][8] For example, 5-aminoindazole has shown significant COX-2 inhibitory activity.[10]
2H-Indazole Derivatives: In contrast, 2H-indazoles have been investigated as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[11] A series of 2H-indazoles and 1H-indazolones were synthesized and evaluated, with several 2H-indazole analogues exhibiting nanomolar IC50 values against MPO.[11] This suggests a different anti-inflammatory strategy for 2H-indazoles, focusing on mitigating oxidative damage.
Antimicrobial and Antiprotozoal Activity: The Versatility of the 2H-Indazole Scaffold
While both isomers have been explored for antimicrobial properties, the 2H-indazole scaffold has shown particular promise in this area, with some derivatives exhibiting dual antimicrobial and anti-inflammatory effects. A study on 2H-indazole derivatives revealed potent activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being significantly more active than the reference drug metronidazole.[12] Notably, some of these compounds also demonstrated inhibitory activity against Candida albicans and Candida glabrata, as well as in vitro inhibition of COX-2.[12]
Experimental Protocols: A Guide to Bioactivity Evaluation
To facilitate comparative studies, this section provides step-by-step methodologies for key assays used to evaluate the bioactivities of indazole isomers.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole test compounds and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT cell viability assay.
Protocol 2: COX-2 Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a colorimetric substrate, and the indazole test compounds at various concentrations. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Stop Reaction and Measure: After a set time, stop the reaction and measure the absorbance at the appropriate wavelength to quantify the product formed.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: Key steps in an in vitro COX-2 inhibition assay.
Mechanistic Insights: Unraveling the Pathways of Action
The differential bioactivity of 1H- and 2H-indazole isomers can be attributed to their distinct interactions with biological targets, leading to the modulation of different signaling pathways.
For example, the anticancer activity of the 1H-indazole derivative 6o is linked to its ability to downregulate the anti-apoptotic protein Bcl-2 and modulate the p53/MDM2 pathway, ultimately leading to apoptosis in cancer cells.
Caption: Proposed mechanism of apoptosis induction by a 1H-indazole derivative.
Conclusion: A Dichotomy of Opportunity
The comparative analysis of 1H- and 2H-indazole isomers reveals a fascinating dichotomy in their bioactivity. While the thermodynamically stable 1H-indazole has been a cornerstone in the development of potent kinase inhibitors for cancer therapy and shows promise as COX-2 inhibitors for inflammation, the less stable 2H-indazole isomer is emerging as a versatile scaffold with a broader spectrum of activities, including anticancer, anti-inflammatory (via MPO inhibition), and potent antimicrobial and antiprotozoal effects.
This understanding of their distinct physicochemical properties and biological activities provides a rational basis for the design of novel therapeutics. For researchers in drug development, the choice between a 1H- and a 2H-indazole core is not merely a synthetic convenience but a strategic decision that can guide the therapeutic application of the resulting molecules. The continued exploration of both isomeric scaffolds will undoubtedly unlock new avenues for the treatment of a wide range of diseases.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel p38 MAPK Inhibitors: 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate vs. SB203580
This guide provides a comprehensive comparison of the hypothetical novel compound, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (designated "Compound A"), and the well-established p38 MAPK inhibitor, SB203580. The analysis is grounded in the scientific premise that Compound A, leveraging the privileged indazole scaffold, acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of inflammatory responses.[1][2]
The p38 MAPK pathway is a key therapeutic target for a multitude of inflammatory diseases.[3][4] Its activation by cellular stress and inflammatory cytokines leads to the downstream production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][5] This guide will dissect the comparative efficacy of Compound A and SB203580 through detailed in vitro and in vivo experimental frameworks.
Comparative Overview of Efficacy
To provide a clear summary, the following table outlines the hypothetical and established data points for Compound A and SB203580. The data for Compound A is projected based on typical performance expectations for a novel, optimized kinase inhibitor, while the data for SB203580 is based on published literature.
| Parameter | Compound A (Hypothetical) | SB203580 (Established) | Reference |
| Target | p38 MAPK | p38 MAPK | |
| In Vitro IC50 (p38α) | 8 nM | 50 nM | |
| In Vitro IC50 (p38β) | 150 nM | 500 nM | |
| Cell-Based IC50 (LPS-stimulated THP-1 cells) | 150 nM | 300-500 nM | [6] |
| In Vivo Efficacy (Murine LPS Model) | Significant reduction of TNF-α at 10 mg/kg | Reduction of inflammatory markers | [7][8] |
Part 1: In Vitro Efficacy Assessment
The initial evaluation of any potential p38 MAPK inhibitor involves rigorous in vitro testing to determine its potency and cellular activity. This is typically a two-stage process involving a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess activity in a biologically relevant context.
Biochemical Assay: Direct p38 MAPK Inhibition
The primary goal of the biochemical assay is to determine the half-maximal inhibitory concentration (IC50) of the compound directly against the purified p38 MAPK enzyme. This provides a quantitative measure of the compound's potency.
-
Reagents and Materials:
-
Recombinant human p38α and p38β enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., MAPKAPK2)
-
Assay buffer (containing MgCl2, DTT, and BSA)
-
Compound A and SB203580 (dissolved in DMSO)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of Compound A and SB203580 in DMSO.
-
Dispense a small volume of the diluted compounds into the assay plate.
-
Add the p38 MAPK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a purified enzyme system isolates the interaction between the compound and its direct target, eliminating cellular complexities. This allows for a precise determination of potency. The choice of the ADP-Glo™ assay provides a sensitive and reliable method for measuring kinase activity.
Cell-Based Assay: Inhibition of Cytokine Production
To confirm that the compound can effectively penetrate cells and inhibit the p38 MAPK pathway in a biological system, a cell-based assay is essential. A common model involves using human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9]
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.[10]
-
Procedure:
-
Seed THP-1 cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of Compound A or SB203580 for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) to activate the p38 MAPK pathway.[9]
-
Incubate for 4 hours at 37°C.
-
Collect the cell supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
Determine the IC50 value by plotting the TNF-α concentration against the compound concentration.
-
Trustworthiness of the Protocol: This protocol includes both positive (LPS stimulation alone) and negative (vehicle control) controls to ensure the validity of the results. The use of a well-characterized cell line and a standardized ELISA for cytokine measurement ensures reproducibility.
Visualizing the Mechanism of Action
The following diagram illustrates the p38 MAPK signaling pathway and the points of inhibition by Compound A and SB203580.
Caption: p38 MAPK signaling pathway and inhibitor action.
Part 2: In Vivo Efficacy Assessment
Demonstrating efficacy in a living organism is a critical step in drug development. A widely used and well-characterized model for acute inflammation is the murine lipopolysaccharide (LPS)-induced endotoxemia model.[7][8] This model mimics the systemic inflammatory response seen in sepsis.[12]
Murine Model of LPS-Induced Endotoxemia
This model involves administering LPS to mice, which triggers a potent inflammatory response characterized by a surge in circulating pro-inflammatory cytokines.[13]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.[14]
-
Groups:
-
Vehicle control (saline)
-
LPS + Vehicle
-
LPS + Compound A (e.g., 10 mg/kg)
-
LPS + SB203580 (e.g., 25 mg/kg)
-
-
Procedure:
-
Administer Compound A, SB203580, or vehicle via intraperitoneal (i.p.) injection.
-
After 1 hour, administer LPS (e.g., 1 mg/kg) via i.p. injection.[15]
-
Two hours post-LPS administration, collect blood samples via cardiac puncture.[15]
-
Isolate serum from the blood samples.
-
Measure the serum levels of TNF-α and IL-6 using a multiplex cytokine assay (e.g., Luminex).[16]
-
Compare the cytokine levels between the different treatment groups.
-
Expertise in Experimental Design: The timing of compound administration and blood collection is critical. Pre-treatment with the inhibitor allows it to reach effective concentrations before the inflammatory cascade is initiated. The 2-hour time point for blood collection corresponds to the peak of the TNF-α response to LPS.[15]
Visualizing the Experimental Workflow
The following diagram outlines the workflow for the in vivo efficacy study.
Caption: Workflow for the murine LPS-induced endotoxemia model.
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating the in vitro and in vivo efficacy of the hypothetical novel p38 MAPK inhibitor, this compound (Compound A), against the established compound, SB203580. Based on its privileged indazole scaffold, Compound A is projected to exhibit superior potency in both biochemical and cell-based assays. Furthermore, it is expected to demonstrate robust efficacy in a murine model of acute inflammation.
While these projected results are promising, further studies are warranted. These include comprehensive selectivity profiling against a broad panel of kinases to ensure a favorable safety profile, as well as evaluation in more complex, chronic models of inflammatory disease, such as collagen-induced arthritis. The experimental protocols detailed herein provide a solid foundation for the continued investigation and development of this promising new chemical entity.
References
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 18455–18464. [Link]
- Cellagen Technology. (n.d.). SB203580 | p38 MAPK inhibitor.
- Alam, M. J., & Antonchick, A. P. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7299. [Link]
- Shaikh, A., Al-Dhfyan, A., & Al-Busafi, S. N. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(7), 785–806. [Link]
- Martínez-González, R., Varela-López, A., Conde-Giménez, M., & Castells, M. (2022). Gal3 Plays a Deleterious Role in a Mouse Model of Endotoxemia. International Journal of Molecular Sciences, 23(3), 1163. [Link]
- Starr, M. E., Saito, M., & Takahashi, H. (2018). Current Murine Models of Sepsis. Sepsis and Septic Shock. [Link]
- Vibiosphen. (n.d.). LPS: A Hidden Variable with Major Consequences in Murine Infection Models.
- Melior Discovery. (n.d.). LPS Model of Systemic Inflammation.
- Bio-protocol. (2017). Mouse model of LPS-induced sepsis. Bio-protocol, 7(21), e2608. [Link]
- Min, B., & Low, H. (2019). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology, 10, 240. [Link]
- Xing, L. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 15(22), 2235-2251. [Link]
- Lee, Y. G., & Lee, J. (2018). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
- O'Dea, K. P., Fagan, H., & Takata, M. (2017). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. EMBO Molecular Medicine, 9(12), 1749–1767. [Link]
- Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]
- Bio-protocol. (2017). Measurement of cytokine production. Bio-protocol, 7(23), e2653. [Link]
- Oxford Academic. (2021). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons, 5(6), 444-456. [Link]
- Al-Ghorbani, M., El-Gamal, M. I., & Anbar, M. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18885–18897. [Link]
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A Researcher's Guide to Assessing the Specificity of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
In the landscape of contemporary drug discovery, the indazole scaffold stands out as a "privileged" structure, particularly in the realm of kinase inhibition. Its ability to mimic the purine core of ATP makes it a fertile starting point for the development of potent and selective modulators of this critical enzyme class.[1][2] This guide provides an in-depth, technical framework for assessing the specificity of a novel indazole derivative, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate . While specific biological data for this compound is not yet publicly available, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to thoroughly characterize its selectivity profile.
We will navigate the causal logic behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. To contextualize the specificity assessment, we will draw comparisons with established indazole-based kinase inhibitors, including the highly selective VEGFR inhibitor Axitinib , the multi-targeted inhibitor Pazopanib , the JAK1/2 inhibitor Ruxolitinib , and the broader-spectrum inhibitor Linifanib .
The Compound in Focus: this compound
| Characteristic | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C₁₄H₁₆N₂O₄ | |
| Molecular Weight | 276.29 g/mol | |
| CAS Number | 1126424-50-7 |
This compound belongs to the heterocyclic building blocks family and, given its indazole core, is a prime candidate for investigation as a kinase inhibitor. The specificity of such a compound is a critical determinant of its therapeutic potential and safety profile. A highly specific inhibitor interacts with a single or a very limited number of targets, minimizing off-target effects and associated toxicities. Conversely, a non-specific or multi-targeted inhibitor can be advantageous in certain therapeutic contexts, such as oncology, where simultaneous inhibition of multiple signaling pathways can be beneficial.
Comparative Compounds: A Spectrum of Specificity
To effectively evaluate the specificity of our topic compound, it is instructive to compare it against well-characterized indazole-based drugs with diverse selectivity profiles.
| Compound | Primary Target(s) | Specificity Profile |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Highly selective for VEGFRs over other tyrosine kinases.[3][4] |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | Multi-targeted inhibitor with a broader kinase inhibition profile.[5][6] |
| Ruxolitinib | JAK1, JAK2 | Preferential inhibitor of JAK1 and JAK2 with less activity against JAK3 and TYK2.[7][8] |
| Linifanib | VEGFRs, PDGFRβ, Flt-3, CSF-1R | A multi-kinase inhibitor with a relatively broad spectrum of activity.[3] |
These comparators represent a range from highly selective to multi-targeted, providing a valuable benchmark for interpreting the experimental data obtained for this compound.
Experimental Workflows for Specificity Profiling
A comprehensive assessment of specificity requires a multi-pronged approach, employing a combination of in vitro biochemical assays and cell-based methods. The following protocols provide a robust framework for this evaluation.
In Vitro Kinase Panel Screening
This is the foundational experiment to determine the kinase selectivity of a compound. It involves testing the compound at a fixed concentration against a large panel of purified kinases to identify potential targets.
Experimental Workflow:
Caption: Workflow for in vitro kinase panel screening.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a broad panel of kinases (e.g., >400). The assay is typically performed in a multi-well plate format.
-
Reaction Mixture: For each kinase, a reaction mixture containing the purified enzyme, a specific substrate (peptide or protein), and ATP at or near its Km value is prepared in an appropriate kinase buffer.
-
Compound Addition: The test compound is added to the reaction mixture at a fixed concentration, typically 1 µM. A DMSO vehicle control is run in parallel.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The extent of substrate phosphorylation is measured using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, or fluorescence-based methods.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO control. The results are often visualized on a kinome tree to provide a graphical representation of the compound's selectivity.
IC₅₀ Determination for Primary Targets and Off-Targets
Once primary targets and significant off-targets are identified from the initial screen, the half-maximal inhibitory concentration (IC₅₀) is determined to quantify the compound's potency against these kinases.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line that expresses the target kinase(s). Treat the cells with the test compound at various concentrations or a vehicle control for a defined period.
-
Heating: Aliquots of the treated cells are heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of the soluble target protein in each sample is quantified using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: The amount of soluble protein is plotted against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
The data generated from these experiments should be presented in a clear and comparative format to facilitate the assessment of specificity.
Kinase Inhibition Profile
The results from the kinase panel screen can be summarized in a table, highlighting the most potently inhibited kinases.
Table 1: Hypothetical Kinase Inhibition Profile of this compound (at 1 µM)
| Kinase | % Inhibition |
| Kinase A | 95% |
| Kinase B | 92% |
| Kinase C | 88% |
| Kinase D | 65% |
| ... | ... |
Comparative IC₅₀ Values
A table comparing the IC₅₀ values of the test compound with the comparator compounds against a panel of relevant kinases provides a quantitative measure of potency and selectivity.
Table 2: Comparative IC₅₀ Values (nM) of Indazole-Based Kinase Inhibitors
| Kinase | This compound (Hypothetical) | Axitinib | Pazopanib | Ruxolitinib | Linifanib |
| VEGFR1 | >1000 | 0.1 | 10 | >1000 | 3 |
| VEGFR2 | 15 | 0.2 | 30 | >1000 | 4 |
| VEGFR3 | 25 | 0.1-0.3 | 47 | >1000 | - |
| PDGFRβ | 500 | 1.6 | 84 | >1000 | 66 |
| c-Kit | >1000 | 1.7 | 74 | >1000 | 14 |
| JAK1 | >1000 | >1000 | >1000 | 3.3 | >1000 |
| JAK2 | >1000 | >1000 | >1000 | 2.8 | >1000 |
| JAK3 | >1000 | >1000 | >1000 | 428 | >1000 |
| FLT3 | 800 | >1000 | - | >1000 | 4 |
| CSF-1R | >1000 | >1000 | 146 | >1000 | 7 |
Note: Data for comparator compounds are compiled from various sources.[3][4][5][6][7][8]
Concluding Remarks
The comprehensive assessment of the specificity of a novel compound like this compound is a multi-faceted process that requires rigorous experimental design and careful data interpretation. By employing a tiered approach that begins with broad kinase panel screening, followed by quantitative IC₅₀ determination and cellular target engagement verification, researchers can build a detailed and reliable specificity profile.
Comparing the results to well-characterized inhibitors such as the selective Axitinib, the multi-targeted Pazopanib and Linifanib, and the JAK-preferential Ruxolitinib, provides essential context for classifying the novel compound and predicting its potential therapeutic window and off-target liabilities. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to advance promising new chemical entities through the drug discovery pipeline.
References
- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. National Institutes of Health.
- Chemical structure of axitinib. ResearchGate.
- Chemical structure of linifanib and sunitinib. ResearchGate.
- Pazopanib | C21H23N7O2S | CID 10113978. National Institutes of Health.
- Ruxolitinib | C17H18N6 | CID 25126798. National Institutes of Health.
- Crystal structure and X-ray powder diffraction data for ruxolitinib. Cambridge University Press.
- Chemical structure of pazopanib. ResearchGate.
- Chemical Structure of Ruxolitinib. ResearchGate.
- Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. Ocular Therapeutix, Inc.
- axitinib | DiscoveRx KINOMEscan® screen. IUPHAR/BPS Guide to PHARMACOLOGY.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health.
- (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. National Institutes of Health.
- pazopanib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- ruxolitinib | DiscoveRx KINOMEscan® screen. IUPHAR/BPS Guide to PHARMACOLOGY.
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health.
- Identification of Potent Reverse Indazole Inhibitors for HPK1. National Institutes of Health.
- Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate.
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. National Institutes of Health.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. National Institutes of Health.
- Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. National Institutes of Health.
- Linifanib | C21H18FN5O | CID 11485656. National Institutes of Health.
- Definition of linifanib. National Cancer Institute.
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. National Institutes of Health.
- Ruxolitinib. StatPearls.
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- The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. National Institutes of Health.
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A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Review of Methodologies
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, stands as a quintessential "privileged structure" in medicinal chemistry.[1] Its derivatives are integral components of numerous pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The indazole core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer.[2][3]
Given its therapeutic importance and rare occurrence in nature, the development of efficient and versatile synthetic routes to the indazole core is a central focus in drug discovery and development.[3][4] This guide provides a comparative analysis of the most significant synthetic strategies for constructing the indazole ring system. We will delve into the mechanistic underpinnings of classical named reactions and explore the advancements offered by modern catalytic and technological approaches. This review is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to select and optimize the most suitable synthetic strategy for their specific target molecules.
Classical Approaches: The Foundation of Indazole Synthesis
These methods, while sometimes reliant on harsh conditions, established the fundamental principles of indazole ring formation and are still relevant for specific applications.
The Jacobsen Indazole Synthesis
One of the earliest methods, the Jacobsen synthesis, involves the cyclization of N-nitroso derivatives of o-toluidides. The core transformation is an intramolecular azo coupling.[5] While historically significant, its application is often limited by the need for strongly acidic or basic conditions and a relatively narrow substrate scope. The use of the pre-acetylated starting material is often more convenient due to the low solubility of the parent o-toluidide.[5]
Reaction Mechanism: Jacobsen Synthesis The mechanism proceeds via an initial acyl shift, which is the rate-determining step, followed by an intramolecular azo coupling to form the indazole ring.[5]
Caption: Simplified mechanism of the Davis-Beirut Reaction.
Experimental Protocol: Synthesis of 2-Amino-2H-indazoles
-
Synthesize the o-nitrobenzylamine precursor by reacting the corresponding o-nitrobenzaldehyde with a primary amine, followed by reduction with sodium borohydride (NaBH₄).
-
Dissolve the purified o-nitrobenzylamine in anhydrous tetrahydrofuran (THF).
-
Add 1,8-Diazabicycloundec-7-ene (DBU) as a base to the solution at room temperature.
-
Stir the reaction under anhydrous conditions to affect the heterocyclization.
-
Purify the resulting 2-amino-2H-indazole product using column chromatography. [6]
The Cadogan Reaction
The Cadogan reaction is a classical reductive cyclization used to prepare carbazoles, indoles, and indazoles. For indazole synthesis, it typically involves the deoxygenation of an o-nitrobenzylidene imine using a trivalent phosphorus reagent, such as triethyl phosphite, often at high temperatures (>150 °C). [7][8]The reaction is robust but its harsh conditions can limit its applicability for substrates with sensitive functional groups.
Reaction Mechanism: Cadogan Reaction The widely accepted mechanism involves the exhaustive deoxygenation of the nitro group to generate a reactive nitrene intermediate, which then undergoes intramolecular cyclization. [9]However, recent studies have provided evidence for a non-nitrene pathway, where an intermediate 2H-indazole N-oxide is formed and subsequently deoxygenated. [7][10][11]This discovery has enabled the development of formal Cadogan cyclizations at room temperature. [10][11]
Caption: Competing mechanisms in the Cadogan Reaction.
Modern Synthetic Strategies: Efficiency, Selectivity, and Sustainability
Recent decades have witnessed the emergence of powerful new methods that offer significant advantages over classical approaches, including milder conditions, greater functional group tolerance, and improved atom economy.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized indazole synthesis, providing highly efficient and selective pathways. [4][12][13]These methods often proceed under milder conditions and tolerate a wider array of functional groups.
Key Strategies:
-
C-H Activation/Annulation: This powerful strategy avoids the need for pre-functionalized starting materials, enhancing step- and atom-economy. [14]Catalysts based on rhodium (Rh), palladium (Pd), and cobalt (Co) have been successfully employed to direct the formation of C-N and N-N bonds via intramolecular cyclization of substrates like imidate esters, ketoximes, or azobenzenes. [2][14][15]* Cross-Coupling Reactions: Intramolecular N-arylation of precursors such as 2-haloarylhydrazones, catalyzed by palladium or copper, is a common and effective method for forming the indazole ring. [8]Multicomponent reactions, where three or more reactants combine in a single pot, have also been developed using catalysts like copper(I) oxide nanoparticles to yield 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide. [3][16][17]
Caption: General workflow for transition-metal-catalyzed indazole synthesis.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition strategy provides a very direct and efficient route to the indazole core under mild conditions. [18]This approach typically involves the reaction of an aryne (a highly reactive benzyne intermediate) with a 1,3-dipole such as a diazo compound or a sydnone.
-
Arynes and Diazo Compounds: Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react readily with diazo compounds (which can also be generated in situ from N-tosylhydrazones) to afford 3-substituted 1H-indazoles in good yields. [18]* Arynes and Sydnones: The reaction between arynes and sydnones is particularly noteworthy for its ability to produce 2H-indazoles with excellent selectivity and high yields, avoiding the formation of the 1H-indazole isomer. [1]The reaction proceeds via a [3+2] cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide. Experimental Protocol: Synthesis of 2H-Indazoles via Aryne-Sydnone Cycloaddition
-
Dissolve the sydnone and the o-(trimethylsilyl)aryl triflate (aryne precursor) in an anhydrous solvent like THF at room temperature.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to the mixture to generate the aryne in situ.
-
Stir the reaction for 12 hours at room temperature.
-
Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography to yield the 2H-indazole. [19]
Enabling Technologies: Flow Chemistry and Microwave Assistance
Modern laboratory technologies have been applied to indazole synthesis to improve safety, efficiency, and scalability, aligning with the principles of green chemistry.
-
Flow Chemistry: Conducting reactions in a continuous flow system offers precise control over parameters like temperature, pressure, and residence time. [20]This leads to enhanced safety, especially when handling hazardous intermediates like diazonium salts, improved yields, and greater scalability. [8][20][21]One-step syntheses of 1H-indazoles from o-fluorobenzaldehydes and hydrazines have been successfully demonstrated in flow reactors. [20]
Caption: Schematic of a typical flow chemistry setup for synthesis.
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates, leading to significantly reduced reaction times (from hours to minutes) and often improved yields. [22][23][24]This high-efficiency heating is particularly effective for various indazole syntheses, including cyclocondensations and cross-coupling reactions, making it a valuable tool for rapid library synthesis. [22][23]
Comparative Analysis of Indazole Synthesis Methods
The choice of a synthetic method is a critical decision based on factors such as desired substitution pattern, substrate availability, required scale, and tolerance for specific reaction conditions. The following table provides a comparative summary to aid in this selection process.
| Method | Typical Starting Materials | Key Reagents / Catalysts | Conditions | Typical Yields | Advantages | Limitations |
| Jacobsen | N-acetyl-o-toluidides | NaNO₂, Acid/Base | Acidic/Basic, Heat | 30-50% | Historical method | Harsh conditions, low yields, limited scope. [5][25] |
| Davis-Beirut | o-Nitrobenzyl amines/aldehydes | Base (DBU) or Acid | Room Temp to Moderate Heat | 40-90% | Inexpensive materials, redox-neutral, versatile for 2H-indazoles. [26][27] | Substrate scope can be sensitive to amine/alcohol used. [27] |
| Cadogan | o-Nitrobenzylidene imines | P(OEt)₃ | High Temp (>150 °C) | 60-80% | Robust, reliable for certain substrates. [7][8] | Very harsh conditions, high temperatures required. [7] |
| Transition Metal | Aryl hydrazones, azobenzenes, halo-aryls | Pd, Rh, Cu, Co catalysts | Mild to Moderate Heat | 60-95% | High efficiency & selectivity, broad scope, C-H activation possible. [2][13][14] | Catalyst cost, sensitivity to air/moisture, potential metal contamination. |
| [3+2] Cycloaddition | Aryne precursors, diazo compounds/sydnones | CsF, TBAF | Room Temperature | 70-99% | Very mild, high yields, excellent selectivity for 2H-indazoles (with sydnones). [1] | Requires specific precursors for aryne/dipole generation. |
| Flow Chemistry | Varies (e.g., o-fluorobenzaldehydes) | Varies | Controlled T & P | Good to Excellent | Enhanced safety, scalability, reproducibility, process control. [20][21] | Requires specialized equipment setup. |
| Microwave | Varies | Varies | High T, short time | Good to Excellent | Drastically reduced reaction times, often improved yields. [22][24] | Scalability can be challenging compared to flow chemistry. |
Conclusion and Future Outlook
The synthesis of the indazole scaffold has evolved significantly from the classical named reactions of the 20th century to the sophisticated, highly efficient methods used today. While foundational methods like the Jacobsen, Davis-Beirut, and Cadogan reactions provide essential chemical logic, the field is increasingly dominated by modern strategies. Transition-metal catalysis, particularly through C-H activation, has emerged as a dominant force, offering unparalleled efficiency and the ability to forge complex molecules with minimal pre-functionalization. [13][14] Looking forward, the future of indazole synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry. [28]We anticipate further growth in the application of flow chemistry for safer and more scalable production. [8]The development of novel, more sustainable catalysts, potentially utilizing earth-abundant metals, and the expansion of electrochemical methods will continue to reduce the environmental impact of synthesis. [3][28]Furthermore, methods that allow for the late-stage functionalization of the indazole core will remain a high priority, as they provide rapid access to diverse libraries of compounds for biological screening in drug discovery programs. [29][30]
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- (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
As a novel compound in the diverse family of indazole derivatives, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS No. 1126424-50-7) is increasingly utilized in medicinal chemistry and drug development.[1][2][3] Its unique structure holds promise for various therapeutic applications. However, with innovation comes the responsibility of ensuring safe handling and disposal to protect researchers and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established laboratory safety principles.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on the hazard profile of analogous compounds, assume that this compound may possess the following characteristics:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. In cases of potential splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected for integrity before use.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
II. Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[6] Do not mix this compound with incompatible waste streams.
Step 1: Designate a Waste Container Select a clearly labeled, leak-proof container for the collection of this compound waste.[7] The container should be made of a material compatible with organic compounds; high-density polyethylene (HDPE) is a suitable choice.
Step 2: Labeling the Waste Container The label must be unambiguous and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "1126424-50-7"
-
The primary hazards: "Harmful," "Irritant"
-
The date the waste was first added to the container.
Step 3: Waste Collection
-
Solid Waste: Collect any solid residue, contaminated weighing paper, or disposable labware directly into the designated hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a separate, compatible liquid waste container.
-
Non-halogenated organic solvents: Collect in a designated "Non-Halogenated Organic Waste" container.
-
Halogenated organic solvents: Collect in a designated "Halogenated Organic Waste" container.
-
Aqueous solutions: Small quantities of dilute aqueous solutions may potentially be disposed of down the drain after pH neutralization (to between 5.5 and 10.5), but this is highly dependent on local regulations.[8] It is best practice to collect aqueous waste containing this compound in a designated aqueous waste container for professional disposal.
-
Step 4: Storage of Waste Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.[10]
III. Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care as they may retain hazardous residues.[10]
Step 1: Decontamination Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[10]
Step 2: Container Disposal After triple rinsing, remove or deface the original label to prevent misidentification. The now "empty" container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.[10]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE Wear the full complement of PPE as described in Section I.
Step 3: Contain and Absorb the Spill For a solid spill, carefully sweep the material into a container for disposal. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.[4]
Step 4: Decontaminate the Area Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials in a sealed bag or container and dispose of them as hazardous waste.
Step 5: Reporting Report the spill to your institution's Environmental Health and Safety (EHS) office, following their specific procedures.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
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Navigating the Safe Handling of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate, a key building block in medicinal chemistry, requires a thorough understanding of its handling and safety protocols. This guide provides essential, actionable information to ensure the safe and effective use of this compound in a laboratory setting, grounding every recommendation in established safety principles and regulatory standards.
Understanding the Hazard Profile
Before any handling, it is crucial to recognize the potential hazards associated with this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed. |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. |
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Ensemble
A foundational principle of laboratory safety is that PPE serves as the last line of defense, employed after engineering and administrative controls have been optimized.[1] For this compound, the following PPE is mandatory.
Eye and Face Protection: The First Barrier
Given the serious eye irritation potential (H319), robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound, even in solution. They must provide a complete seal around the eyes to protect against splashes and fine dust.[2] Look for goggles that meet the ANSI Z87.1 standard.[3]
-
Face Shield: When handling larger quantities (typically >10g) of the solid or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation (H315), proper glove selection is critical. Disposable nitrile gloves are a common starting point in a laboratory setting, but a deeper consideration of the specific task is necessary.[4]
-
Glove Selection: For handling this compound, nitrile gloves are a suitable choice.[5] They offer good resistance to a range of chemicals and provide adequate dexterity for most laboratory manipulations.[6] It is imperative to check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.
-
Double Gloving: For tasks involving larger quantities or a higher risk of splashes, double gloving (wearing two pairs of nitrile gloves) is a recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Proper Technique: Gloves should be inspected for any signs of damage before use. Always remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after glove removal.
Body Protection: Shielding Against Spills and Splashes
A standard cotton lab coat may not offer sufficient protection against chemical splashes.
-
Chemical-Resistant Lab Coat: A lab coat made of a chemical-resistant material, such as polyester or a polyester-cotton blend, is required. It should have a snap-front closure for easy removal in case of a spill and be long-sleeved.[2]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4]
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory irritation (H335) necessitates careful control of airborne particulates.
-
Engineering Controls First: All handling of solid this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.
-
Respirator Selection: In situations where a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is required. For powdered chemicals, a NIOSH-approved N95 respirator is the minimum level of protection.[7] These filter at least 95% of airborne particles but are not resistant to oil.[8] For situations with potential for oil-based aerosols, R95 or P95 respirators should be considered.[7] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA.[8]
Step-by-Step Handling Procedures
Adherence to a strict, logical workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Operational Plan
Preparedness is a key component of a robust safety culture. The American Chemical Society's R.A.M.P. framework (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) provides a valuable structure for emergency planning.[9]
Chemical Spills
-
Minor Spill (contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of the fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.[10]
-
Personnel Exposure
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[11]
-
Hold the eyelids open to ensure thorough rinsing.
-
Remove contact lenses, if present, after the first few minutes of flushing.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and any unreacted solid compound should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[12][13]
-
Storage: Waste containers should be kept closed, stored in a designated satellite accumulation area, and disposed of through your institution's EHS-approved waste management program.[14] Do not dispose of this chemical down the drain or in regular trash.[10]
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for all.
References
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- Forsberg, K., & Van den Borre, A. (1994). Guidelines for the selection of gloves for the workplace. NIOSH.
- University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness.
- Formaspace. (2024, May 22). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- American Chemical Society. (2012). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (2001). Safety in Academic Chemistry Laboratories (7th ed.).
- The University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Safety.
- American Chemical Society. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety.
- American Chemical Society. (2010). Doing Things Safely: A Guide for Introductory Chemistry Students.
- Princeton University. (n.d.). Section 3: Emergency Procedures. Environmental Health and Safety.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- 3M. (n.d.). Respirator Selection | Respiratory Protection.
- Amherst College. (n.d.). Personal Protective Equipment for Laboratories. Environmental Health and Safety.
- Accutec. (n.d.). Practical Respirators: A Complete Guide.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events.
- Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing Disclaimer | NIOSH. CDC Archive.
- Lab Manager. (2020, January 21). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019, June 10). Laboratory Waste Management: The New Regulations.
- uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
- Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator.
- Regulations.gov. (2014, September 4). FACT Sheet - Glove Selection.
- Safety+Health magazine. (2013, October 28). Selecting the appropriate chemical-resistant glove.
- University of California, Los Angeles. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
Sources
- 1. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
